Lw13
Descripción
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Propiedades
Fórmula molecular |
C46H55F3N8O8 |
|---|---|
Peso molecular |
905.0 g/mol |
Nombre IUPAC |
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-[8-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]octanoylamino]acetate |
InChI |
InChI=1S/C46H55F3N8O8/c1-45(2)22-35-40(36(58)23-45)41(46(47,48)49)55-57(35)27-14-17-30(42(50)62)33(21-27)53-26-12-15-28(16-13-26)65-39(61)24-52-37(59)11-6-4-3-5-7-20-51-32-10-8-9-29-31(32)25-56(44(29)64)34-18-19-38(60)54-43(34)63/h8-10,14,17,21,26,28,34,51,53H,3-7,11-13,15-16,18-20,22-25H2,1-2H3,(H2,50,62)(H,52,59)(H,54,60,63) |
Clave InChI |
IMSHLNFAJFWXGN-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
LwCas13a discovery and characterization
An In-depth Technical Guide to the Discovery and Characterization of LwCas13a
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of RNA manipulation has been revolutionized by the discovery of CRISPR-Cas systems. Among these, the Class 2 Type VI CRISPR-Cas effector, Cas13a, has emerged as a powerful tool for programmable RNA targeting.[1][2][3][4] Cas13a, an RNA-guided ribonuclease, uniquely targets single-stranded RNA (ssRNA) without altering the DNA genome.[5] Its discovery has paved the way for significant advancements in nucleic acid detection, gene therapy, and RNA imaging.[2][3][4][6]
This guide focuses on a particularly potent ortholog, LwCas13a, derived from Leptotrichia wadei.[7][8] LwCas13a has distinguished itself through its high efficacy in both prokaryotic and eukaryotic systems, making it a preferred enzyme for RNA knockdown and diagnostic applications.[6][7][9] We will delve into its discovery, biochemical characteristics, the experimental protocols used for its characterization, and its primary applications.
Discovery of LwCas13a
The identification of LwCas13a resulted from a systematic screening of fifteen Cas13a orthologs in an E. coli-based assay.[7] This screen was designed to quantify Cas13a-mediated cleavage of the β-lactamase transcript, where effective RNA cleavage leads to bacterial death under ampicillin selection. In this comparative analysis, the Cas13a ortholog from Leptotrichia wadei (LwCas13a) demonstrated the highest activity, surpassing the previously characterized Leptotrichia shahii Cas13a (LshCas13a).[7]
A key characteristic evaluated during this screening was the Protospacer Flanking Site (PFS) preference—a short nucleotide sequence adjacent to the target that can be necessary for cleavage by some Cas nucleases.[10] While LshCas13a exhibited a preference for a 3' 'H' motif (where H is A, C, or U), sequencing analysis revealed that LwCas13a has no significant PFS motif, suggesting robust cleavage activity regardless of the flanking nucleotide.[7] This lack of a strict PFS requirement enhances its targeting flexibility, making it a more versatile tool for RNA manipulation.[7][10]
Core Mechanism of Action
LwCas13a functions as an RNA-guided RNase. Its activity is dependent on a guide RNA (gRNA), which directs the enzyme to a specific target RNA sequence. The mechanism involves several key steps:
-
gRNA Loading: The LwCas13a protein binds to a specific crRNA, forming a ribonucleoprotein (RNP) complex.[9][11]
-
Target Recognition: The crRNA spacer sequence, typically 22-28 nucleotides long, guides the RNP complex to a complementary sequence on the target ssRNA.[10]
-
cis-Cleavage: Upon successful binding, LwCas13a becomes catalytically active and cleaves the target ssRNA.[12][13]
-
trans-Cleavage (Collateral Activity): The binding to a specific target RNA triggers a conformational change in LwCas13a, activating its two Higher Eukaryotes and Prokaryotes Nucleotide-binding (HEPN) domains.[13][14][15] This unleashes a non-specific RNase activity, causing the enzyme to degrade any nearby ssRNA molecules, irrespective of their sequence.[11][14][16][17] This "collateral cleavage" is a hallmark of Cas13a and is the basis for its use in highly sensitive diagnostic platforms.[14]
Biochemical Characterization
RNA Knockdown Efficacy
LwCas13a has been demonstrated to be highly effective for targeted RNA knockdown in mammalian cells.[7] Studies have shown that it can achieve knockdown levels comparable to or exceeding those of traditional RNA interference (RNAi) methods, often with greater specificity.[7][18] In plant protoplasts, LwCas13a has also achieved significant knockdown of endogenous genes, with some guides reducing transcript levels by over 50%.[7]
| Target System | Target Gene(s) | Achieved Knockdown | Reference |
| Mammalian Cells (HEK293FT) | Luciferase Reporter | >80% | [7] |
| Mammalian Cells (HEK293FT) | PPIB, CXCR4, KRAS | ~50-70% | [7] |
| Plant Protoplasts (Oryza sativa) | GUS, OsPDS, OsROC5 | >50% | [7] |
Specificity and Mismatch Sensitivity
A critical aspect of any RNA-targeting tool is its specificity. LwCas13a's specificity is primarily determined by the crRNA spacer sequence. Mismatches between the crRNA and the target RNA can significantly impact knockdown efficiency.
-
Single Mismatches: Knockdown activity is highly sensitive to single mismatches, particularly within the central "seed" region of the guide-target duplex.[5][7][18]
-
Double Mismatches: The presence of two mismatches often leads to a near-complete loss of knockdown activity.[7][18]
-
Off-Target Effects: Transcriptome-wide RNA sequencing (RNA-seq) has shown that LwCas13a has dramatically fewer off-target effects compared to shRNAs designed to target the same transcript.[7] However, some studies suggest that its collateral activity may be observable in mammalian cells under certain conditions, potentially leading to non-specific RNA degradation and cellular toxicity.[19]
| Mismatch Condition | Location in Guide | Effect on Knockdown | Reference |
| Single Nucleotide Mismatch | Central "Seed" Region | Strong reduction in activity | [5][7][18] |
| Single Nucleotide Mismatch | 5' or 3' Flanking Regions | Moderate reduction in activity | [5][7] |
| Double Nucleotide Mismatch | Any position | Near-complete loss of activity | [7][18] |
Guide RNA Design
Effective LwCas13a targeting relies on proper crRNA design. The crRNA consists of two main components: a constant Direct Repeat (DR) sequence that is recognized by the Cas13a protein, and a variable spacer sequence that determines the target.
-
Direct Repeat (DR): The LwCas13a DR sequence is GATTTAGACTACCCCAAAAACGAAGGGGACTAAAAC.[10]
-
Spacer Length: The optimal spacer length, which is complementary to the target RNA, is between 22 and 28 nucleotides.[10] Knockdown activity has been observed to begin with spacer lengths of 24 nucleotides.[5]
Key Experimental Methodologies
LwCas13a Protein Expression and Purification
Recombinant LwCas13a is typically expressed in E. coli with a C-terminal His-tag to facilitate purification.[11][13]
-
Cloning: A human codon-optimized LwCas13a gene is synthesized and cloned into a bacterial expression vector (e.g., pET-28a).[6]
-
Expression: The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a reduced temperature (e.g., 16-18°C) to improve protein solubility.
-
Lysis: Cells are harvested and lysed via sonication in a lysis buffer containing lysozyme, DNase I, and protease inhibitors.
-
Purification: The His-tagged LwCas13a is purified from the cell lysate using a Ni-NTA affinity chromatography column.[6]
-
Storage: The purified protein is dialyzed into a storage buffer (e.g., 50 mM Tris-HCl, 600 mM NaCl, 2 mM DTT, 10% glycerol) and stored at -80°C.[11]
In Vitro Collateral Activity Assay (Fluorescence-Based)
This assay quantifies the target-activated, non-specific RNase activity of LwCas13a using a quenched fluorescent RNA reporter.[7][9][14]
-
Reaction Setup: Assemble reactions in a nuclease assay buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl2, pH 7.3).[7]
-
Components:
-
Incubation: Incubate the reaction at 37°C.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader. The signal is generated as the activated LwCas13a cleaves the reporter, separating the fluorophore from the quencher.[9][11][13]
Mammalian Cell RNA Knockdown Assay (Luciferase Reporter)
This protocol is used to quantify the on-target knockdown efficiency of LwCas13a in a cellular context.[7]
-
Plasmid Construction:
-
LwCas13a Plasmid: Clone human codon-optimized LwCas13a into a mammalian expression vector under a strong promoter (e.g., EF1-α). Often, a fluorescent protein (e.g., msfGFP) is fused to Cas13a for tracking expression.[7]
-
crRNA Plasmid: Clone the crRNA (DR + spacer) into a separate vector under a U6 promoter.[7]
-
Reporter Plasmid: Use a plasmid that expresses a secreted luciferase (Gaussia or Cypridina) that will serve as the target. A second, co-transfected luciferase can serve as a control.
-
-
Transfection: Co-transfect mammalian cells (e.g., HEK293FT) with the LwCas13a, crRNA, and reporter plasmids using a standard transfection reagent.
-
Sample Collection: After a set time (e.g., 48-72 hours), collect the cell culture media.[7][18]
-
Luciferase Assay: Measure the luciferase activity in the media using a commercial assay kit and a luminometer.[7]
-
Analysis: Normalize the target luciferase signal to the control luciferase signal. Compare the normalized signal from targeting crRNA conditions to that from non-targeting control crRNA conditions to calculate knockdown efficiency.
Applications in Research and Development
The unique properties of LwCas13a have led to its rapid adoption in several key areas:
-
Nucleic Acid Diagnostics: The high sensitivity of LwCas13a's collateral cleavage activity is the foundation of diagnostic platforms like SHERLOCK (Specific High-Sensitivity Enzymatic Reporter UnLOCKing).[3] These platforms can detect nucleic acids from pathogens like SARS-CoV-2 at attomolar concentrations, often without the need for pre-amplification.[20][21]
-
RNA Knockdown: LwCas13a provides a highly specific alternative to RNAi for studying gene function by depleting target transcripts.[6][7] Its ability to function in multiplexed arrays allows for the simultaneous knockdown of several genes.[7]
-
Live-Cell RNA Imaging: A catalytically inactive version of LwCas13a (dCas13a) can be used to bind RNA in a programmable manner. When fused to fluorescent proteins, dLwCas13a enables the visualization and tracking of specific transcripts within living cells.[7]
Conclusion
LwCas13a stands out as a highly efficient and versatile RNA-guided RNase. Its discovery through systematic screening identified it as a superior ortholog for RNA manipulation, characterized by high activity and a lack of PFS preference. The dual cis- and trans-cleavage activities provide a robust mechanism for both specific RNA degradation and ultrasensitive molecular detection. While considerations regarding potential off-target collateral activity in mammalian cells are warranted, LwCas13a remains a cornerstone of CRISPR-based RNA targeting technologies, driving innovation in molecular diagnostics, functional genomics, and the development of future RNA-based therapeutics.
References
- 1. CRISPR-Cas13a as a next-generation tool for rapid and precise plant RNA virus diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in application of CRISPR-Cas13a system [frontiersin.org]
- 3. CRISPR-Cas13a system: A novel tool for molecular diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas13a system: A novel tool for molecular diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Cas13a Reaction Kit: LwCas13a (LwaCas13a, LwC2c2) custom guide-RNA, reaction buffer, fluorescent ssRNA reporter • NUCLEUS BIOTECH [nucleusbiotech.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cas13a Protein (Leptotrichia wadei), LwCas13a (LwaCas13a, LwC2c2) no NLS • NUCLEUS BIOTECH [nucleusbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
- 14. signalchemdx.com [signalchemdx.com]
- 15. LwCas13a [signalchemdx.com]
- 16. LwCas13a [sbsgenetech.com]
- 17. tinzyme.com [tinzyme.com]
- 18. researchgate.net [researchgate.net]
- 19. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 20. researchgate.net [researchgate.net]
- 21. Engineered LwaCas13a with enhanced collateral activity for nucleic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
LwCas13a: A Technical Guide to Structure, Function, and Application
This guide provides an in-depth examination of the Leptotrichia wadei Cas13a (LwCas13a) protein, a Class 2 Type VI CRISPR-associated effector. LwCas13a has garnered significant attention for its unique RNA-guided RNase activity, which has been harnessed for a range of applications, from precise RNA knockdown to highly sensitive molecular diagnostics. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of LwCas13a's molecular biology and its practical implementation.
Molecular Structure
LwCas13a is a single-component, programmable RNA-guided, RNA-targeting CRISPR effector protein.[1][2] Its structure is characterized by the presence of two crucial Higher Eukaryotes and Prokaryotes Nucleotide-binding (HEPN) domains.[3][4] These HEPN domains are responsible for the protein's ribonuclease activity.[3][5] Upon target recognition, the two HEPN domains form a single composite active site that cleaves RNA.[6] Unlike some other Cas proteins, LwCas13a does not require a Protospacer Adjacent Motif (PAM) for target recognition, making its targeting rules more flexible.[7]
The protein is sourced from Leptotrichia wadei, a bacterium from the Fusobacteriaceae family.[8] The full-length protein consists of 1182 amino acids.[8] Structural analyses have revealed that the HEPN domains in Cas13a are larger than typical HEPN domains, incorporating additional helices that are tailored to the protein's specific function.[9]
Mechanism of Action
The functionality of LwCas13a is predicated on a precise, multi-step process that begins with guide RNA binding and culminates in robust RNase activity. This mechanism can be divided into target-specific (cis) cleavage and non-specific collateral (trans) cleavage.
2.1 Ribonucleoprotein (RNP) Complex Formation LwCas13a first combines with a CRISPR RNA (crRNA), also known as a guide RNA (gRNA), to form a stable ribonucleoprotein (RNP) complex.[10] This crRNA contains a spacer sequence of approximately 22-28 nucleotides that is complementary to the target RNA sequence.[7] This spacer sequence "programs" the LwCas13a enzyme, directing it to a specific RNA molecule.[10]
2.2 Target RNA Recognition and Cis-Cleavage Once the RNP complex is formed, it surveys the cellular environment for RNA molecules. Upon encountering an RNA sequence that is complementary to its guide RNA's spacer, the LwCas13a-crRNA complex binds to the target RNA.[10] This binding event triggers a conformational change in the LwCas13a protein, activating its HEPN domain nuclease function.[6][11] The activated enzyme then cleaves the target single-stranded RNA (ssRNA), typically at Uracil residues.[8] This initial, specific cleavage of the target RNA is known as cis-cleavage.
2.3 HEPN Domain Activation and Collateral (Trans) Cleavage A defining characteristic of Cas13a is its secondary nuclease activity. After binding and cleaving its specific target, the LwCas13a enzyme remains in an activated state and begins to cleave other, non-targeted ssRNA molecules in the vicinity.[3][5][10] This promiscuous, non-sequence-specific RNase activity is termed "collateral cleavage" or trans-cleavage.[12][13] This property is a double-edged sword: while it can lead to cellular toxicity if not controlled, it has been ingeniously exploited for signal amplification in diagnostic applications.[4][14]
Figure 1: Mechanism of LwCas13a action from RNP formation to cleavage.
Applications
The unique properties of LwCas13a have led to its adoption in several key biotechnological areas.
3.1 RNA Knockdown LwCas13a can be heterologously expressed in mammalian and plant cells to achieve targeted knockdown of specific messenger RNAs (mRNAs) or other transcripts.[1][2][15] This approach offers an alternative to RNA interference (RNAi) with potentially higher specificity.[1][2] Studies have demonstrated that LwCas13a can achieve knockdown efficiencies comparable to shRNA but with drastically reduced off-target effects.[1] A catalytically inactive version, dLwCas13a, can be used for programmable RNA binding and tracking in live cells without cleavage.[1][16]
3.2 Nucleic Acid Diagnostics The collateral cleavage activity of LwCas13a is the cornerstone of the SHERLOCK (Specific High-sensitivity Enzymatic Reporter unLOCKing) diagnostic platform.[13][17] In a SHERLOCK assay, upon detection of a target nucleic acid (which is first amplified and converted to RNA), LwCas13a becomes activated and shreds nearby reporter RNAs.[17] These reporters are labeled with a fluorophore and a quencher; their cleavage results in a fluorescent signal, allowing for attomolar-level sensitivity.[18][19] This system has been adapted for the rapid detection of viruses like SARS-CoV-2 and for identifying genetic mutations from liquid biopsies.[20][21][22]
3.3 Therapeutic Development The ability to specifically target and degrade RNA makes LwCas13a a promising tool for therapeutic applications, particularly for diseases caused by aberrant RNAs, such as certain genetic disorders and viral infections.[15][23] Its programmability allows for the rapid development of therapies against emerging RNA viruses.[15]
Quantitative Data Summary
The performance of LwCas13a has been quantified across various studies. The tables below summarize key performance metrics.
Table 1: RNA Knockdown Efficiency
| Target Gene | Cell Type | Knockdown Efficiency (%) | Citation |
|---|---|---|---|
| Gluc (reporter) | HEK293FT | ~63% | [1] |
| KRAS (endogenous) | HEK293FT | ~27% | [1] |
| PPIB (endogenous) | HEK293FT | ~29% | [1] |
| Various (3 genes) | Oryza sativa (rice) protoplasts | >50% |[1] |
Table 2: Guide RNA (crRNA) Design Parameters
| Parameter | Optimal Range/Value | Notes | Citation |
|---|---|---|---|
| Spacer Length | 22-28 nt | Activity retained with spacers as short as 20 nt. | [1][7] |
| Mismatch Sensitivity | High | Mismatches in the central "seed" region are particularly detrimental to activity. | [24] |
| Direct Repeat (DR) Sequence | GATTTAGACTACCCCAAAAACGAAGGGGACTAAAAC | This scaffold sequence is specific to LwCas13a. |[7] |
Table 3: SHERLOCK Diagnostic Sensitivity
| Target | Detection Limit | Method | Citation |
|---|---|---|---|
| SARS-CoV-2 Genome | Attomolar concentrations | Electrochemical detection with engineered LwaCas13a | [18][20] |
| Zika Virus (ZIKV) RNA | 2 aM (attomolar) | SHERLOCKv2 with fluorescence readout | [22] |
| Dengue Virus (DENV) RNA | 2 aM (attomolar) | SHERLOCKv2 with fluorescence readout | [22] |
| H7N9 Avian Influenza | 19.7 fM (femtomolar) | RT-RAA-Cas13a-MB-CL |[25] |
Experimental Protocols
This section provides detailed methodologies for the production and use of LwCas13a.
5.1 LwCas13a Protein Expression and Purification
This protocol is adapted from established methods for expressing His-tagged LwCas13a in E. coli.[26][27][28]
1. Transformation:
-
Transform an E. coli expression strain (e.g., Rosetta™ 2(DE3)pLysS) with a plasmid encoding LwCas13a, typically under an IPTG-inducible promoter (e.g., T7).[27][28]
-
Plate on appropriate antibiotic-containing LB agar plates and incubate overnight at 37°C.[26]
2. Starter Culture:
-
Inoculate a single colony into 50 mL of Terrific Broth (TB) or Luria-Bertani (LB) medium with appropriate antibiotics.[26][27]
-
Incubate overnight at 37°C with shaking (e.g., 300 rpm).[26]
3. Large-Scale Culture and Induction:
-
Inoculate 1-4 L of TB medium with the overnight starter culture.[27]
-
Incubate at 37°C with shaking until the OD600 reaches 0.4-0.6.[27][29]
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[27][28]
-
Continue to incubate at the lower temperature (e.g., 18°C) for 16-18 hours.[27]
4. Cell Harvest and Lysis:
-
Harvest the cells by centrifugation (e.g., 5,200 g for 15 min at 4°C).[27][30]
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM DTT, pH 8.0) supplemented with protease inhibitors.[27]
-
Clarify the lysate by centrifugation (e.g., 10,000 g for 1 hour at 4°C) to remove cell debris.[27]
5. Affinity Chromatography:
-
Apply the cleared lysate to a Ni-NTA sepharose column to bind the His-tagged LwCas13a.[15][28]
-
Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 10-50 mM) to remove non-specifically bound proteins.[28]
-
Elute the LwCas13a protein using a high concentration of imidazole (e.g., 250 mM).[28]
6. Tag Cleavage and Further Purification (Optional but Recommended):
-
If the protein includes a cleavable tag (e.g., SUMO), incubate the eluate with the appropriate protease (e.g., SUMO protease) overnight at 4°C to remove the tag.[27][28]
-
Perform size-exclusion chromatography (gel filtration) to separate LwCas13a from remaining contaminants and the cleaved tag.[27]
7. Concentration and Storage:
-
Pool the fractions containing pure LwCas13a and concentrate using a centrifugal filter unit (e.g., 100K MWCO).[26]
-
Exchange the buffer to a final storage buffer (e.g., 600 mM NaCl, 50 mM Tris-HCl pH 7.5, 5% glycerol, 2 mM DTT).[27]
-
Determine the protein concentration, aliquot, and store at -80°C.[27]
Figure 2: Experimental workflow for LwCas13a expression and purification.
5.2 Guide RNA Design and Preparation
1. Spacer Design:
-
Identify the target RNA sequence.
-
Select a 22-28 nucleotide region within the target RNA.[7]
-
Avoid regions with significant secondary structure if possible.
-
Ensure the selected spacer sequence is unique within the target transcriptome to minimize off-targets.
2. Full crRNA Construction:
-
Append the LwCas13a-specific direct repeat (DR) scaffold sequence to the 3' end of the designed spacer sequence.[7]
-
LwCas13a DR Sequence: GATTTAGACTACCCCAAAAACGAAGGGGACTAAAAC[7]
3. In Vitro Transcription (IVT):
-
Synthesize a DNA oligonucleotide template that includes a T7 promoter sequence followed by the full crRNA sequence.
-
Use a commercial IVT kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize the crRNA from the DNA template.
-
Purify the transcribed RNA using methods such as column purification or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantify the crRNA concentration and verify its integrity.
5.3 SHERLOCK Protocol for Nucleic Acid Detection
This is a generalized workflow for a two-step SHERLOCK assay.[13][17]
1. Isothermal Amplification (e.g., RPA):
-
Combine the sample containing the target nucleic acid (DNA or RNA) with a Recombinase Polymerase Amplification (RPA) master mix.[17]
-
The RPA primers should be designed to amplify the target region and include a T7 promoter sequence on at least one primer.[13]
-
Incubate the reaction at a constant temperature (e.g., 37-42°C) for 20-30 minutes.[21]
2. Cas13a Detection:
-
Prepare a detection master mix containing:
- Purified LwCas13a protein.
- Specific crRNA for the target.
- A fluorescent RNA reporter (e.g., a short poly-U sequence with a fluorophore and quencher).[10]
- Reaction buffer.
- T7 RNA polymerase.
-
Add a small volume of the completed RPA reaction to the Cas13a detection mix. The T7 polymerase will transcribe the amplified DNA into RNA, which serves as the activator for LwCas13a.[17]
-
Incubate at 37°C for 30-60 minutes.[21]
3. Readout:
-
Measure the fluorescence signal using a plate reader or visualize the result on a lateral flow strip (if using a compatible reporter).[22][31]
-
An increase in fluorescence compared to a no-target control indicates the presence of the target nucleic acid.
Figure 3: Workflow for a SHERLOCK-based nucleic acid detection assay.
References
- 1. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA targeting with CRISPR-Cas13. | Broad Institute [broadinstitute.org]
- 3. LwCas13a [signalchemdx.com]
- 4. LwCas13a [sbsgenetech.com]
- 5. signalchemdx.com [signalchemdx.com]
- 6. RNA-binding and HEPN-nuclease activation are decoupled in CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Cas13a Protein (Leptotrichia wadei), LwCas13a (LwaCas13a, LwC2c2) no NLS • NUCLEUS BIOTECH [nucleusbiotech.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. SHERLOCK: Nucleic acid detection with CRISPR nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. RNA targeting with CRISPR–Cas13 [dspace.mit.edu]
- 17. zcxu.dicp.ac.cn [zcxu.dicp.ac.cn]
- 18. researchgate.net [researchgate.net]
- 19. Cas13a Reaction Kit: LwCas13a (LwaCas13a, LwC2c2) custom guide-RNA, reaction buffer, fluorescent ssRNA reporter • NUCLEUS BIOTECH [nucleusbiotech.com]
- 20. Engineered LwaCas13a with enhanced collateral activity for nucleic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enabling coronavirus detection using CRISPR-Cas13: An open-access SHERLOCK research protocol - MIT McGovern Institute [mcgovern.mit.edu]
- 22. Multiplexed and portable nucleic acid detection platform with Cas13, Cas12a, and Csm6 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CRISPR-Cas13a as a next-generation tool for rapid and precise plant RNA virus diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. static.igem.wiki [static.igem.wiki]
- 27. Recombinant Cas13a/C2c2 protein sequence, expression and purification NovoPro [novoprolabs.com]
- 28. 1. Assembling of the CRISPR/Cas13a RNP complex (SYSTEM 1) [protocols.io]
- 29. static.igem.wiki [static.igem.wiki]
- 30. static.igem.org [static.igem.org]
- 31. researchgate.net [researchgate.net]
LwCas13a Enzymatic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas13a system, a Class 2 Type VI CRISPR-Cas effector, has emerged as a powerful tool for RNA targeting, with profound implications for diagnostics, therapeutics, and fundamental research.[1][2] Among the various Cas13a orthologs, LwCas13a, derived from Leptotrichia wadei, has been extensively characterized and utilized due to its high efficiency in mammalian cells.[3] This technical guide provides an in-depth exploration of the core enzymatic properties of LwCas13a, presenting quantitative data, detailed experimental protocols, and visual workflows to support its application in research and drug development.
LwCas13a is an RNA-guided ribonuclease that, upon binding to a target RNA specified by a CRISPR RNA (crRNA), undergoes a conformational change that activates its two Higher Eukaryotes and Prokaryotes Nucleotide-binding (HEPN) domains.[1][2][4] This activation results in two distinct RNase activities: cis-cleavage of the target RNA and trans-cleavage (or collateral cleavage) of nearby non-target RNA molecules.[1][5][6] It is this collateral activity that has been ingeniously harnessed for highly sensitive nucleic acid detection platforms like SHERLOCK (Specific High-sensitivity Enzymatic Reporter unLOCKing).[5][7]
Core Enzymatic Properties of LwCas13a
The functionality of LwCas13a is dictated by a set of intrinsic enzymatic properties that govern its activity, specificity, and utility. These properties are summarized below, with quantitative data presented for clarity and comparison.
RNA-Guided RNase Activity
LwCas13a's primary function is to act as an RNase directed by a crRNA. The crRNA contains a spacer sequence of approximately 22-28 nucleotides that is complementary to the target RNA, and a conserved direct repeat (DR) sequence that forms a stem-loop structure recognized by the Cas13a protein.[8] Unlike some other CRISPR systems, Cas13a does not require a protospacer adjacent motif (PAM) for target recognition, although some orthologs may have a protospacer flanking site (PFS) preference, which is not essential for nuclease activity.[8][9]
Dual RNase Activities: cis and trans Cleavage
Upon recognition of the target RNA, LwCas13a's two HEPN domains form a single catalytic site responsible for ribonuclease activity.[10][11] This leads to:
-
Cis-cleavage: The specific cleavage of the target RNA that is complementary to the crRNA spacer.[11]
-
Trans-cleavage (Collateral Cleavage): Non-specific degradation of any nearby single-stranded RNA (ssRNA) molecules, regardless of their sequence.[5][6][12] This "collateral effect" is a hallmark of Cas13a enzymes and forms the basis of many diagnostic applications.[5][13]
The relationship between target binding and HEPN-nuclease activation is complex; tight binding does not automatically trigger robust cleavage activity, as mismatches between the guide and target can decouple these two events.[14]
Substrate Specificity and Guide RNA Requirements
LwCas13a exclusively targets single-stranded RNA.[12] The efficiency and specificity of targeting are primarily determined by the crRNA sequence.
-
Guide Length: LwCas13a can retain its in vitro cleavage activity with spacer lengths as short as 20 nucleotides.[3]
-
Mismatch Sensitivity: Knockdown activity is sensitive to single mismatches in the central "seed" region of the guide-target duplex.[3] Generally, two or more mismatches between the crRNA and the target will prevent catalytic activation.[5][7]
-
Secondary Structure: The secondary structure of the target RNA can impact LwCas13a activity, as structured regions in the protospacer can compete with the crRNA for binding.[15]
Quantitative Enzymatic Parameters
The following table summarizes key quantitative data related to LwCas13a's enzymatic activity. These values are compiled from various studies and can be influenced by specific experimental conditions.
| Parameter | Value | Conditions | Reference |
| Optimal Temperature | 37°C | In vitro cleavage assays | [3] |
| crRNA Spacer Length | 20-28 nt | In vitro cleavage activity | [3][8] |
| Target Cleavage Rate (kobs) | 0.005 s-1 | Single-turnover kinetics at 37°C | [16] |
| Target Cleavage Rate (kobs) | 0.002 s-1 | Single-turnover kinetics at 25°C | [16] |
| Collateral Cleavage Rate | At least 5-fold faster than target cleavage | Simultaneous measurement of cis and trans cleavage | [16] |
| Enzyme Concentration (SHERLOCK) | 348 ng/mL (final) | SHERLOCK detection reaction | [5] |
| crRNA Concentration (SHERLOCK) | 12.5 ng/mL (final) | SHERLOCK detection reaction | [5] |
| Detection Sensitivity (SHERLOCK) | Attomolar (aM) to Zeptomolar (zM) | With pre-amplification (RPA) | [5][7] |
Experimental Methodologies
Accurate characterization and application of LwCas13a require robust experimental protocols. Below are detailed methodologies for key experiments.
LwCas13a Protein Expression and Purification
Recombinant LwCas13a is typically expressed in E. coli and purified. While commercially available, in-house production is also common.
Protocol:
-
Transform E. coli cells (e.g., BL21(DE3) Rosetta) with an LwCas13a expression plasmid (e.g., pC013-Twinstrep-SUMO-huLwCas13a).[17]
-
Grow the cells in LB medium to an OD600 of 0.6-0.8 at 37°C.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells using sonication or a microfluidizer.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged LwCas13a protein using Ni-NTA affinity chromatography.
-
Further purify the protein using size-exclusion chromatography to ensure high purity and proper folding.
-
Store the purified protein in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 600 mM NaCl, 2 mM DTT, 10% glycerol) at -80°C.[2][6]
In Vitro crRNA Transcription
The crRNA is a critical component for guiding LwCas13a. It can be synthesized by in vitro transcription (IVT).
Protocol:
-
Design a DNA template containing a T7 promoter followed by the desired crRNA sequence (direct repeat and spacer). This is often done by annealing and extending two complementary DNA oligonucleotides.
-
Set up the IVT reaction using a commercial kit (e.g., MEGAscript T7 Transcription Kit).
-
Incubate the reaction at 37°C for 4-16 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the transcribed crRNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based purification kit.
-
Quantify the crRNA concentration and verify its integrity using denaturing polyacrylamide gel electrophoresis (PAGE).
In Vitro RNA Cleavage Assay (Collateral Activity)
This assay is used to measure the target-activated, non-specific RNase activity of LwCas13a. A fluorescent RNA reporter is typically used for quantification.
Protocol:
-
Reaction Components:
-
Purified LwCas13a protein
-
In vitro transcribed crRNA
-
Target RNA activator (a synthetic RNA oligo complementary to the crRNA spacer)
-
Fluorescent RNA reporter (e.g., a short RNA oligo with a fluorophore and a quencher on opposite ends)
-
Nuclease assay buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl2, pH 7.3)[3]
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
On ice, mix LwCas13a protein and the specific crRNA in the nuclease assay buffer.
-
Incubate at 25°C or 37°C for 10-30 minutes to allow the RNP complex to form.[18]
-
-
Cleavage Reaction:
-
To the pre-formed RNP complex, add the target RNA activator and the fluorescent RNA reporter.
-
Incubate the reaction at 37°C.
-
-
Data Acquisition:
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz DOT language provide clear visual representations of the complex processes involving LwCas13a.
References
- 1. signalchemdx.com [signalchemdx.com]
- 2. LwCas13a [signalchemdx.com]
- 3. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SHERLOCK: Nucleic acid detection with CRISPR nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas13a Protein (Leptotrichia wadei), LwCas13a (LwaCas13a, LwC2c2) no NLS • NUCLEUS BIOTECH [nucleusbiotech.com]
- 7. zcxu.dicp.ac.cn [zcxu.dicp.ac.cn]
- 8. bitesizebio.com [bitesizebio.com]
- 9. mdpi.com [mdpi.com]
- 10. RNA-binding and HEPN-nuclease activation are decoupled in CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures, mechanisms and applications of RNA-centric CRISPR–Cas13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LwCas13a [sbsgenetech.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Kinetic analysis of Cas12a and Cas13a RNA-Guided nucleases for development of improved CRISPR-Based diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1. Assembling of the CRISPR/Cas13a RNP complex (SYSTEM 1) [protocols.io]
- 18. neb.com [neb.com]
- 19. pubs.acs.org [pubs.acs.org]
LwCas13a Guide RNA Design Principles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas13a system, a Class 2 Type VI-A CRISPR effector, has emerged as a powerful tool for RNA targeting, enabling a wide range of applications from RNA knockdown and editing to live-cell imaging and diagnostics.[1][2] Unlike the DNA-targeting Cas9, Cas13a exclusively recognizes and cleaves single-stranded RNA (ssRNA), offering a transient and precise mechanism for modulating gene expression at the post-transcriptional level.[3][4] Among the various Cas13a orthologs, LwaCas13a, derived from Leptotrichia wadei, has been extensively characterized and optimized for robust activity in mammalian cells.[1][5]
This technical guide provides a comprehensive overview of the core principles governing the design of effective guide RNAs (gRNAs) for the LwaCas13a system. It consolidates key quantitative data, details experimental protocols for guide RNA validation, and presents visual workflows to aid researchers in developing and implementing LwaCas13a-based technologies.
Core Components of LwCas13a Guide RNA
The LwaCas13a guide RNA, also known as a CRISPR RNA (crRNA), is a single RNA molecule composed of two essential components: a constant Direct Repeat (DR) sequence and a variable spacer sequence.[6]
-
Direct Repeat (DR): This conserved sequence forms a stable stem-loop structure that is recognized by and binds to the LwaCas13a protein.[6] The specific DR sequence is critical for the formation of a functional ribonucleoprotein (RNP) complex.
-
Spacer: This is a 20-28 nucleotide sequence that is complementary to the target RNA.[5][6] The spacer sequence dictates the targeting specificity of the LwaCas13a-gRNA complex.
Key Principles for LwCas13a Guide RNA Design
Effective LwaCas13a guide RNA design hinges on several key parameters that influence target recognition, cleavage efficiency, and specificity.
Spacer Length
The length of the spacer sequence is a critical determinant of LwaCas13a activity. While the natural spacer length is 29-30 nucleotides, studies in mammalian cells have shown that optimal knockdown is achieved with a spacer length of 28 nucleotides.[1][7] Shorter spacers, as short as 20 nucleotides, can still mediate cleavage, although with potentially reduced efficiency.[1][5] Guide lengths below 20 nucleotides may abolish catalytic activity, though the complex might retain binding capabilities.[1]
Table 1: Effect of Spacer Length on LwaCas13a Activity
| Spacer Length (nucleotides) | Relative Knockdown Efficiency | Reference |
| < 20 | Inactive (catalytically) | [1] |
| 20 | Active | [1] |
| 24 | Knockdown observed | [4] |
| 28 | Optimal | [1][8] |
| 30 | Active | [4] |
| 40 | Active | [4] |
| 50 | Active | [4] |
Protospacer Flanking Site (PFS)
Unlike Cas9, which requires a specific Protospacer Adjacent Motif (PAM) for DNA targeting, LwaCas13a does not have a strict Protospacer Flanking Site (PFS) requirement for its activity in mammalian cells.[5][7] This lack of a PFS constraint provides greater flexibility in target site selection. However, some studies on other Cas13a orthologs, like LshCas13a, have indicated a preference for a single A, U, or C at the 3' end of the target sequence, while a 'G' can reduce activity.[5][9] While not a stringent requirement for LwaCas13a, avoiding a 'G' at the position immediately 3' to the target sequence may be a consideration for optimal guide design.
Target Accessibility and Secondary Structure
The secondary structure of the target RNA can significantly impact the efficacy of LwaCas13a.[7] Highly structured regions within the target RNA can impede guide RNA binding and reduce cleavage efficiency.[10][11] Therefore, it is recommended to design guide RNAs that target accessible, single-stranded regions of the RNA. Computational tools that predict RNA secondary structure can be valuable in identifying optimal target sites.[1] Tiling guides across the target transcript can help empirically identify the most effective ones.[1]
Mismatch Tolerance and Specificity
LwaCas13a exhibits some tolerance to single mismatches between the guide RNA and the target sequence.[5] However, knockdown efficiency is sensitive to mismatches located in the central "seed" region of the guide-target duplex.[1] Double mismatches generally lead to a significant reduction in cleavage activity.[1][5] This property can be harnessed to design guide RNAs that can discriminate between closely related RNA sequences, such as different viral strains or single nucleotide variants (SNVs).[12]
Table 2: Impact of Mismatches on LwaCas13a Activity
| Mismatch Type | Position | Effect on Knockdown | Reference |
| Single Mismatch | Central "seed" region | Sensitive, reduced knockdown | [1][4] |
| Single Mismatch | 5' or 3' ends | More tolerated | [4] |
| Double Mismatch | Any | Significantly reduced activity | [1][5] |
Experimental Design and Validation Workflow
A systematic approach to designing and validating LwaCas13a guide RNAs is crucial for successful RNA targeting experiments.
Caption: Workflow for LwaCas13a guide RNA design and validation.
Experimental Protocols
Dual-Luciferase Reporter Assay for Guide RNA Validation
This assay provides a quantitative measure of guide RNA efficiency by targeting a luciferase reporter transcript.
Methodology:
-
Construct Design: Clone the target sequence for the guide RNA into a vector co-expressing Gaussia luciferase (Gluc) and Cypridinia luciferase (Cluc) under different promoters.[1] One luciferase serves as the target, and the other as a transfection control.
-
Cell Culture and Transfection: Co-transfect HEK293FT cells with:
-
LwaCas13a expression vector (e.g., with a nuclear localization signal).[1]
-
Guide RNA expression vector.
-
Dual-luciferase reporter plasmid.
-
-
Luciferase Activity Measurement: At 48 hours post-transfection, harvest the cell culture media.[1] Measure the activity of both Gluc and Cluc using a commercial dual-luciferase assay system.
-
Data Analysis: Normalize the target luciferase activity (e.g., Gluc) to the control luciferase activity (Cluc). Calculate the percentage of knockdown relative to a non-targeting control guide RNA.
qRT-PCR for Endogenous RNA Knockdown Assessment
This method directly measures the reduction in the levels of an endogenous target transcript.
Methodology:
-
Cell Transfection: Transfect the chosen cell line with the LwaCas13a expression vector and the guide RNA expression vector. Include a non-targeting guide RNA as a negative control.
-
RNA Extraction: After 48-72 hours, lyse the cells and extract total RNA using a suitable method (e.g., Trizol).[1][6]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target transcript and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target transcript using the ΔΔCt method, comparing the expression in cells treated with the targeting guide RNA to the non-targeting control.
Advanced Considerations
Chemical Modifications
Chemical modifications to the guide RNA can enhance its stability and prolong its activity within the cell.[13][14][15] Modifications at the 3' end of the guide RNA have been shown to increase Cas13 activity and extend the duration of knockdown.[15] This is particularly beneficial for therapeutic applications where sustained target engagement is required.
High-Throughput Screening
For large-scale applications, such as identifying genes involved in a particular phenotype, massively parallel screens can be employed to test thousands of guide RNAs simultaneously.[2][16] These screens typically involve a pooled library of guide RNAs, and the effect of each guide is assessed by next-generation sequencing.[1] This approach has been instrumental in defining the rules for optimal Cas13d guide RNA design and can be adapted for LwaCas13a.[2]
LwaCas13a Mechanism of Action
The LwaCas13a-gRNA complex binds to the target ssRNA, leading to a conformational change in the Cas13a protein. This activates its two HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) nuclease domains, resulting in the cleavage of the target RNA (cis-cleavage).[5] In bacteria, this activation also triggers the non-specific degradation of surrounding RNA molecules (trans- or collateral cleavage).[5][7] However, this collateral activity is generally not observed in mammalian cells.[1][7]
Caption: Mechanism of LwaCas13a-mediated RNA cleavage.
Conclusion
The design of effective guide RNAs is paramount for the successful application of LwaCas13a technology. By adhering to the principles outlined in this guide—optimizing spacer length, considering target accessibility, and minimizing potential off-targets—researchers can harness the full potential of this versatile RNA-targeting tool. Rigorous experimental validation using the described protocols will ensure the selection of highly efficient and specific guide RNAs for a wide array of research and therapeutic endeavors. The ongoing development of computational design tools and advanced screening methods will further refine these principles and expand the capabilities of the CRISPR-Cas13a system.
References
- 1. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Massively parallel Cas13 screens reveal principles for guide RNA design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mdpi.com [mdpi.com]
- 8. static.igem.org [static.igem.org]
- 9. Insights Gained from RNA Editing Targeted by the CRISPR-Cas13 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA structure modulates Cas13 activity and enables mismatch detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Modified RNA Guides for Next-Generation CRISPR Tools and Therapies | Technology Networks [technologynetworks.com]
- 14. Chemically modified guide RNAs enhance CRISPR-Cas13 knockdown in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemically modified guide RNAs enhance CRISPR-Cas13 knockdown in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
LwCas13a Protospacer Flanking Site Requirements: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the protospacer flanking site (PFS) requirements for the CRISPR-Cas enzyme LwCas13a. A comprehensive understanding of these requirements is critical for the effective design of guide RNAs (gRNAs) for RNA targeting applications, including therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the workflows used to determine these enzymatic characteristics.
LwCas13a Protospacer Flanking Site (PFS) Specificity
LwCas13a, derived from Leptotrichia wadei, is a Type VI-A CRISPR-Cas effector notable for its high activity in mammalian cells.[1] Unlike many other Cas enzymes that exhibit strict sequence requirements adjacent to the target site, LwCas13a demonstrates a significant lack of a protospacer flanking site (PFS) requirement.[2][3] This flexibility makes it a versatile tool for targeting a wide range of RNA sequences.
Comparative Analysis of Cas13a PFS Requirements
The following table summarizes the PFS requirements for LwCas13a in comparison to other commonly studied Cas13a orthologs. This data is crucial for selecting the appropriate Cas13 enzyme for a given research or therapeutic application.
| Cas13 Ortholog | Type | PFS Requirement | Location of PFS | Notes |
| LwCas13a | VI-A | None / Minimal | 3' of target | Exhibits high activity in the absence of a specific PFS.[1][3] |
| LshCas13a | VI-A | H (non-G: A, U, or C) | 3' of target | A single nucleotide PFS is required for efficient target cleavage.[3][4] |
| LbuCas13a | VI-A | None | Not Applicable | Does not require a PFS for activity.[2][4] |
Experimental Determination of PFS Requirements
The PFS requirements for Cas13a orthologs are typically determined using a bacterial-based screening assay. This method leverages the ability of an active Cas13a to cleave a target transcript, leading to a measurable phenotype, such as the loss of antibiotic resistance.
Bacterial Ampicillin Resistance Assay for PFS Determination
This protocol outlines the key steps for identifying the PFS of a Cas13a ortholog.[1]
Objective: To determine the nucleotide sequence preference at the protospacer flanking site that influences Cas13a activity.
Materials:
-
Expression plasmid for the Cas13a ortholog of interest (e.g., LwCas13a) with a defined crRNA spacer.
-
Target plasmid containing a library of randomized PFS sequences flanking the protospacer target sequence within an antibiotic resistance gene (e.g., β-lactamase).
-
Competent E. coli cells (e.g., NovaBlue Giga Singles).
-
LB agar plates with appropriate antibiotics (e.g., ampicillin and chloramphenicol).
-
SOC medium.
-
Plasmid purification kit.
-
Next-generation sequencing (NGS) platform and reagents.
Methodology:
-
Co-transformation: Co-transform the competent E. coli with the Cas13a expression plasmid and the β-lactamase target plasmid library containing randomized PFS sequences.[1]
-
Cell Recovery and Plating: Recover the transformed cells in SOC medium and plate them on LB agar containing ampicillin and chloramphenicol.[1]
-
Incubation: Incubate the plates overnight at 37°C.[1]
-
Colony Harvesting and Plasmid DNA Purification: Scrape the surviving colonies from the plates and purify the plasmid DNA.[1] This population of plasmids is enriched for PFS sequences that are not efficiently targeted by the Cas13a enzyme.
-
NGS Library Preparation: Amplify the PFS region from the purified plasmid DNA using PCR with barcoded primers compatible with the NGS platform.[1]
-
Next-Generation Sequencing: Sequence the amplified PFS library to determine the frequency of each PFS variant.[1]
-
Data Analysis:
-
Align the sequencing reads and extract the PFS sequences.[1]
-
Calculate the frequency of each unique PFS.[1]
-
Normalize the frequencies to the total read count.[1]
-
Determine the enrichment or depletion of each PFS by comparing its frequency in the experimental condition to a control condition (e.g., a non-targeting spacer or no Cas13a expression).[1] A depleted PFS indicates that it is efficiently recognized by the Cas13a enzyme, leading to cleavage of the β-lactamase transcript and subsequent cell death.
-
Visualizing the PFS Determination Workflow
The following diagram illustrates the experimental workflow for the bacterial PFS screening assay.
Caption: Experimental workflow for determining Cas13a PFS requirements.
Conclusion
The minimal PFS requirement of LwCas13a is a significant advantage for its use in RNA targeting applications.[1][3] This characteristic simplifies the design of guide RNAs, as the targetable sequence space is not constrained by the presence of a specific flanking motif. For researchers and drug developers, this flexibility allows for a broader range of potential targets within an RNA molecule, increasing the likelihood of identifying highly effective guide RNAs for therapeutic intervention or research purposes. The experimental framework detailed in this guide provides a robust method for characterizing the PFS of novel Cas13 orthologs, furthering the development of the CRISPR-Cas13 toolkit.
References
The Pivotal Role of HEPN Domains in LwCas13a-Mediated RNA Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CRISPR-Cas13a system, particularly the ortholog from Leptotrichia wadei (LwCas13a), has emerged as a powerful tool for RNA targeting, with applications ranging from diagnostics to therapeutic interventions. Central to its function are the two Higher Eukaryotes and Prokaryotes Nucleotide-binding (HEPN) domains, which harbor the catalytic sites for RNA cleavage. This technical guide provides an in-depth exploration of the critical role of HEPN domains in LwCas13a activity. It details the molecular mechanisms of activation, the impact of key catalytic residues, and the methodologies for assessing its function, offering a comprehensive resource for researchers and professionals in the field.
Introduction to LwCas13a and its HEPN Domains
LwCas13a is an RNA-guided RNase that belongs to the Class 2 Type VI CRISPR-Cas system.[1][2][3] Its function is directed by a CRISPR RNA (crRNA) which guides the enzyme to a specific target RNA sequence. Upon binding to the target RNA, LwCas13a undergoes a significant conformational change, activating its two HEPN domains.[4][5] These domains then form a single, composite catalytic site responsible for cleaving not only the target RNA (cis-cleavage) but also other non-target RNA molecules in the vicinity (trans- or collateral cleavage).[6][7][8] This collateral activity is a hallmark of Cas13a enzymes and has been harnessed for various nucleic acid detection technologies.[9][10]
The overall architecture of Cas13a is bilobed, consisting of a recognition (REC) lobe and a nuclease (NUC) lobe.[11][12] The HEPN domains are located within the NUC lobe.[11][12] Structural studies have revealed that in the absence of a target RNA, the two HEPN domains are held in an inactive state, physically separated from each other.[11][13]
Mechanism of HEPN Domain Activation and RNA Cleavage
The activation of LwCas13a's RNase activity is a tightly regulated process initiated by the binding of the crRNA-LwCas13a complex to a complementary target RNA.
Conformational Change upon Target Binding
The formation of the crRNA-target RNA duplex within the central channel of LwCas13a triggers a substantial conformational rearrangement.[4][5] This change primarily involves the movement of the HEPN1 domain towards the HEPN2 domain.[4][11] This repositioning brings the conserved R-X4-6-H motifs from each HEPN domain into close proximity to form a composite active site.[11][12][14]
The Catalytic Site and Cleavage Chemistry
The active site formed by the two HEPN domains is responsible for the phosphodiester bond cleavage of RNA. The catalytic mechanism involves conserved arginine and histidine residues within the R-X4-6-H motifs.[11][12][14] While the precise mechanism is still under investigation, it is believed to involve a general acid-base catalysis.
Decoupling of RNA Binding and HEPN-Nuclease Activation
Interestingly, high-affinity binding of a target RNA does not always lead to robust HEPN nuclease activation.[6][7] Studies have shown that mismatches between the crRNA and the target RNA at specific positions can uncouple these two events.[6][7][15] A "nuclease switch" region has been identified where imperfect base-pairing can result in tight binding but prevent the conformational change required for HEPN domain activation.[6][15][16] This highlights a sophisticated specificity checkpoint that controls the enzyme's catalytic activity.[7]
Quantitative Analysis of LwCas13a Activity
The following table summarizes key quantitative data related to LwCas13a activity, providing a basis for experimental design and comparison.
| Parameter | Value/Observation | Organism/Variant | Reference |
| Catalytic Residues | R474, H479, R1046, H1051 (in LshCas13a) | Leptotrichia shahii | [11] |
| Mutations for Inactivation | R474A and R1046A | Leptotrichia wadei | [1] |
| Minimal crRNA Spacer Length for Cleavage | 20 nucleotides | Leptotrichia wadei | [1] |
| Divalent Metal Ion Requirement | Mg2+ is essential for target RNA cleavage but not pre-crRNA processing. | UrCas13d | [14] |
| Effect of Mismatches on Activation | A single mismatch at guide-RNA position 6 can reduce the cleavage rate by five-fold. | LbuCas13a | [6] |
Experimental Protocols
LwCas13a Expression and Purification
Recombinant LwCas13a protein can be expressed in E. coli using a pET-based expression vector.[9]
-
Transformation: Transform Rosetta™ (DE3) E. coli cells with the LwCas13a expression plasmid.
-
Culture: Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG and continue to grow the culture at 16-20°C overnight.
-
Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 8.0) supplemented with protease inhibitors. Lyse the cells using sonication or a microfluidizer.
-
Purification: Clarify the lysate by centrifugation. The supernatant containing the His-tagged LwCas13a can be purified using Ni-NTA affinity chromatography, followed by ion-exchange and size-exclusion chromatography for higher purity.
-
Storage: Store the purified protein in a storage buffer (e.g., 20 mM HEPES pH 7.0, 500 mM KCl, 50 mM MgCl2) at -80°C.[2]
In Vitro RNA Cleavage Assay
This assay is used to determine the cis-cleavage activity of LwCas13a on a specific RNA target.
-
Reaction Setup: Prepare the reaction mixture in a nuclease assay buffer (40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl2, pH 7.3).[1]
-
Component Assembly: Combine purified LwCas13a (e.g., 200 nM), crRNA (e.g., 100 nM), and the target RNA (e.g., 160 nM, often end-labeled with a fluorescent dye or radioisotope).[1]
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a denaturing loading buffer (e.g., containing formamide and EDTA).
-
Analysis: Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using a suitable imaging system.[8]
Collateral RNA Cleavage Assay
This assay measures the trans-cleavage activity of LwCas13a using a non-specific fluorescent reporter.
-
Reaction Components:
-
Reaction Setup: Assemble the reaction mixture in a microplate.
-
Initiation: Initiate the reaction by adding the target activator RNA.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader at 37°C. The fluorescence signal is proportional to the collateral cleavage activity.
Visualizing LwCas13a Mechanisms and Workflows
LwCas13a Activation and Cleavage Pathway
Caption: LwCas13a activation and cleavage signaling pathway.
Experimental Workflow for In Vitro Cleavage Assay
Caption: Experimental workflow for an in vitro LwCas13a cleavage assay.
Role of HEPN Domain Mutations on LwCas13a Activity
Caption: Logical relationship of HEPN mutations to LwCas13a function.
Conclusion
The HEPN domains are the indispensable catalytic core of the LwCas13a enzyme. Their activation through a target-RNA-induced conformational change unleashes a potent RNase activity that can be programmed for specific RNA sequences. Understanding the intricacies of HEPN domain function is paramount for the rational design of CRISPR-Cas13a-based tools for RNA knockdown, diagnostics, and therapeutics. The catalytically inactive "dead" Cas13a (dCas13a), created by mutating the key catalytic residues in the HEPN domains, has further expanded the utility of this system to RNA binding and tracking applications.[1] As research continues to unravel the complexities of Cas13a enzymology, the potential for innovative applications in biotechnology and medicine will undoubtedly continue to grow.
References
- 1. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. signalchemdx.com [signalchemdx.com]
- 3. biofargo.com [biofargo.com]
- 4. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 5. The Molecular Architecture for RNA-Guided RNA Cleavage by Cas13a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA-binding and HEPN-nuclease activation are decoupled in CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Engineered LwaCas13a with enhanced collateral activity for nucleic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structures, mechanisms and applications of RNA-centric CRISPR–Cas13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HEPN RNases – An Emerging Class of Functionally Distinct RNA Processing and Degradation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in application of CRISPR-Cas13a system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two HEPN domains dictate CRISPR RNA maturation and target cleavage in Cas13d - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA Binding and HEPN-Nuclease Activation Are Decoupled in CRISPR-Cas13a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
LwCas13a Orthologs: A Technical Guide to Their Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas13 system has emerged as a powerful tool for RNA targeting, offering programmable and specific manipulation of the transcriptome. Within the Cas13 family, Cas13a, and specifically the ortholog from Leptotrichia wadei (LwCas13a), has garnered significant attention for its high efficiency in RNA knockdown.[1][2] Understanding the nuances of LwCas13a and its various orthologs is critical for harnessing their full potential in research, diagnostics, and therapeutics. This technical guide provides an in-depth comparison of LwCas13a orthologs, detailing their biochemical properties, experimental methodologies, and key differences to aid in the selection and application of these powerful RNA-targeting enzymes.
Comparative Analysis of LwCas13a and Other Cas13 Orthologs
A systematic evaluation of various Cas13 orthologs has revealed significant differences in their RNA knockdown efficiencies and biochemical characteristics.[2][3] The selection of an appropriate ortholog is contingent on the specific application, target transcript, and delivery method.
Quantitative Comparison of Knockdown Efficiency
The efficacy of RNA knockdown can vary substantially among different Cas13 orthologs. The following table summarizes the reported knockdown efficiencies of several key orthologs from different subtypes when targeting endogenous transcripts in plants. It is important to note that efficiencies can be cell-type and target-dependent.
| Cas13 Ortholog | Subtype | Target Gene | Average Knockdown Efficiency (%) | Reference |
| LwaCas13a | VI-A | GhCLA | 34.7 | [2] |
| PbuCas13b | VI-B | GhCLA | 52.6 | [2] |
| RfxCas13d | VI-D | GhCLA | 64.3 | [2] |
| Cas13x.1 | VI-X | GhCLA | 70.2 | [2] |
| Cas13x.2 | VI-X | GhCLA | 67.9 | [2] |
| Cas13y.1 | VI-Y | GhCLA | 64.7 | [2] |
| Cas13y.2 | VI-Y | GhCLA | 60.3 | [2] |
Table 1: Comparison of single crRNA-mediated knockdown efficiencies of various Cas13 orthologs targeting the GhCLA transcript in cotton.[2]
In another study focusing on T1 progeny, the average editing efficiencies were reported as 37.3% for LwaCas13a, 44.0% for PbuCas13b, 66.0% for RfxCas13d, 68.0% for Cas13x.1, 68.4% for Cas13x.2, 68.8% for Cas13y.1, and 66.2% for Cas13y.2.[2] These findings collectively suggest that while LwaCas13a is effective, orthologs like RfxCas13d, Cas13x, and Cas13y may offer enhanced stability and higher editing efficiencies.[2]
Biochemical and Structural Differences
The functional diversity of Cas13 orthologs is rooted in their distinct structural and biochemical properties. These differences influence their activity, specificity, and suitability for various applications.
| Feature | LwaCas13a | LshCas13a | PbuCas13b | RfxCas13d (CasRx) | Cas13x.1 | Cas13y.1 |
| Subtype | VI-A | VI-A | VI-B | VI-D | VI-X | VI-Y |
| Protein Size (amino acids) | ~1250 | ~1250 | ~1150 | ~930 | ~775 | ~790 |
| PFS Requirement | Minimal/None[4][5] | 3' H (non-G) | 5' D (A/G/U) & 3' NAN/NNA | None | None | Not well characterized |
| crRNA Spacer Length (nt) | 22-30 | 22-30 | 22-30 | 22-30 | Not specified | Not specified |
| Direct Repeat (DR) Position | 5' of spacer | 5' of spacer | 3' of spacer | 5' of spacer | 3' of spacer | 3' of spacer |
| Collateral Activity in Mammalian Cells | Reportedly absent or minimal[1][6] | Present | Present | Minimal | Not well characterized | Not well characterized |
Table 2: Key biochemical and structural differences among selected Cas13 orthologs.[2][7][8][9]
Core Signaling Pathway and Experimental Workflow
The CRISPR-Cas13a system functions through a precise series of molecular events, from guide RNA processing to target recognition and cleavage. Understanding this pathway is essential for designing effective RNA targeting experiments.
CRISPR-Cas13a Mechanism of Action
Caption: The CRISPR-Cas13a signaling pathway, from pre-crRNA processing to target RNA cleavage.
General Experimental Workflow for RNA Knockdown
A typical RNA knockdown experiment using LwCas13a involves several key steps, from guide RNA design to the assessment of knockdown efficiency.
Caption: A generalized experimental workflow for LwCas13a-mediated RNA knockdown.
Detailed Experimental Protocols
In Vitro Transcription of Guide RNA (gRNA)
This protocol outlines the generation of gRNAs for use with LwCas13a.
Materials:
-
DNA template containing a T7 promoter followed by the LwCas13a direct repeat and a 28-nt target-specific spacer sequence.
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Reaction Buffer (40 mM Tris-HCl pH 8.0, 20 mM MgCl2, 5 mM DTT)
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction: In an RNase-free tube, combine the DNA template (200-500 ng), 10X reaction buffer, NTPs (2 mM each), and T7 RNA Polymerase. Adjust the final volume with RNase-free water.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed gRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Measure the concentration of the purified gRNA using a spectrophotometer. Assess the quality and integrity of the gRNA by running an aliquot on a denaturing polyacrylamide gel.
LwCas13a Ribonucleoprotein (RNP) Assembly and Delivery
This protocol describes the formation of the LwCas13a-gRNA complex and its delivery into mammalian cells.
Materials:
-
Purified LwCas13a protein
-
Purified gRNA
-
Nuclease-free reaction buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl2, pH 7.3)[1]
-
Mammalian cells of interest
-
Transfection reagent or electroporation system
Procedure:
-
RNP Assembly: In an RNase-free tube, mix purified LwCas13a protein (e.g., 200 nM) and gRNA (e.g., 100 nM) in the reaction buffer.[1]
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow for RNP complex formation.
-
Transfection/Electroporation:
-
Transfection: Mix the assembled RNPs with a suitable lipid-based transfection reagent according to the manufacturer's protocol and add to the cells.
-
Electroporation: Resuspend the cells in the appropriate electroporation buffer, add the assembled RNPs, and electroporate using an optimized program for the specific cell type.
-
-
Post-delivery Incubation: Culture the cells for 24-72 hours to allow for RNA targeting and degradation.
Assessment of Collateral Cleavage Activity
This protocol provides a method for detecting the non-specific trans-cleavage activity of LwCas13a upon target recognition.
Materials:
-
Assembled LwCas13a-gRNA RNP complex
-
Target RNA
-
Non-target RNA (for background)
-
Fluorescent RNA reporter (e.g., RNase Alert™)
-
Nuclease assay buffer (40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl2, pH 7.3)[1]
-
Murine RNase inhibitor
-
Plate reader capable of fluorescence detection
Procedure:
-
Reaction Setup: In a microplate well, prepare the reaction mixture containing the LwCas13a-gRNA complex (e.g., 45 nM), fluorescent RNA reporter (e.g., 125 nM), murine RNase inhibitor, and background total human RNA (e.g., 100 ng).[1]
-
Initiate the Reaction: Add the target RNA to the reaction mixture to activate the Cas13a enzyme. Include a no-target control.
-
Incubation: Incubate the plate at 37°C, taking fluorescence readings at regular intervals (e.g., every 5 minutes) for up to 1-2 hours.
-
Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence in the presence of the target RNA indicates collateral cleavage of the fluorescent reporter.
Logical Relationships in Guide RNA Processing
The processing of the pre-crRNA array is a critical step in the generation of functional guide RNAs that direct Cas13a to its target.
Caption: The logical flow of guide RNA maturation from the CRISPR locus to a functional RNP complex.
Conclusion
The expanding toolkit of Cas13 orthologs offers a versatile platform for RNA manipulation with diverse applications in life sciences and medicine. While LwCas13a remains a robust and widely used enzyme, other orthologs such as RfxCas13d and the more compact Cas13x and Cas13y variants present opportunities for enhanced efficiency and delivery. A thorough understanding of their comparative performance, biochemical properties, and the protocols for their use is paramount for the successful design and execution of RNA-targeting experiments. This guide provides a foundational resource for researchers to navigate the complexities of the Cas13 landscape and to select and implement the optimal tools for their specific research and development goals.
References
- 1. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic evaluation of various CRISPR/Cas13 orthologs for knockdown of targeted transcripts in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic evaluation of various CRISPR/Cas13 orthologs for knockdown of targeted transcripts in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Insights Gained from RNA Editing Targeted by the CRISPR-Cas13 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution structure of Cas13b and biochemical characterization of RNA targeting and cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Massively parallel Cas13 screens reveal principles for guide RNA design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LwCas13a-Based Viral RNA Detection in Clinical Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CRISPR-Cas13a system, specifically utilizing the enzyme Leptotrichia wadei Cas13a (LwCas13a), has emerged as a powerful and versatile tool for the rapid and sensitive detection of viral RNA in clinical samples.[1] This technology, often embodied in platforms like SHERLOCK (Specific High-sensitivity Enzymatic Reporter unLOCKing), offers a robust alternative to traditional nucleic acid detection methods such as RT-qPCR.[2][3] The core of this system lies in the RNA-guided RNase activity of LwCas13a. Upon recognizing its target viral RNA sequence, guided by a specific CRISPR RNA (crRNA), LwCas13a becomes activated and exhibits a "collateral cleavage" activity, non-specifically degrading nearby RNA molecules.[1][4] This collateral activity can be harnessed to generate a detectable signal, enabling highly sensitive and specific viral diagnostics.[2][5]
These application notes provide a comprehensive overview, quantitative performance data, and detailed protocols for the use of LwCas13a in detecting viral RNA from clinical specimens.
Data Presentation: Quantitative Performance of LwCas13a-Based Assays
The performance of LwCas13a-based assays has been validated across numerous studies and clinical sample types. The following tables summarize the quantitative data on the sensitivity, specificity, and limit of detection for various viral targets.
| Viral Target | Clinical Sample Type(s) | Amplification Method | Readout Method | Sensitivity | Specificity | Limit of Detection (LOD) | Reference(s) |
| SARS-CoV-2 | Nasopharyngeal and throat swabs | RT-RPA | Fluorescence | 96-100% | 100% | 42 copies/reaction | [6][7][8] |
| Lateral Flow | 97% | 100% | 42 copies/reaction | [6][7][8] | |||
| Nasopharyngeal swabs | LAMP | Fluorescence | 100% | 100% | 100 copies/reaction | [6] | |
| Unextracted nasopharyngeal swabs | RT-LAMP | Lateral Flow | 90.5% | 100% | 200 copies/µL | [9] | |
| Treponema pallidum (Syphilis) | Biological specimens (primary and secondary syphilis) | PCR | Fluorescence | 93.3% | 100% | Not Specified | [10] |
| Bovine Leukemia Virus (BLV) | Bovine blood | RAA | Lateral Flow | 100% (agreement with qPCR) | 100% (agreement with qPCR) | 1 copy/µL | [11] |
| African Swine Fever Virus (ASFV) | Heart, liver, spleen, lung, kidney, lymph node, serum, blood, oral swab | RPA | Not Specified | 100% (concordance with real-time PCR) | 100% (concordance with real-time PCR) | Not Specified | [12] |
| SARS-CoV-2 (N and ORF1ab genes) | VTM from patient samples | LAMP | Fluorescence | 100% | 100% | N gene: 0.9 copies/µL, ORF1ab gene: 4.5 copies/µL | [3] |
Experimental Protocols
This section provides detailed methodologies for the key steps in an LwCas13a-based viral RNA detection assay. The following protocol is a generalized workflow based on the SHERLOCK platform and can be adapted for specific viral targets and sample types.
Protocol 1: Viral RNA Extraction from Clinical Samples
Standard commercially available viral RNA extraction kits are recommended for processing clinical samples such as nasopharyngeal swabs, saliva, serum, or urine. Follow the manufacturer's instructions for optimal results. For some applications, extraction-free protocols have been developed.[5]
Protocol 2: Isothermal Amplification of Target RNA (RT-RPA)
This protocol outlines the reverse transcription recombinase polymerase amplification (RT-RPA) step to amplify the target viral RNA.
Materials:
-
Extracted viral RNA
-
RT-RPA Basic Kit (e.g., TwistAmp® Basic)
-
Forward and Reverse Primers specific to the viral target (including a T7 promoter sequence on the forward primer)
-
Reverse Transcriptase
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Prepare the RT-RPA master mix on ice. For a single 20 µL reaction, combine the following:
-
Rehydration Buffer: 14.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Reverse Transcriptase (e.g., 200 U/µL): 0.5 µL
-
RNase Inhibitor (e.g., 40 U/µL): 0.5 µL
-
-
Add the master mix to the lyophilized RPA pellet in a reaction tube and mix by pipetting until the pellet is fully resuspended.
-
Add 2.5 µL of extracted viral RNA to the reaction tube.
-
Incubate the reaction at 42°C for 20-30 minutes.[13]
Protocol 3: LwCas13a Detection of Amplified Target
This protocol describes the setup for the LwCas13a detection reaction using either a fluorescence or lateral flow readout.
Materials:
-
Purified LwCas13a protein
-
crRNA specific to the amplified viral target
-
RNase Alert® Substrate (for fluorescence) or a custom lateral flow reporter
-
T7 RNA Polymerase
-
Reaction Buffer (e.g., 400 mM Tris-HCl pH 7.4, 120 mM MgCl₂, 20 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
Product from the RT-RPA reaction
Procedure for Fluorescence Detection:
-
Prepare the LwCas13a detection master mix on ice. For a single 20 µL reaction, combine the following:
-
Reaction Buffer (10x): 2 µL
-
Purified LwCas13a protein (e.g., 100 ng/µL): 1 µL
-
crRNA (e.g., 100 ng/µL): 1 µL
-
T7 RNA Polymerase (e.g., 50 U/µL): 0.6 µL[14]
-
RNase Alert® Substrate (e.g., 20 µM): 1 µL
-
RNase Inhibitor (e.g., 40 U/µL): 0.5 µL
-
Nuclease-free water: 11.9 µL
-
-
Add 18 µL of the master mix to a reaction well/tube.
-
Add 2 µL of the completed RT-RPA reaction product to the master mix.
-
Incubate the reaction at 37°C for 30-60 minutes.[13]
-
Measure the fluorescence signal using a plate reader or a portable fluorometer. An increase in fluorescence indicates the presence of the target viral RNA.
Procedure for Lateral Flow Detection:
-
Prepare the LwCas13a detection master mix as described for fluorescence detection, but replace the RNase Alert® Substrate with a reporter designed for lateral flow (e.g., a FAM-biotin labeled RNA reporter).
-
Follow steps 2 and 3 from the fluorescence detection protocol.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Dip a lateral flow strip into the reaction tube and allow the liquid to migrate up the strip for 2-5 minutes.[13]
-
Visualize the results. The appearance of a test line indicates the presence of the target viral RNA.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for LwCas13a-based viral RNA detection.
Caption: General workflow for LwCas13a viral RNA detection.
LwCas13a Activation and Signal Generation Pathway
This diagram details the molecular mechanism of LwCas13a activation and subsequent signal generation.
Caption: LwCas13a activation and collateral cleavage mechanism.
Conclusion
LwCas13a-based diagnostic assays offer a highly sensitive, specific, and rapid method for the detection of viral RNA in clinical samples. The flexibility of the platform, allowing for various isothermal amplification techniques and readout methods, makes it suitable for both laboratory and point-of-care settings. The provided protocols and data serve as a valuable resource for researchers and developers looking to implement this cutting-edge technology for viral diagnostics and surveillance.
References
- 1. LwCas13a [signalchemdx.com]
- 2. Advances of CRISPR-Cas13 system in COVID-19 diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR-cas13 enzymology rapidly detects SARS-CoV-2 fragments in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The SHERLOCK Platform: An Insight into Advances in Viral Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical validation of a Cas13-based assay for the detection of SARS-CoV-2 RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical validation of a Cas13-based assay for the detection of SARS-CoV-2 RNA [dspace.mit.edu]
- 9. Simplified Cas13-based assays for the fast identification of SARS-CoV-2 and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A suite of PCR-LwCas13a assays for detection and genotyping of Treponema pallidum in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas13a-Based Lateral Flow Assay for Detection of Bovine Leukemia Virus [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Enabling coronavirus detection using CRISPR-Cas13: An open-access SHERLOCK research protocol - MIT McGovern Institute [mcgovern.mit.edu]
- 14. A multiplexed Cas13-based assay with point-of-care attributes for simultaneous COVID-19 diagnosis and variant surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multiplexed Nucleic Acid Detection Using LwCas13a
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas13a system, a component of prokaryotic adaptive immunity, has been repurposed into a powerful tool for nucleic acid detection.[1][2][3] Specifically, Leptotrichia wadei Cas13a (LwCas13a) exhibits a unique characteristic upon binding its target RNA, guided by a CRISPR RNA (crRNA): it activates a "collateral cleavage" activity, indiscriminately degrading nearby non-target RNA molecules.[4][5][6] This feature has been harnessed to create highly sensitive and specific diagnostic platforms, such as SHERLOCK (Specific High-Sensitivity Enzymatic Reporter UnLOCKing), which can detect attomolar concentrations of target nucleic acids.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing LwCas13a for multiplexed nucleic acid detection. By employing orthogonal Cas13 enzymes or distinct fluorescent reporters, this technology allows for the simultaneous detection of multiple targets in a single reaction.[7][8][9] This capability is particularly valuable for applications in viral diagnostics, variant surveillance, and biomarker discovery.[7][10]
Signaling Pathway and Experimental Workflow
The underlying principle of LwCas13a-based detection involves a cascade of molecular events, from target recognition to signal generation. The experimental workflow integrates sample preparation, target amplification, and Cas13a-mediated detection.
Caption: LwCas13a-mediated nucleic acid detection signaling pathway.
Caption: General experimental workflow for LwCas13a-based nucleic acid detection.
Quantitative Data Summary
The sensitivity and specificity of LwCas13a-based assays are critical performance metrics. The following tables summarize quantitative data from studies utilizing this technology for the detection of various nucleic acid targets.
Table 1: Limit of Detection (LOD) for Singleplex and Multiplexed Assays
| Target | Assay Format | Amplification Method | Limit of Detection (LOD) | Reference |
| SARS-CoV-2 (S and N genes) | Multiplexed (LwCas13a & PsmCas13b) | RT-RPA | Ct ~37 (equivalent to ~10 copies/reaction) | [7][11] |
| Zika Virus (ZIKV) ssRNA | Singleplex | RT-RPA | Attomolar concentrations | [3] |
| Dengue Virus (DENV) ssRNA | Singleplex | RT-RPA | Attomolar concentrations | [3] |
| P. aeruginosa synthetic DNA | Singleplex | RPA | 2 aM | [8][9] |
| SARS-CoV-2 genome | Amplification-free | Electrochemical | Attomolar concentrations | [4][12] |
| Influenza B Virus (NS gene) | Singleplex | RAA | 500 copies/µL | [13] |
Table 2: Clinical Sensitivity and Specificity
| Target | Sample Type | Comparison Method | Clinical Sensitivity | Clinical Specificity | Reference |
| SARS-CoV-2 (N and S genes) | Nasopharyngeal & Throat Swabs | RT-qPCR | 95-97% | 100% | [7][11] |
| SARS-CoV-2 (within LOD) | Nasopharyngeal & Throat Swabs | RT-qPCR | 100% | 100% | [7][11] |
| Influenza B Virus | Clinical Samples | qPCR | 100% | 97.69% | [13] |
Experimental Protocols
This section provides detailed protocols for performing a multiplexed nucleic acid detection assay using LwCas13a.
Protocol 1: Multiplexed Isothermal Amplification (RT-RPA)
This protocol is designed for the simultaneous amplification of two target nucleic acids.
Materials:
-
TwistAmp® Basic kit (TwistDx) or locally produced RPA reagents
-
Reverse Transcriptase (for RNA targets)
-
T7 RNA Polymerase
-
Target-specific forward and reverse primers with T7 promoter sequence on the reverse primer
-
Nuclease-free water
Procedure:
-
Prepare the RPA master mix: On ice, combine the rehydration buffer from the RPA kit with nuclease-free water, forward primers (10 µM), and reverse primers (10 µM) for both targets.
-
Rehydrate RPA pellets: Add the master mix to the lyophilized RPA pellets.
-
Add template: Add 1-5 µL of the extracted nucleic acid sample to the rehydrated RPA mix.
-
Add magnesium acetate: Add magnesium acetate to initiate the reaction.
-
Incubate: Incubate the reaction at 42°C for 60 minutes.
Protocol 2: Multiplexed LwCas13a Detection
This protocol describes the detection of amplified targets using LwCas13a and an orthogonal Cas13 enzyme (e.g., PsmCas13b) with distinct fluorescent reporters.
Materials:
-
Purified LwCas13a and PsmCas13b proteins
-
crRNAs specific to each target
-
Fluorescent RNA reporters (e.g., FAM- and HEX-labeled)
-
Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.4, 60 mM NaCl, 6 mM MgCl2)
-
RNase Inhibitor
Procedure:
-
Prepare the Cas13-crRNA complexes:
-
For each target, mix the corresponding Cas13 enzyme (e.g., LwCas13a) with its specific crRNA in the reaction buffer.
-
Incubate at 37°C for 10 minutes to allow complex formation.
-
-
Prepare the detection master mix:
-
Combine the pre-formed LwCas13a-crRNA complex and the PsmCas13b-crRNA complex in a single tube.
-
Add the two distinct fluorescent reporters (e.g., FAM-labeled for target 1 and HEX-labeled for target 2).
-
Add RNase inhibitor.
-
-
Initiate the detection reaction:
-
Add 2 µL of the RT-RPA product to the detection master mix.
-
-
Incubate and measure fluorescence:
-
Incubate the reaction at 37°C.
-
Measure fluorescence at regular intervals (e.g., every 5 minutes) for up to 90 minutes using a fluorescence plate reader.
-
Multiplexing Strategy
The key to multiplexed detection lies in the ability to distinguish between signals from different targets in the same reaction well. This is achieved through the use of orthogonal components.
Caption: Multiplexed detection using orthogonal Cas13 enzymes and reporters.
Applications in Research and Drug Development
-
High-throughput screening: The multiplexing capability of LwCas13a-based assays enables the simultaneous screening of multiple gene targets, which is beneficial for drug discovery and development.
-
Viral load quantification: The quantitative nature of the fluorescence readout allows for the determination of viral loads in clinical samples.[8]
-
Genotyping and SNP detection: The high specificity of the crRNA-target interaction allows for the differentiation of single nucleotide polymorphisms (SNPs), which is crucial for personalized medicine and cancer research.[2]
-
Point-of-care diagnostics: The integration of LwCas13a detection with isothermal amplification and simple readout methods like lateral flow strips facilitates the development of rapid and portable diagnostic tests.[7][9][14]
Conclusion
The LwCas13a system offers a versatile and powerful platform for multiplexed nucleic acid detection. Its high sensitivity, specificity, and amenability to multiplexing make it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and data presented here provide a solid foundation for the implementation of this technology in a wide range of applications, from basic research to clinical diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR-Based Diagnostics: Challenges and Potential Solutions toward Point-of-Care Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CRISPR-Cas13a system: A novel tool for molecular diagnostics [frontiersin.org]
- 4. Engineered LwaCas13a with enhanced collateral activity for nucleic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. Multiplexed and portable nucleic acid detection platform with Cas13, Cas12a, and Csm6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiplexed and portable nucleic acid detection platform with Cas13, Cas12a, and Csm6 [dspace.mit.edu]
- 10. medrxiv.org [medrxiv.org]
- 11. A multiplexed Cas13-based assay with point-of-care attributes for simultaneous COVID-19 diagnosis and variant surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: LwCas13a-Based Diagnostics for Infectious Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of novel infectious diseases and the increasing threat of antimicrobial resistance necessitate the development of rapid, sensitive, and specific diagnostic tools. Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) protein systems have revolutionized molecular biology and are now being harnessed for diagnostic applications. Specifically, the RNA-guided RNase Cas13a from Leptotrichia wadei (LwCas13a) has shown immense promise for the development of nucleic acid-based diagnostics.[1][2][3][4]
Upon recognition of a target RNA sequence, guided by a CRISPR RNA (crRNA), LwCas13a exhibits a unique "collateral cleavage" activity, where it non-specifically degrades surrounding non-target RNA molecules.[1][4][5][6] This promiscuous RNase activity can be harnessed to generate a detectable signal, forming the basis of highly sensitive diagnostic platforms like SHERLOCK (Specific High-sensitivity Enzymatic Reporter Unlocking).[1][2][6] These assays can detect attomolar concentrations of nucleic acids and can distinguish between closely related viral strains with single-base specificity.[2][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing LwCas13a for the detection of infectious disease pathogens.
Principle of LwCas13a-Based Detection
The diagnostic workflow typically involves three main stages: sample preparation, target amplification (optional but recommended for high sensitivity), and LwCas13a-mediated detection.
-
Sample Preparation: Nucleic acids (RNA or DNA) are extracted from a patient sample (e.g., blood, saliva, nasopharyngeal swab).
-
Target Amplification: To enhance sensitivity, the target nucleic acid is amplified using an isothermal amplification method such as Recombinase Polymerase Amplification (RPA) or Loop-Mediated Isothermal Amplification (LAMP).[7][8] For DNA targets, a T7 RNA polymerase promoter is incorporated into the primers to allow for subsequent transcription of the amplified DNA into RNA.[1][2]
-
LwCas13a Detection: The amplified RNA target is then introduced to the LwCas13a-crRNA complex. Binding of the target RNA activates the LwCas13a enzyme, triggering its collateral RNase activity. This leads to the cleavage of a quenched fluorescent RNA reporter, resulting in a measurable fluorescent signal.[9] Alternatively, a lateral flow-based readout can be used for a visual result.[1][10]
Data Presentation
Table 1: Performance of LwCas13a-Based Diagnostic Assays for Various Infectious Agents
| Pathogen | Target Gene(s) | Amplification Method | Limit of Detection (LOD) | Sensitivity | Specificity | Reference |
| SARS-CoV-2 | S gene, Orf1ab | RPA | 10 copies/µL | 97% | 100% | [11][12] |
| SARS-CoV-2 | N gene, E gene | RT-LAMP | 10 copies/µL | 95-100% | 100% | [13] |
| Zika Virus (ZIKV) | NS3 | RPA | 2 aM (attomolar) | Not specified | Single-base mismatch distinction | [2][6] |
| Dengue Virus (DENV) | NS3 | RPA | 2 aM (attomolar) | Not specified | Single-base mismatch distinction | [2][6] |
| African Swine Fever Virus (ASFV) | p72 | RAA | 10 copies/µL | 100% | 100% | [14] |
| Salmonella spp. | Not specified | RPA | 100 copies/µL | Not specified | Not specified | [6] |
| Mycobacterium tuberculosis | Not specified | Not specified | Not specified | High | High | [6] |
| Bovine Leukemia Virus (BLV) | Not specified | RAA | Not specified | Not specified | High | [10] |
| Schistosoma japonicum | cox1 | RPA | Not specified | 100% | 100% | [15] |
| Ebola Virus | Not specified | RPA | Not specified | 100% | 100% | [16] |
| Lassa Virus | Not specified | RPA | Not specified | 100% | 100% | [16] |
RAA: Recombinase-Aided Amplification
Table 2: Recommended Reagent Concentrations for LwCas13a Detection Reaction
| Reagent | Optimized Concentration | Reference |
| LwCas13a Protein | 1 µmol/L (final) | [17] |
| crRNA | 0.5 µmol/L (final) | [17] |
| RNA Reporter (e.g., RNase Alert v2) | 10 µmol/L (final) | [17] |
| T7 RNA Polymerase | 5 U/µL | [1] |
| Murine RNase Inhibitor | 40 U/µL | [1] |
| rNTPs | Varies by kit | [1] |
Experimental Protocols
Protocol 1: crRNA Design and Synthesis
Objective: To design and synthesize crRNAs specific to the target pathogen.
Principle: The crRNA contains a spacer sequence that is complementary to the target RNA, guiding the LwCas13a enzyme to its specific target. Effective crRNA design is crucial for assay specificity and efficiency.[6]
Guidelines for crRNA Design:
-
Spacer Length: Typically 28 nucleotides.[18] Shorter spacers (e.g., 16-20 nt) may increase specificity.[9][19]
-
Target Selection: Choose a conserved region of the pathogen's genome to ensure broad strain coverage. Avoid regions with significant secondary structure.
-
Off-Target Analysis: Perform a BLAST search against related organisms and the human genome to minimize off-target binding.
-
PFS: While Cas13a does not have a strict Protospacer Flanking Sequence (PFS) requirement like some other Cas enzymes, certain nucleotide preferences at the flanking regions can influence activity.
Materials:
-
DNA template oligo (containing T7 promoter, Cas13a direct repeat, and crRNA spacer)
-
T7 RNA polymerase
-
NTPs
-
RNase-free water
-
DNA/RNA purification kit
Procedure:
-
Design the crRNA spacer sequence complementary to your target RNA.
-
Order a DNA oligo with the following structure: 5' - T7 promoter - Direct Repeat - Spacer - 3'.
-
Perform in vitro transcription (IVT) using a T7 RNA polymerase kit according to the manufacturer's instructions.
-
Purify the transcribed crRNA using a suitable RNA purification kit.
-
Quantify the crRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Store the purified crRNA at -80°C in RNase-free water.
Protocol 2: Isothermal Amplification (RPA)
Objective: To amplify the target nucleic acid at a constant temperature.
Materials:
-
TwistAmp® Basic kit (TwistDx) or similar RPA kit
-
Forward and reverse primers (with T7 promoter on the forward primer for DNA targets)
-
Extracted nucleic acid sample
-
Nuclease-free water
Procedure:
-
Design RPA primers according to the manufacturer's guidelines. For RNA targets that will be transcribed to DNA first, or for DNA targets, the forward primer should have a T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') appended to its 5' end.
-
Prepare the RPA reaction mix on ice. In a 0.2 mL PCR tube, add:
-
29.5 µL Rehydration Buffer
-
X µL Extracted RNA/DNA template (e.g., 1-5 µL)
-
2.4 µL Forward Primer (10 µM)
-
2.4 µL Reverse Primer (10 µM)
-
Nuclease-free water to a final volume of 47.5 µL
-
-
Add the enzyme pellet from the RPA tube to the rehydration mix.
-
Add 2.5 µL of 280 mM Magnesium Acetate to the tube lid.
-
Close the tube and vortex briefly to mix the pellet and start the reaction.
-
Incubate the reaction at 37-42°C for 20-30 minutes.
Protocol 3: LwCas13a Detection Assay
Objective: To detect the amplified target RNA using LwCas13a collateral cleavage activity.
Materials:
-
Purified LwCas13a protein
-
Purified crRNA
-
RNase Alert® Substrate (e.g., Thermo Fisher) or a custom fluorescent RNA reporter
-
Murine RNase Inhibitor
-
T7 RNA Polymerase (if starting from a DNA template)
-
rNTPs (if starting from a DNA template)
-
Nuclease Assay Buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl2, pH 7.3)[3]
-
RPA product from Protocol 2
-
384-well plate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare the LwCas13a detection mix on ice. For a single 20 µL reaction, combine the following:
-
2 µL Nuclease Assay Buffer (10x)
-
1 µL LwCas13a protein (e.g., 400 nM stock for a final concentration of 20 nM)
-
1 µL crRNA (e.g., 450 nM stock for a final concentration of 22.5 nM)
-
1 µL RNase Alert® Substrate (e.g., 2.5 µM stock for a final concentration of 125 nM)
-
0.5 µL Murine RNase Inhibitor
-
1 µL T7 RNA Polymerase (if applicable)
-
1 µL rNTP mix (if applicable)
-
Nuclease-free water to 18 µL
-
-
Add 2 µL of the RPA product to the detection mix.
-
Incubate the reaction at 37°C for 10-30 minutes in a plate reader.
-
Measure fluorescence every 1-2 minutes. An increase in fluorescence over time indicates a positive result.
Visualizations
Caption: Signaling pathway of LwCas13a-based diagnostics.
Caption: General experimental workflow for LwCas13a diagnostics.
Caption: Logical flow of the LwCas13a diagnostic assay.
References
- 1. SHERLOCK: Nucleic acid detection with CRISPR nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zcxu.dicp.ac.cn [zcxu.dicp.ac.cn]
- 3. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas13a system: A novel tool for molecular diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | CRISPR-Cas13a system: A novel tool for molecular diagnostics [frontiersin.org]
- 7. Reverse Transcription-Loop-Mediated Isothermal Amplification-CRISPR-Cas13a Technology as a Promising Diagnostic Tool for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. New design strategies for ultra-specific CRISPR-Cas13a-based RNA detection with single-nucleotide mismatch sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas13a-Based Lateral Flow Assay for Detection of Bovine Leukemia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multiplexed Cas13-based assay with point-of-care attributes for simultaneous COVID-19 diagnosis and variant surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadinstitute.org [broadinstitute.org]
- 13. Rapid Detection of 2019 Novel Coronavirus SARS-CoV-2 Using a CRISPR-based DETECTR Lateral Flow Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of CRISPR/Cas13a-based assays for the diagnosis of Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
Application Notes and Protocols for SARS-CoV-2 Detection using SHERLOCK with LwCas13a
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Specific High-sensitivity Enzymatic Reporter unLOCKing (SHERLOCK) technology is a powerful nucleic acid detection platform that combines isothermal amplification with the precision of CRISPR-Cas enzymes. This application note provides a detailed protocol for the detection of SARS-CoV-2 RNA using SHERLOCK with the Cas13a enzyme from Leptotrichia wadei (LwCas13a). The method is characterized by its high sensitivity, specificity, and rapid turnaround time, making it a valuable tool for both research and diagnostics. The protocol involves two main stages: isothermal amplification of the viral RNA target and subsequent detection by the LwCas13a-crRNA complex, which upon target recognition, initiates collateral cleavage of a reporter molecule, generating a detectable signal.
Principle of the Method
The SHERLOCK protocol for SARS-CoV-2 detection begins with the reverse transcription of the viral RNA into cDNA, followed by isothermal amplification using methods such as Reverse Transcription Recombinase Polymerase Amplification (RT-RPA) or Reverse Transcriptase Loop-Mediated Isothermal Amplification (RT-LAMP).[1][2][3] This step exponentially increases the amount of target nucleic acid. The amplified DNA contains a T7 promoter sequence, enabling its transcription back into RNA. In the second stage, the LwCas13a enzyme is complexed with a guide RNA (crRNA) specifically designed to recognize a sequence in the amplified viral RNA. Upon binding to the target RNA, LwCas13a becomes activated and exhibits collateral RNase activity, cleaving nearby non-target RNA molecules.[2] A quenched fluorescent RNA reporter is included in the reaction; its cleavage by the activated LwCas13a results in a fluorescent signal that can be measured. Alternatively, a labeled reporter can be used for detection on a lateral flow strip.[4]
Data Presentation
Table 1: Quantitative Parameters for SHERLOCK-based SARS-CoV-2 Detection
| Parameter | Value | Notes | Source |
| Limit of Detection (LoD) | 0.25 - 100 copies/µL | Varies depending on the specific protocol, target gene, and readout method. | [1][2][3][5][6] |
| 6.75 copies/µL | Confirmed LoD for the Sherlock CRISPR SARS-CoV-2 kit with 95% detection rate. | [2] | |
| 42 copies/reaction | For fluorescence readout with 100% specificity and sensitivity. | [6][7] | |
| RT-RPA Incubation Time | 25 minutes | Standard incubation time for the isothermal amplification step. | [1][4] |
| RT-RPA Incubation Temperature | 42°C | Optimal temperature for the recombinase polymerase amplification reaction. | [1][4] |
| Cas13a Detection Incubation Time | 30 minutes | Incubation time for the CRISPR-based detection step. | [1][4] |
| Cas13a Detection Incubation Temperature | 37°C | Optimal temperature for LwCas13a activity. | [4] |
| Total Assay Time | ~ 1 hour | From sample to result, excluding RNA extraction. | [1] |
Table 2: Reagent Concentrations for CRISPR-Cas13a Detection Reaction (25 µL total volume)
| Reagent | Final Concentration/Amount | Notes | Source |
| LwCas13a Protein | 4 nM (0.2 µl of 5 µM stock) | Highly active Cas13a from L. wadei. | [5] |
| crRNA | 4 nM (0.1 µl of 10 µM stock) | Guide RNA specific to the SARS-CoV-2 target sequence. | [5] |
| Ribonucleotide Solution Mix | 2 µl | Provides the necessary building blocks for RNA transcription. | [5] |
| Fluorescence Reporter | 40 nM (0.1 µl of 100 µM stock) | Quenched fluorescent RNA probe for signal generation. | [5] |
| 10x Reaction Buffer | 1x | Provides optimal pH and ionic strength for the reaction. | [5] |
| Taurine | 10 mM (2.5 µl of 0.1 M stock) | Additive to enhance enzyme stability. | [5] |
| T7 RNA Polymerase | 37.5 U (0.75 µl of 50,000 U/ml stock) | For transcription of the amplified DNA into RNA. | [5] |
| RNase Inhibitor | 20 U (0.5 µl of 40,000 U/ml stock) | Protects RNA from degradation. | [5] |
| MgCl₂ | 20 mM (0.5 µl of 1 M stock) | Essential cofactor for enzymatic activity. | [5] |
| RT-RPA Product | 10 µl | The amplified sample from the first stage. | [5] |
| DEPC-treated Water | to 25 µl | Nuclease-free water to bring the reaction to the final volume. | [5] |
Experimental Protocols
Nucleic Acid Extraction
For optimal results, viral RNA should be extracted from patient samples (e.g., nasopharyngeal swabs, saliva) using a commercially available viral RNA/DNA extraction kit, such as the PureLink™ Viral RNA/DNA Mini Kit.[8] Follow the manufacturer's instructions for the specific sample type. The extracted RNA should be stored at -80°C until use.
Isothermal Amplification (RT-RPA)
This step is performed in a pre-amplification area to minimize contamination.
Reagents:
-
TwistAmp® Basic kit (TwistDx)
-
ProtoScript® II Reverse Transcriptase (New England BioLabs)
-
Forward and Reverse RPA primers specific for SARS-CoV-2 targets (e.g., S gene, Orf1ab)
-
Extracted viral RNA sample
-
Positive control (e.g., synthetic SARS-CoV-2 RNA)
-
Nuclease-free water
Procedure:
-
For each sample, prepare two RPA reactions to target two different viral genes (e.g., S gene and Orf1ab). Also, set up positive and negative controls.
-
Resuspend one lyophilized RPA pellet from the kit with 29.5 µL of the provided Rehydration Buffer.
-
For each 10 µL reaction, prepare a master mix according to the manufacturer's instructions, including the reverse transcriptase and RPA primers.
-
Add 1 µL of the extracted RNA sample to the master mix.
-
Mix the reaction thoroughly by pipetting.
-
Immediately after incubation, place the reactions on ice to stop the reaction.
LwCas13a-based Detection
Reagents:
-
Purified LwCas13a protein
-
crRNA specific to the SARS-CoV-2 target
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Ribonucleotide solution mix
-
Fluorescent RNA reporter
-
10x Reaction Buffer (e.g., 400 mM Tris-HCl, pH 7.4)
-
MgCl₂
-
Nuclease-free water
-
Product from the RT-RPA step
Procedure:
-
In a new set of tubes, prepare the Cas13a detection master mix according to the concentrations in Table 2.
-
Add 10 µL of the RT-RPA product to 15 µL of the Cas13a detection master mix for a final volume of 25 µL.
-
Mix the reaction thoroughly and spin down.
-
Incubate the reaction at 37°C for 30 minutes.[4]
-
Measure the fluorescence using a plate reader or visualize the result on a lateral flow strip, depending on the reporter used.
Mandatory Visualizations
Caption: Experimental workflow for SARS-CoV-2 detection using the SHERLOCK protocol.
Caption: Mechanism of LwCas13a-based detection in the SHERLOCK protocol.
References
- 1. broadinstitute.org [broadinstitute.org]
- 2. CRISPR-cas13 enzymology rapidly detects SARS-CoV-2 fragments in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Enabling coronavirus detection using CRISPR-Cas13: An open-access SHERLOCK research protocol - MIT McGovern Institute [mcgovern.mit.edu]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. fda.gov [fda.gov]
LwCas13a for In Vitro RNA Knockdown: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas13a system has emerged as a powerful tool for programmable RNA targeting, offering an alternative to traditional RNA interference (RNAi) methods.[1][2][3][4][5] Among the various Cas13a orthologs, LwCas13a, derived from Leptotrichia wadei, has been identified as a highly effective enzyme for RNA knockdown in both mammalian and plant cells.[1][2][4] This document provides detailed application notes and protocols for the use of LwCas13a in in vitro RNA knockdown experiments, including protein purification, guide RNA design, and in vitro cleavage assays. LwCas13a offers comparable knockdown efficiencies to RNAi but with significantly improved specificity, making it a valuable tool for studying RNA biology and for therapeutic development.[1][2][3][4][5]
Data Presentation
LwCas13a Performance Characteristics
| Parameter | Value/Finding | Source |
| Optimal Spacer Length | 28 nucleotides | [1] |
| Minimal Spacer Length for Activity | 20 nucleotides | [1] |
| Knockdown Efficiency | >50% for 7 out of 9 guides targeting rice genes; up to 78% | [1] |
| Comparable to RNAi (e.g., Gluc knockdown: 62.6% for Cas13a vs. 30.5% for shRNA) | [1] | |
| Specificity | Dramatically improved specificity over RNAi with fewer off-target effects.[1] | [1] |
| Mismatch Sensitivity | Sensitive to mismatches in the central "seed" region of the guide-target duplex.[1] | [1] |
| Collateral Activity | No evidence of collateral activity observed in mammalian cells.[1] | [1] |
| Enzyme Kinetics (trans-cleavage) | Catalytic efficiencies between 10^5 and 10^6 M⁻¹ s⁻¹ | [6] |
Guide RNA Length Optimization for LwCas13a
| Guide RNA Length (nt) | Gaussia Luciferase (Gluc) Knockdown (%) |
| 22 | ~55% |
| 24 | ~65% |
| 26 | ~70% |
| 28 | ~74% |
| 30 | ~68% |
Data is approximated from graphical representations in the source material.[1]
Experimental Protocols
Protocol 1: Purification of LwCas13a Protein
This protocol describes the purification of LwCas13a from E. coli. The LwaCas13a sequence is typically cloned into a bacterial expression vector containing a His6 and Twin-Strep-SUMO tag.[1][7][8]
Materials:
-
Rosetta 2(DE3)pLysS Competent Cells (Millipore)
-
Terrific Broth (TB) medium
-
Ampicillin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM DTT, 1 mM PMSF, and protease inhibitors)
-
StrepTactin Sepharose resin (GE Healthcare)
-
SUMO protease
-
HiTrap SP HP cation exchange column (GE Healthcare)
-
Superdex 200 Increase 10/300 GL gel filtration column (GE Healthcare)
-
Storage Buffer (600 mM NaCl, 50 mM Tris-HCl pH 7.5, 5% Glycerol, 2 mM DTT)[1][9]
Procedure:
-
Transformation and Expression:
-
Transform the LwCas13a bacterial expression vector into Rosetta 2(DE3)pLysS competent cells.[1][8]
-
Inoculate a starter culture in TB medium with ampicillin and chloramphenicol and grow overnight at 37°C.[7][8]
-
Use the starter culture to inoculate a large-scale culture (e.g., 4 L of TB).[1][7]
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.[8]
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 M) and incubate overnight at a lower temperature (e.g., 21°C).[8]
-
Harvest the cell pellet by centrifugation and store at -80°C.[1]
-
-
Lysis and Affinity Chromatography:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Bind the supernatant containing the His-tagged LwCas13a to a StrepTactin Sepharose resin.[1]
-
Wash the resin with Lysis Buffer.
-
Elute the protein by on-column cleavage of the SUMO tag with SUMO protease.[1]
-
-
Further Purification:
-
Concentration and Storage:
Protocol 2: In Vitro Transcription of Guide RNA (crRNA)
Materials:
-
DNA template for the crRNA (can be a PCR product or a synthesized oligo) containing a T7 promoter, the LwCas13a direct repeat sequence, and the 28-nt guide sequence.
-
HiScribe T7 Quick High Yield RNA Synthesis kit (New England Biolabs) or similar.[1]
-
MEGAclear Transcription Clean-up kit (Thermo Fisher) or similar.[1]
-
Nuclease-free water.
Procedure:
-
Assemble the in vitro transcription reaction: Follow the manufacturer's protocol for the T7 RNA synthesis kit. Typically, this involves mixing the DNA template, NTPs, T7 RNA polymerase mix, and reaction buffer.
-
Incubate the reaction: Incubate at 37°C for at least 1 hour, or overnight for higher yields.[1]
-
Purify the transcribed RNA: Use a transcription clean-up kit to remove unincorporated NTPs, DNA template, and enzyme.[1]
-
Quantify the crRNA: Measure the concentration of the purified crRNA using a spectrophotometer (e.g., NanoDrop).
-
Store the crRNA: Store the purified crRNA at -80°C.
Protocol 3: In Vitro RNA Cleavage Assay
This protocol describes a basic assay to assess the ability of the LwCas13a-crRNA complex to cleave a target RNA in vitro.
Materials:
-
Purified LwCas13a protein.[9]
-
In vitro transcribed crRNA.
-
In vitro transcribed target ssRNA. The target RNA can be end-labeled with a radioactive or fluorescent tag for visualization.
-
Nuclease Assay Buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl₂, pH 7.3).[1]
-
Proteinase K.
-
Urea denaturing buffer.
-
10% TBE-Urea polyacrylamide gel.
Procedure:
-
Assemble the cleavage reaction:
-
In a nuclease-free tube, combine the following components in Nuclease Assay Buffer:
-
Incubate at 37°C for 10 minutes to allow the formation of the LwCas13a-crRNA complex.
-
Add the target ssRNA (e.g., 160 nM final concentration) to initiate the reaction.[1]
-
-
Incubate the reaction: Incubate the reaction at 37°C for 1 hour.[1]
-
Quench the reaction: Stop the reaction by adding Proteinase K and incubating for 15 minutes at 37°C to digest the LwCas13a.[1]
-
Denature and analyze the products:
-
Add urea denaturing buffer and heat the samples at 95°C for 5 minutes.[1]
-
Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) on a 10% TBE-Urea gel.[1]
-
Visualize the results based on the labeling method used (e.g., autoradiography for radioactive labels, fluorescence imaging for fluorescent labels).
-
Protocol 4: In Vitro RNA Knockdown with Fluorescent Reporter
This protocol utilizes a fluorescent ssRNA reporter to quantify LwCas13a's collateral cleavage activity upon target recognition, which serves as a proxy for on-target knockdown.[10][11][12]
Materials:
-
LwCas13a Reaction Kit (containing LwCas13a, reaction buffer, and a fluorescent ssRNA reporter).[11]
-
Custom-designed crRNA for the target RNA.
-
Target RNA.
-
Nuclease-free water.
-
Fluorescence plate reader.
Procedure:
-
Prepare the LwCas13a-crRNA complex:
-
In a reaction tube, mix the LwCas13a protein and the custom crRNA in the provided reaction buffer.
-
Incubate at 37°C for 10 minutes.
-
-
Prepare the reaction mixture:
-
In a multi-well plate suitable for fluorescence measurements, add the fluorescent ssRNA reporter to each well.
-
Add the target RNA to the appropriate wells. Include a no-target control.
-
-
Initiate and monitor the reaction:
-
Add the pre-formed LwCas13a-crRNA complex to each well to start the reaction.
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 495 nm excitation and 517 nm emission for FAM).[10][11]
-
Monitor the fluorescence signal over time at 37°C. An increase in fluorescence indicates cleavage of the reporter due to the activation of LwCas13a by the target RNA.
-
Mandatory Visualizations
Caption: Mechanism of LwCas13a action.
References
- 1. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA targeting with CRISPR–Cas13 [dspace.mit.edu]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Enzyme Kinetics and Detector Sensitivity Determine Limits of Detection of Amplification-Free CRISPR-Cas12 and CRISPR-Cas13 Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Cas13a Protein (Leptotrichia wadei), LwCas13a (LwaCas13a, LwC2c2) no NLS • NUCLEUS BIOTECH [nucleusbiotech.com]
- 10. Fluorescent ssRNA Reporter for Cas13 Assays • NUCLEUS BIOTECH [nucleusbiotech.com]
- 11. Cas13a Reaction Kit: LwCas13a (LwaCas13a, LwC2c2) custom guide-RNA, reaction buffer, fluorescent ssRNA reporter • NUCLEUS BIOTECH [nucleusbiotech.com]
- 12. biofargo.com [biofargo.com]
Application Notes and Protocols for LwCas13a-Based Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing highly sensitive and specific biosensors utilizing the CRISPR-Cas enzyme, Leptotrichia wadei Cas13a (LwCas13a). The protocols outlined below are designed to facilitate the detection of RNA targets, a critical capability in virology, oncology, and various other areas of molecular diagnostics and drug development.
Introduction to LwCas13a Biosensors
The CRISPR-Cas13a system is an RNA-guided ribonuclease that, upon recognition of a specific target RNA sequence, exhibits a unique "collateral cleavage" activity.[1][2][3] This means that once activated, the LwCas13a enzyme not only cleaves the target RNA but also indiscriminately degrades nearby non-target RNA molecules.[1][2][3] This characteristic has been ingeniously harnessed for the development of robust nucleic acid detection platforms.[4][5] By introducing a reporter RNA molecule labeled with a fluorophore and a quencher, the collateral activity of LwCas13a leads to the cleavage of this reporter, resulting in a measurable signal.[5]
LwCas13a-based biosensors offer several advantages, including high specificity, single-base mismatch sensitivity, and compatibility with various signal amplification and detection modalities.[6] These platforms can be coupled with isothermal amplification techniques like Recombinase Polymerase Amplification (RPA) or Loop-mediated Isothermal Amplification (LAMP) to achieve attomolar levels of sensitivity, making them ideal for detecting low-abundance targets.[4][5]
Core Principle of LwCas13a-Based Detection
The fundamental principle of an LwCas13a-based biosensor involves three key steps: target recognition, collateral cleavage, and signal generation.
Caption: LwCas13a biosensor signaling pathway.
Quantitative Performance of LwCas13a Biosensors
The sensitivity of LwCas13a-based biosensors can be significantly enhanced by integrating isothermal amplification methods. The following table summarizes the reported limits of detection (LOD) for various targets and detection platforms.
| Target | Amplification Method | Detection Method | Limit of Detection (LOD) | Reference |
| SARS-CoV-2 RNA | RT-RAA | Fluorescence | 1 copy/µL | [7] |
| SARS-CoV-2 RNA | RT-RAA | Lateral Flow | 3 copies/µL | [8] |
| SARS-CoV-2 RNA | None | Electrochemical | 0.78 fM | [9] |
| Dengue/Zika Virus ssRNA | RPA | Lateral Flow | 2 aM | [10] |
| Bovine Leukemia Virus | RAA | Lateral Flow | 1 copy/µL | [7] |
| microRNA-21 | None | Lateral Flow (SERS) | 8.96 aM | [11] |
| microRNA-21 | None | Lateral Flow (Visual) | 1 fM | [11] |
| ASFV DNA | RPA | Fluorescence | 3 copies/µL | [8] |
Experimental Protocols
This section provides detailed protocols for the key steps in developing and performing an LwCas13a-based biosensor assay.
LwCas13a Protein Expression and Purification
A consistent and high-quality source of LwCas13a protein is crucial for reproducible results. The following protocol is adapted from established methods.[1][12][13]
Materials:
-
E. coli Rosetta 2(DE3)pLysS competent cells
-
pC013-Twinstrep-SUMO-huLwCas13a plasmid (Addgene #90097) or similar expression vector
-
Terrific Broth (TB) and Luria-Bertani (LB) media
-
Ampicillin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM DTT, pH 8.0)
-
Protease inhibitors, lysozyme, benzonase
-
StrepTactin Sepharose resin
-
SUMO protease
-
Cation exchange and gel filtration columns
Protocol:
-
Transformation: Transform the LwCas13a expression plasmid into Rosetta 2(DE3)pLysS competent cells and plate on LB agar with appropriate antibiotics. Incubate overnight at 37°C.[14]
-
Starter Culture: Inoculate a single colony into 50 mL of TB medium with antibiotics and grow overnight at 37°C with shaking.[14]
-
Large-Scale Culture and Induction: Inoculate 4 L of TB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6.[13] Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-18 hours at 18-21°C.[13][14]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer supplemented with protease inhibitors, lysozyme, and benzonase. Lyse the cells by sonication or microfluidization.[13]
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a StrepTactin Sepharose resin. Wash the resin and elute the protein by on-column cleavage with SUMO protease.[1]
-
Further Purification: For higher purity, subject the eluted protein to cation exchange chromatography followed by gel filtration.[1][13]
-
Concentration and Storage: Concentrate the purified LwCas13a protein and store in a storage buffer (e.g., 600 mM NaCl, 50 mM Tris-HCl pH 7.5, 5% glycerol, 2 mM DTT) at -80°C.[13]
Guide RNA (crRNA) Design and Preparation
Proper crRNA design is critical for the specificity and efficiency of the LwCas13a biosensor.
Design Guidelines:
-
Length: The spacer sequence, which is complementary to the target RNA, should typically be 28-30 nucleotides long.[6]
-
Direct Repeat: The LwCas13a crRNA requires a specific direct repeat sequence for recognition by the Cas13a protein.
-
Target Accessibility: Avoid targeting regions with strong secondary structures in the target RNA.[6]
-
Specificity: Perform a BLAST search of the spacer sequence against relevant databases to ensure it does not have significant homology to unintended targets.
-
Online Tools: Several online tools are available to aid in the design of Cas13a gRNAs.[15][16]
Protocol for in vitro Transcription of crRNA:
-
Template Generation: Synthesize a DNA oligonucleotide template containing a T7 promoter sequence followed by the direct repeat and the target-specific spacer sequence.
-
In Vitro Transcription: Use a commercially available T7 RNA synthesis kit to transcribe the crRNA from the DNA template.[2]
-
DNase Treatment: Remove the DNA template by treating the reaction with DNase.[2]
-
Purification: Purify the transcribed crRNA using an appropriate RNA cleanup kit.[2]
-
Quantification and Storage: Quantify the crRNA concentration and store it at -80°C.
LwCas13a Detection Assay (SHERLOCK Protocol)
The following protocol outlines a two-step detection process involving isothermal amplification followed by LwCas13a-mediated detection.[4]
Caption: SHERLOCK experimental workflow.
Materials:
-
Purified LwCas13a protein
-
In vitro transcribed crRNA
-
Isothermal amplification kit (e.g., TwistAmp Basic for RPA)
-
T7 RNA polymerase
-
RNase inhibitor
-
Fluorescent RNA reporter (e.g., RNase Alert v2) or lateral flow strips
-
Reaction Buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl2, pH 7.3)[1]
Protocol:
Step 1: Isothermal Amplification (e.g., RT-RPA)
-
Prepare the RT-RPA reaction mix according to the manufacturer's instructions, including primers that incorporate a T7 promoter sequence upstream of the target region.
-
Add the target RNA sample to the reaction mix.
-
Incubate at the recommended temperature (typically 37-42°C) for 20-30 minutes.
Step 2: LwCas13a Detection
-
Prepare the LwCas13a detection mix in a separate tube. A typical 20 µL reaction may contain:
-
Add a small aliquot (e.g., 1-2 µL) of the completed RPA reaction to the LwCas13a detection mix.
-
Incubate at 37°C for 10-30 minutes.
Step 3: Signal Readout
-
Fluorescence: Measure the fluorescence signal using a plate reader or a portable fluorometer.
-
Lateral Flow: For lateral flow detection, use a reporter with FAM and biotin modifications and apply the reaction mixture to a commercially available lateral flow strip.[17]
One-Pot LwCas13a Detection Assay
To simplify the workflow and reduce the risk of contamination, a one-pot assay can be employed.[8][18][19]
Caption: One-pot LwCas13a biosensor workflow.
Protocol:
-
Combine all components for both the isothermal amplification (RPA/LAMP) and the LwCas13a detection (LwCas13a, crRNA, reporter, T7 polymerase, RNase inhibitor) into a single reaction tube.
-
Add the target RNA sample to the one-pot reaction mix.
-
Incubate at a single temperature (typically 37-42°C) for a defined period (e.g., 30-60 minutes).
-
Read the signal using the chosen detection method.
Applications in Drug Development and Research
LwCas13a-based biosensors have a wide range of applications in both basic research and the pharmaceutical industry:
-
Viral Load Monitoring: Rapid and sensitive quantification of viral RNA for monitoring disease progression and treatment efficacy.
-
Cancer Biomarker Detection: Detection of cancer-associated RNAs, such as specific transcripts or microRNAs, in liquid biopsies for early diagnosis and personalized medicine.[20]
-
Gene Expression Analysis: A rapid and specific alternative to RT-qPCR for quantifying gene expression levels.
-
High-Throughput Screening: Development of assays for screening compound libraries that modulate RNA-protein interactions or viral replication.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inefficient amplification | Optimize RPA/LAMP primers and reaction conditions. |
| Inactive LwCas13a protein | Verify protein activity with a positive control. Repurify or obtain new protein. | |
| Poor crRNA design/quality | Redesign crRNA targeting a different region. Verify crRNA integrity. | |
| RNase contamination | Use nuclease-free water and reagents. Work in an RNase-free environment. | |
| High background signal | Non-specific amplification | Redesign primers for higher specificity. Optimize annealing temperature. |
| LwCas13a auto-activation | Reduce LwCas13a concentration. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure consistent incubation temperatures. |
By following these guidelines and protocols, researchers can effectively develop and implement robust LwCas13a-based biosensors for a wide array of applications in diagnostics and drug development.
References
- 1. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The CRISPR‐Cas13a Gene‐Editing System Induces Collateral Cleavage of RNA in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHERLOCK: Nucleic acid detection with CRISPR nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas13a Reaction Kit: LwCas13a (LwaCas13a, LwC2c2) custom guide-RNA, reaction buffer, fluorescent ssRNA reporter • NUCLEUS BIOTECH [nucleusbiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. CRISPR-Cas13a-Based Lateral Flow Assay for Detection of Bovine Leukemia Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A one-pot CRISPR/Cas13a-based contamination-free biosensor for low-cost and rapid nucleic acid diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering CRISPR/Cas13 System against RNA Viruses: From Diagnostics to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplexed and portable nucleic acid detection platform with Cas13, Cas12a, and Csm6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas13a-driven lateral flow assay for preamplification-free and ultrasensitive miRNA-21 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Recombinant Cas13a/C2c2 protein sequence, expression and purification NovoPro [novoprolabs.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. Cas13design [cas13design.nygenome.org]
- 16. Model-directed generation of CRISPR-Cas13a guide RNAs designs artificial sequences that improve nucleic acid detection. | Broad Institute [broadinstitute.org]
- 17. Multiplexed and portable nucleic acid detection platform with Cas13, Cas12a, and Csm6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A one-pot CRISPR/Cas13a-based contamination-free biosensor for low-cost and rapid nucleic acid diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A one-pot CRISPR/Cas13a-based contamination-free biosensor for low-cost and rapid nucleic acid diagnostics - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 20. A Scalable, Easy-to-Deploy Protocol for Cas13-Based Detection of SARS-CoV-2 Genetic Material - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LwCas13a-Mediated RNA Knockdown in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the CRISPR-LwCas13a system for targeted RNA knockdown in mammalian cells. The protocols outlined below cover plasmid selection, guide RNA design, experimental execution, and data analysis.
Introduction
The CRISPR-Cas13a system, a Class 2 Type VI CRISPR-Cas effector, offers a powerful tool for programmable RNA targeting.[1][2] The Cas13a enzyme from Leptotrichia wadei (LwCas13a) is guided by a CRISPR RNA (crRNA) to a specific single-stranded RNA target, leading to its cleavage.[3][4] This system enables transient knockdown of gene expression at the post-transcriptional level, providing an alternative to RNA interference (RNAi) with potentially higher specificity.[1][5] This document outlines the experimental workflow for achieving efficient and specific RNA knockdown in mammalian cells using LwCas13a.
Mechanism of Action
LwCas13a, in complex with a guide RNA, recognizes and binds to a complementary target RNA sequence. This binding event activates the two Higher Eukaryotes and Prokaryotes Nucleotide-binding (HEPN) domains of Cas13a, which are responsible for its ribonuclease activity.[6] Upon activation, LwCas13a cleaves the target RNA ("cis-cleavage").[3] In bacteria, and controversially in mammalian cells, target binding can also trigger "trans-collateral" cleavage of non-targeted RNAs.[7][8] While some studies report minimal collateral effects in mammalian cells, others have observed cytotoxicity associated with non-specific RNA degradation.[1][7] Therefore, careful optimization and control experiments are crucial.
Experimental Workflow Overview
The overall experimental process for LwCas13a-mediated RNA knockdown in mammalian cells is depicted below.
Caption: Experimental workflow for LwCas13a-mediated RNA knockdown in mammalian cells.
Key Experimental Protocols
Plasmid and Guide RNA Design
a. LwCas13a Expression Plasmids:
For robust expression in mammalian cells, a human codon-optimized LwCas13a should be cloned into a mammalian expression vector.[1] The EF1-alpha promoter is commonly used to drive its expression.[9] Fusion of LwCas13a with a fluorescent protein, such as monomeric superfolder GFP (msfGFP), facilitates the monitoring of transfection efficiency and protein localization.[1][5] Nuclear Localization Signals (NLS) or Nuclear Export Signals (NES) can be added to direct the protein to the desired cellular compartment.[1][9][10]
Table 1: Recommended LwCas13a Expression Plasmids
| Plasmid ID (Addgene) | Description | Promoter | Fusion Tags | Bacterial Resistance |
| pC014 (#91902) | Expresses active LwCas13a for mammalian RNA targeting. | EF1a | msfGFP-NLS-3xHA (C-terminal), NLS (N-terminal) | Ampicillin |
| pC0056 (#105815) | Expresses active LwCas13a-NES for mammalian RNA targeting. | EF-1a | msfGFP-NES-3xHA (C-terminal), NES (N-terminal) | Ampicillin |
b. Guide RNA (gRNA) Design and Cloning:
The gRNA consists of a direct repeat sequence, which is recognized by LwCas13a, and a 22-30 nucleotide spacer sequence that is complementary to the target RNA.[3] The gRNA is typically expressed from a U6 or tRNAVal promoter.[1][11]
Protocol: Guide RNA Oligo Design and Cloning into Backbone (e.g., pC016)
-
Target Selection: Identify the target RNA sequence.
-
Spacer Design: Select a 22-30 nucleotide sequence from the target RNA.
-
Oligo Synthesis: Synthesize two complementary DNA oligos with appropriate overhangs for cloning into the gRNA expression vector (e.g., using Golden Gate assembly).
-
Annealing:
-
Resuspend oligos in annealing buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0) to a final concentration of 100 µM.
-
Mix equal volumes of the forward and reverse oligos.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
-
Ligation:
-
Set up a ligation reaction with the annealed oligos, the gRNA expression backbone (e.g., pC016, linearized with a restriction enzyme like BbsI for Golden Gate), T4 DNA ligase, and appropriate buffer.
-
Incubate at room temperature for 1-2 hours or at 16°C overnight.
-
-
Transformation: Transform the ligation product into competent E. coli cells and select for colonies on ampicillin plates.
-
Verification: Verify the correct insertion of the guide sequence by Sanger sequencing.
Table 2: Recommended Guide RNA Expression Backbones
| Plasmid ID (Addgene) | Description | Promoter | Vector Backbone | Bacterial Resistance |
| pC016 (#91906) | LwCas13a guide expression backbone. | U6 | pUC19 | Ampicillin |
| pC017 (#91907) | LwCas13a guide expression backbone. | tRNAval | pUC19 | Ampicillin |
Cell Culture and Transfection
HEK293FT cells are commonly used for LwCas13a experiments due to their high transfection efficiency.[1]
Protocol: Transfection of HEK293FT Cells
-
Cell Seeding: One day prior to transfection, seed HEK293FT cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Plasmid Preparation: Prepare a DNA mixture containing the LwCas13a expression plasmid, the gRNA plasmid, and a reporter plasmid (if applicable). Refer to Table 3 for suggested plasmid amounts.
-
Transfection:
-
Use a suitable transfection reagent, such as Lipofectamine 2000 or Effectene.[12]
-
Follow the manufacturer's protocol for forming DNA-lipid complexes.
-
Add the complexes dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours before analysis.
Table 3: Recommended Plasmid Amounts for Transfection (24-well plate)
| Plasmid | Amount per well |
| LwCas13a Expression Plasmid | 150 - 250 ng |
| Guide RNA Plasmid | 150 - 250 ng |
| Reporter Plasmid (e.g., Dual-Luciferase) | 25 - 50 ng |
Analysis of RNA Knockdown
a. Dual-Luciferase Reporter Assay:
This is a common method for quantifying the knockdown of a reporter transcript.[1]
Protocol: Dual-Luciferase Assay
-
Co-transfection: Co-transfect cells with the LwCas13a and gRNA plasmids, along with a dual-luciferase reporter vector. One luciferase (e.g., Gaussia luciferase, Gluc) serves as the target, while the other (e.g., Cypridinia luciferase, Cluc) acts as a control.[1]
-
Cell Lysis: After 48 hours, lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Luciferase Measurement: Measure the activity of both luciferases using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the target luciferase signal to the control luciferase signal. Calculate the knockdown percentage relative to a non-targeting gRNA control.
Table 4: Example Knockdown Efficiency with LwCas13a-msfGFP-NLS in HEK293FT Cells
| Target | Guide | Knockdown Efficiency (%) |
| Gluc Reporter | Guide 1 | 75.7 |
| Gluc Reporter | Guide 2 | 72.9 |
| Data from Abudayyeh et al., Nature 2017.[1][5] |
b. RT-qPCR for Endogenous Transcripts:
To measure the knockdown of an endogenous RNA, reverse transcription-quantitative PCR (RT-qPCR) is the standard method.
Protocol: RT-qPCR Analysis
-
RNA Extraction: 48-72 hours post-transfection, extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using primers specific to the target transcript and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target transcript using the ΔΔCt method, comparing the LwCas13a-treated samples to a non-targeting control.
Signaling Pathway and Logical Relationships
The diagram below illustrates the sequence of events from the introduction of LwCas13a and gRNA expression vectors into a mammalian cell to the degradation of the target RNA.
Caption: Mechanism of LwCas13a-mediated RNA cleavage in mammalian cells.
Troubleshooting and Considerations
-
Low Knockdown Efficiency:
-
Optimize the design of the gRNA. Test multiple gRNAs targeting different regions of the transcript.
-
Increase the amount of transfected plasmid DNA, but monitor for cytotoxicity.
-
Verify the expression of LwCas13a via Western blot or fluorescence microscopy if a tagged version is used.
-
-
Cell Toxicity:
-
Reduce the amount of LwCas13a and gRNA plasmids during transfection.
-
Perform a cell viability assay (e.g., CellTiter-Glo) to quantify cytotoxicity.[1]
-
Consider using a catalytically inactive dLwCas13a as a negative control to determine if toxicity is related to nuclease activity.
-
-
Off-target Effects:
-
Although generally more specific than RNAi, off-target effects can occur.[1]
-
Perform RNA-sequencing to assess global changes in the transcriptome.
-
Some studies have reported that the collateral activity of LwaCas13a can lead to non-specific RNA degradation in mammalian cells, making it unsuitable for specific RNA downregulation in some contexts.[7]
-
By following these detailed protocols and considering the potential challenges, researchers can effectively employ the LwCas13a system for targeted RNA knockdown in mammalian cells for a wide range of applications in basic research and therapeutic development.
References
- 1. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.acibadem.edu.tr [openaccess.acibadem.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Cas13a Protein (Leptotrichia wadei), LwCas13a (LwaCas13a, LwC2c2) no NLS • NUCLEUS BIOTECH [nucleusbiotech.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. signalchemdx.com [signalchemdx.com]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. The collateral activity of RfxCas13d can induce lethality in a RfxCas13d knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. addgene.org [addgene.org]
- 11. addgene.org [addgene.org]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of Recombinant LwCas13a Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CRISPR-Cas13a system, particularly the enzyme LwCas13a derived from Leptotrichia wadei, has emerged as a powerful tool for RNA targeting and diagnostics.[1][2] Its RNA-guided RNase activity, including the collateral cleavage of non-target RNAs upon target recognition, forms the basis for highly sensitive nucleic acid detection platforms like SHERLOCK (Specific High-sensitivity Enzymatic Reporter unLOCKing).[3] The production of highly pure and active recombinant LwCas13a protein is a critical prerequisite for the development and application of these technologies. This document provides a detailed protocol for the expression and purification of recombinant LwCas13a from E. coli, designed to yield high-quality protein suitable for research and diagnostic assay development.
Data Presentation
A summary of expected yields and purity at various stages of the LwCas13a purification process is presented below. These values are approximate and can vary based on expression levels and optimization of the purification protocol.
| Purification Stage | Typical Protein Yield (mg/L of culture) | Purity (%) | Molecular Weight (kDa) |
| Crude Lysate | Not applicable | <10 | - |
| Ni-NTA Affinity Chromatography Eluate | 2-5 | 60-80 | ~155.2 (with His-SUMO tag)[4] |
| After SUMO Protease Cleavage | 1.5-4 | >80 | ~138.5 (cleaved)[4] |
| Size-Exclusion Chromatography Pool | 1-2 | >90[1] | ~125-139.8 (observed/calculated)[1] |
Experimental Workflow
The overall workflow for the purification of recombinant LwCas13a protein is depicted in the following diagram.
Caption: Workflow for recombinant LwCas13a protein purification.
Experimental Protocols
Expression of Recombinant LwCas13a
This protocol describes the expression of His-tagged LwCas13a in E. coli.
Materials:
-
Ampicillin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the pET His6-TwinStrep-SUMO-LwCas13a plasmid into Rosetta™ 2(DE3)pLysS competent cells. Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL) and incubate overnight at 37°C.[6]
-
Starter Culture: Inoculate a single colony into 50 mL of TB medium containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL). Incubate overnight at 37°C with shaking at 300 RPM.[6]
-
Large-Scale Culture: The next day, inoculate 4 L of TB medium (with antibiotics) with the starter culture. Grow the culture at 37°C with shaking (300 RPM) until the optical density at 600 nm (OD600) reaches 0.6.[3]
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3]
-
Expression: Continue to incubate the culture for 16-18 hours at 18-21°C with shaking.[3][6]
-
Harvesting: Harvest the cells by centrifugation at 5,000-5,200 x g for 15 minutes at 4°C.[3] The cell pellet can be stored at -80°C for later use.
Purification of Recombinant LwCas13a
This protocol details a two-step chromatography procedure for purifying LwCas13a.
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 600 mM NaCl, 2 mM DTT, 10% glycerol)[1]
-
Protease inhibitor cocktail
-
Lysozyme and Benzonase nuclease
-
Ni-NTA Agarose resin[7]
-
Wash Buffer A (Lysis Buffer with 10 mM Imidazole)[7]
-
Elution Buffer (Lysis Buffer with 250-500 mM Imidazole)[7]
-
SUMO Protease
-
Size-Exclusion Chromatography (SEC) Buffer (10 mM HEPES pH 7.5, 1 M NaCl, 5 mM MgCl₂, 2 mM DTT)[8]
-
Storage Buffer (50 mM Tris-HCl pH 7.5, 600 mM NaCl, 5% glycerol, 2 mM DTT)[1]
Procedure:
A. Cell Lysis and Clarification
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail, lysozyme, and benzonase nuclease.[3]
-
Clarify the lysate by centrifugation at 10,000 x g for 1 hour at 4°C.[3][5]
-
Filter the supernatant through a 0.22 µm filter.[3]
B. Ni-NTA Affinity Chromatography
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Load the cleared lysate onto the equilibrated column.
-
Wash the column with at least 10 column volumes of Wash Buffer A to remove unbound proteins.[7]
-
Elute the His-tagged LwCas13a protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
C. SUMO Tag Cleavage
-
Pool the fractions containing the LwCas13a protein.
-
Add SUMO protease to the pooled fractions to cleave the His6-TwinStrep-SUMO tag. This can be done either while the protein is bound to the Ni-NTA resin (on-column cleavage) or after elution.[3][4]
-
If cleaved in solution, the cleaved tag and the SUMO protease (which is also His-tagged) can be removed by passing the solution over the Ni-NTA resin again and collecting the flow-through.[7]
D. Size-Exclusion Chromatography (SEC)
-
Concentrate the protein solution containing the cleaved LwCas13a.
-
Equilibrate a Superdex 200 or similar size-exclusion column with SEC Buffer.[3][8]
-
Load the concentrated protein onto the SEC column.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure LwCas13a.[3]
-
Pool the pure fractions.
E. Protein Concentration and Storage
-
Buffer exchange the pooled fractions into Storage Buffer and concentrate the protein to a desired concentration (e.g., 0.3 µg/µl).[1]
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.[8]
Quality Control
A. SDS-PAGE Analysis
-
Run samples from each stage of the purification process on a 4-12% Bis-Tris SDS-PAGE gel to monitor the purity and molecular weight of the LwCas13a protein.[5] The expected molecular weight of the tagged protein is approximately 155.2 kDa, and the cleaved protein is around 138.5 kDa.[4]
B. LwCas13a Activity Assay
-
The collateral RNase activity of the purified LwCas13a can be assessed using a fluorescent reporter assay.[1]
-
Principle: In the presence of a target RNA and a guide RNA, LwCas13a becomes activated and cleaves a fluorescently quenched RNA reporter, leading to an increase in fluorescence.[1]
-
Reaction Setup (20 µL):
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Incubate at 37°C and monitor the fluorescence signal in real-time using a plate reader.[1] An increase in fluorescence over time indicates active LwCas13a.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the LwCas13a activity assay.
Caption: Logical diagram of the LwCas13a fluorescent activity assay.
References
- 1. signalchemdx.com [signalchemdx.com]
- 2. Methods for Cas13a expression and purification for use in CRISPR diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant Cas13a/C2c2 protein sequence, expression and purification NovoPro [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.wiki [static.igem.wiki]
- 6. static.igem.wiki [static.igem.wiki]
- 7. static.igem.org [static.igem.org]
- 8. static.igem.org [static.igem.org]
- 9. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tinzyme.com [tinzyme.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LwCas13a Guide RNA Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize LwCas13a guide RNA concentration for successful RNA targeting experiments.
Troubleshooting Guide
This guide addresses common problems encountered during LwCas13a experiments, with a focus on issues related to guide RNA (gRNA) concentration and efficiency.
| Problem | Possible Cause | Suggested Solution |
| Low RNA Knockdown Efficiency | Suboptimal gRNA concentration. | Titrate the gRNA concentration to find the optimal level. Start with a 1:1 molar ratio of LwaCas13a protein to gRNA for Ribonucleoprotein (RNP) complex formation and test a range of concentrations in your specific application.[1] |
| Poor gRNA design. | Ensure your gRNA design is optimal. The spacer sequence should be 22-28 nucleotides long and complementary to the target RNA.[2] It's recommended to test at least three different gRNAs per target to identify the most effective one.[2] | |
| Issues with gRNA quality. | Verify the integrity and purity of your gRNA. Degraded or impure gRNA can lead to poor performance. | |
| Ineffective delivery of LwaCas13a-gRNA complex. | Optimize your delivery method (e.g., transfection, electroporation). Different cell types may require different delivery protocols.[3] | |
| Target RNA secondary structure. | The accessibility of the target site on the RNA can impact efficiency. Consider using computational tools to predict RNA secondary structure and select gRNAs targeting more accessible regions. | |
| High Off-Target Effects | Excessive gRNA concentration. | High concentrations of the Cas13/gRNA complex can lead to off-target effects.[4][5] Use the lowest effective concentration of gRNA that achieves the desired on-target activity. |
| Guide RNA sequence has homology to other transcripts. | Perform a BLAST search of your gRNA sequence against the transcriptome of your model system to identify potential off-target sites. Redesign the gRNA to a more unique target sequence if necessary. | |
| Collateral cleavage activity. | While LwaCas13a has been shown to have reduced off-target effects compared to RNAi, collateral cleavage of non-targeted RNAs can occur.[4][6] This is more pronounced with some Cas13 variants like RxCas13d.[4] If off-target effects are a concern, consider using PspCas13b, which has shown improved specificity.[4] | |
| Inconsistent Results | Variability in gRNA preparation. | Ensure consistent quality and concentration of your gRNA preparations. Use standardized protocols for gRNA synthesis and purification. |
| Pipetting errors or variability in complex formation. | Prepare a master mix for the LwaCas13a-gRNA complex to minimize variability between samples. | |
| Cell passage number and health. | Use cells at a consistent passage number and ensure they are healthy and actively dividing at the time of transfection. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of guide RNA to use with LwCas13a?
The optimal gRNA concentration is application-dependent and should be determined empirically. For the formation of the LwaCas13a-gRNA ribonucleoprotein (RNP) complex, a 1:1 molar ratio is a good starting point as recommended for the SHERLOCK system.[1] For cell-based experiments, a titration of the gRNA concentration is recommended to find the balance between high on-target knockdown and minimal off-target effects.
2. How does guide RNA length affect LwCas13a activity?
The spacer sequence of the gRNA, which is complementary to the target RNA, should ideally be between 22 and 28 nucleotides long for effective targeting by LwaCas13a.[2][7] Guide lengths shorter than 20 nucleotides may not exhibit catalytic activity.[6]
3. What are the key design considerations for LwCas13a guide RNAs?
Key considerations for designing effective gRNAs for LwCas13a include:
-
GC Content: While not as stringent as for Cas9, a GC content between 30% and 70% is generally recommended to avoid issues with transcription and hybridization.[8]
-
Target Accessibility: Avoid targeting regions with strong secondary structures that might hinder gRNA binding.
-
Specificity: Ensure the gRNA sequence is specific to the target RNA to minimize off-target effects.[3] It is recommended to test at least three gRNAs per target.[2]
-
Direct Repeat Sequence: The gRNA must contain the correct direct repeat (DR) sequence for the specific Cas13 protein being used.[2]
4. How can I assess the efficiency of my LwCas13a guide RNA?
The most common method to assess gRNA efficiency is to measure the level of the target RNA 48-72 hours after introducing the LwaCas13a-gRNA complex into cells.[2] This is typically done using reverse transcription quantitative PCR (RT-qPCR).[2] A significant reduction in the target transcript level indicates an effective gRNA.
5. What are the potential off-target effects of LwCas13a and how can I minimize them?
While LwaCas13a demonstrates dramatically improved specificity compared to RNAi, off-target effects can still occur.[6] These can be caused by:
-
Sequence Homology: The gRNA may guide LwaCas13a to unintended transcripts with similar sequences.
-
Collateral Cleavage: Upon target recognition, some Cas13 enzymes can exhibit non-specific RNase activity, cleaving nearby RNAs.
To minimize off-target effects:
-
Use a gRNA design tool to select for sequences with minimal homology to other transcripts.
-
Use the lowest effective concentration of the LwaCas13a-gRNA complex.[4][5]
-
Validate knockdown specificity by measuring the levels of known potential off-target transcripts.
-
Consider using alternative Cas13 variants like PspCas13b, which may have higher specificity.[4]
Experimental Protocols
Protocol 1: Assembling the LwaCas13a-gRNA Ribonucleoprotein (RNP) Complex
This protocol describes the formation of the LwaCas13a-gRNA RNP complex for subsequent delivery into cells or for in vitro assays.
Materials:
-
Purified LwaCas13a protein
-
Synthesized or in vitro transcribed guide RNA
-
Nuclease-free water
-
Reaction Buffer (e.g., 10x Cas13 Reaction Buffer)[9]
Procedure:
-
Dilute the LwaCas13a protein and the gRNA to the desired concentrations in nuclease-free water.
-
Combine the LwaCas13a protein and gRNA in a nuclease-free tube. A 1:1 molar ratio is a recommended starting point.[1]
-
Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.
-
The assembled RNP complex is now ready for downstream applications.
Protocol 2: Validation of RNA Knockdown Efficiency using RT-qPCR
This protocol outlines the steps to quantify the reduction in target RNA levels following LwaCas13a-mediated knockdown.
Materials:
-
Cells treated with LwaCas13a-gRNA complex
-
Control cells (e.g., treated with a non-targeting gRNA)
-
RNA extraction kit (e.g., Trizol-based)
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific to the target RNA and a housekeeping gene
Procedure:
-
RNA Extraction: 48-72 hours post-transfection, harvest the cells and extract total RNA using a standard RNA extraction protocol.[2]
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for your target gene and a stable housekeeping gene for normalization. Run all samples in triplicate.
-
Data Analysis: Calculate the relative expression of the target RNA in the treated samples compared to the control samples using the delta-delta Ct method. A significant decrease in the relative expression indicates successful knockdown.
Visualizations
Caption: Experimental workflow for LwCas13a-mediated RNA knockdown.
Caption: Troubleshooting logic for LwCas13a experiments.
References
- 1. 1. Assembling of the CRISPR/Cas13a RNP complex (SYSTEM 1) [protocols.io]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 4. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current updates on the structural and functional aspects of the CRISPR/Cas13 system for RNA targeting and editing: A next-generation tool for cancer management (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CRISPR/Cas System and Factors Affecting Its Precision and Efficiency [frontiersin.org]
- 9. Cas13a Reaction Kit: LwCas13a (LwaCas13a, LwC2c2) custom guide-RNA, reaction buffer, fluorescent ssRNA reporter • NUCLEUS BIOTECH [nucleusbiotech.com]
Technical Support Center: LwCas13a In Vivo Applications
Welcome to the technical support center for the in vivo application of LwCas13a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with LwCas13a in vivo?
A1: Off-target effects associated with LwCas13a in vivo can arise from two main phenomena:
-
Sequence-specific off-targeting: The guide RNA (gRNA) may have partial complementarity to unintended RNA transcripts, leading the Cas13a enzyme to cleave them. This is influenced by the gRNA sequence and the cellular transcriptome.
-
Collateral activity (trans-cleavage): Upon recognition and cleavage of the intended target RNA, LwCas13a can become hyperactivated and indiscriminately cleave nearby non-target RNAs.[1][2][3] While initially thought to be absent in mammalian cells, recent studies suggest this can occur and lead to cellular toxicity.[1][2]
Q2: How does LwCas13a compare to RNAi in terms of specificity?
A2: Early studies suggested that LwCas13a has dramatically improved specificity compared to RNA interference (RNAi), which is known for significant off-target effects.[4] However, more recent evidence indicates that LwCas13a can exhibit widespread, indiscriminate cleavage of the transcriptome, leading to cytotoxicity.[1][2] Therefore, while potentially more specific in its on-target recognition, its collateral activity can be a significant source of off-target effects.
Q3: What are high-fidelity (hf) Cas13 variants and how do they reduce off-target effects?
A3: High-fidelity Cas13 variants are engineered versions of the Cas13 protein designed to minimize off-target effects, particularly collateral cleavage.[5][6][7] These variants often contain specific amino acid substitutions that reduce the enzyme's non-specific RNase activity without compromising its on-target efficiency.[8][9] Using hfCas13 variants is a key strategy for achieving targeted RNA degradation with minimal collateral damage in both cell lines and in vivo models.[6][7]
Q4: Can guide RNA design influence the specificity of LwCas13a?
A4: Yes, the design of the guide RNA (gRNA) is critical for minimizing off-target effects. Strategies include:
-
Computational Prediction: Utilizing bioinformatics tools to screen for potential off-target sites across the transcriptome.[10][11][12][13] These tools help in selecting gRNA sequences with the lowest probability of binding to unintended RNAs.
-
gRNA Modifications: Introducing chemical modifications or altering the structure of the gRNA can enhance its stability and specificity, reducing off-target binding.[14][15]
Q5: What are the recommended in vivo delivery methods for LwCas13a to minimize off-target effects?
A5: The choice of delivery method can impact the expression levels and duration of LwCas13a activity, thereby influencing off-target effects. Common methods include:
-
Viral Vectors (e.g., AAV): Adeno-associated viruses are commonly used for in vivo gene delivery. However, prolonged expression of the Cas13a enzyme can increase the risk of off-target events.[16][17][18]
-
Non-Viral Vectors (e.g., Lipid Nanoparticles - LNPs): LNPs deliver the Cas13a and gRNA components transiently, which can reduce the window for off-target activity.[19] This method is gaining popularity for in vivo gene editing applications.[19]
-
Ribonucleoprotein (RNP) Delivery: Delivering the pre-assembled Cas13a protein and gRNA as an RNP complex allows for rapid action and clearance, minimizing the duration of activity and thus the potential for off-target effects.[16][20]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cellular Toxicity or Cell Death | Collateral activity of LwCas13a leading to widespread RNA degradation. | 1. Switch to a high-fidelity Cas13 variant (e.g., hfCas13d, hfCas13X).[6][7] 2. Titrate the dose of the LwCas13a delivery vehicle to the lowest effective concentration. 3. Use a transient delivery system like LNPs or RNPs to limit the duration of Cas13a expression.[19][20] |
| Low On-Target Knockdown Efficiency | 1. Suboptimal gRNA design. 2. Poor delivery to target cells/tissues. 3. Inaccessible target RNA sequence. | 1. Redesign gRNAs using multiple prediction tools and test several candidates.[10][13] 2. Optimize the delivery vector and administration route for your target tissue. 3. Target different regions of the RNA transcript, as accessibility can vary. |
| Observed Off-Target Effects on Unintended Transcripts | 1. Sequence-specific off-targeting due to gRNA homology. 2. Collateral cleavage. | 1. Perform a thorough bioinformatic analysis to identify and avoid gRNAs with potential off-target sites.[11][12] 2. Validate off-target effects using transcriptome-wide sequencing (RNA-seq). 3. As with toxicity, utilize high-fidelity Cas13 variants and transient delivery methods.[6][7][19] |
| Variability in Experimental Results | 1. Inconsistent delivery efficiency. 2. Differences in LwCas13a and gRNA expression levels. | 1. Carefully control the preparation and administration of the delivery vehicle. 2. Include appropriate controls, such as non-targeting gRNAs and untreated animals, in every experiment. 3. Quantify the levels of Cas13a and gRNA in the target tissue. |
Experimental Protocols
Protocol 1: In Vivo Off-Target Effect Detection using DISCOVER-Seq
This protocol outlines a method for the unbiased detection of CRISPR-Cas off-target sites in vivo.
-
Animal Model and CRISPR Delivery:
-
Administer the LwCas13a system (e.g., via AAV or LNP) to the animal model.
-
Include a control group receiving a non-targeting gRNA.
-
-
Tissue Harvest and Chromatin Immunoprecipitation (ChIP):
-
At the desired time point, harvest the target tissue.
-
Perform ChIP using an antibody against a DNA repair factor that is recruited to sites of Cas-induced RNA-guided DNA cleavage (note: while Cas13a targets RNA, off-target DNA effects are a concern with CRISPR systems in general). For RNA-specific off-targets, transcriptome analysis is more appropriate. DISCOVER-Seq is a DNA off-target detection method that can be adapted.[21][22][23]
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Identify peaks that are enriched in the treatment group compared to the control group. These represent potential off-target sites.
-
Protocol 2: Validation of On- and Off-Target Knockdown using RNA-Sequencing
-
Experimental Design:
-
Treat animals with the LwCas13a system targeting the gene of interest.
-
Include control groups: non-targeting gRNA and a vehicle-only control.
-
-
RNA Extraction and Library Preparation:
-
Harvest target tissues at the experimental endpoint.
-
Extract total RNA and prepare RNA-sequencing libraries.
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing.
-
Align reads to the reference transcriptome.
-
Perform differential gene expression analysis to:
-
Confirm the knockdown of the target transcript.
-
Identify any other significantly up- or down-regulated transcripts, which represent potential off-target effects.
-
-
Visualizations
Caption: Experimental workflow for assessing LwCas13a on- and off-target effects in vivo.
Caption: Decision tree for troubleshooting high off-target effects with LwCas13a.
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. High-fidelity Cas13 variants for targeted RNA degradation with minimal collateral effects [pubmed.ncbi.nlm.nih.gov]
- 7. Researchers design high-fidelity Cas13 variants to minimize collateral RNA targeting | EurekAlert! [eurekalert.org]
- 8. High-Fidelity Cas13a Variants - Available technology for licensing from the University of California, Riverside [techtransfer.universityofcalifornia.edu]
- 9. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 10. Cas13design [cas13design.nygenome.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Computational approaches for effective CRISPR guide RNA design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Minimal 2'-O-methyl phosphorothioate linkage modification pattern of synthetic guide RNAs for increased stability and efficient CRISPR-Cas9 gene editing avoiding cellular toxicity | PLOS One [journals.plos.org]
- 16. Approach for in vivo delivery of CRISPR/Cas system: a recent update and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Delivery Aspects of CRISPR/Cas for in Vivo Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Improving the sensitivity of in vivo CRISPR off-target detection with DISCOVER-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improving the sensitivity of in vivo CRISPR off-target detection with DISCOVER-Seq+ - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unbiased detection of CRISPR off-targets in vivo using DISCOVER-Seq [escholarship.org]
improving LwCas13a cleavage efficiency
Welcome to the technical support center for the LwCas13a system. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their LwCas13a experiments for maximal cleavage efficiency. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Troubleshooting Guide
This guide addresses common issues encountered during LwCas13a experiments, providing potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Cleavage Activity | Suboptimal Reaction Conditions | Verify and optimize reaction buffer composition, temperature, and incubation time. A typical reaction buffer contains 40 mM Tris-HCl, 60 mM NaCl, and 6 mM MgCl2, pH 7.3.[1] The optimal temperature is generally 37°C.[2] |
| Ineffective Guide RNA (gRNA) | Redesign gRNA to target accessible regions of the target RNA, avoiding strong secondary structures.[3][4] Ensure the gRNA spacer length is optimal, typically between 20-28 nucleotides.[1] | |
| Poor LwCas13a Protein Quality | Purify LwCas13a protein to >90% purity to remove contaminating nucleases and inhibitors.[5] Confirm protein activity with a positive control. | |
| Degraded RNA (Target or gRNA) | Use RNase inhibitors in your reactions.[5] Handle RNA with care, using nuclease-free water, tubes, and tips. | |
| High Background Signal (Collateral Cleavage Assay) | Contaminating RNA | Ensure all components (enzyme, buffer, water) are free of contaminating RNA. |
| Excessive Enzyme or gRNA | Titrate the concentrations of LwCas13a and gRNA to find the optimal ratio that minimizes background while maintaining on-target activity. | |
| Inconsistent Results | Variability in Reagent Preparation | Prepare master mixes for your reactions to ensure consistency across samples. Aliquot reagents to avoid multiple freeze-thaw cycles.[5] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. | |
| Off-target Cleavage | gRNA Design | Although LwCas13a is highly specific, off-targets can occur.[1] Analyze potential off-target sites and redesign gRNA if necessary. Mismatches in the seed region of the gRNA are less tolerated.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of LwCas13a and guide RNA for a typical cleavage assay?
A1: The optimal concentrations can vary depending on the specific target and experimental setup. However, a good starting point for in vitro assays is approximately 45-200 nM of purified LwCas13a protein and 22.5-100 nM of crRNA.[1] It is recommended to perform a titration to determine the optimal concentrations for your specific experiment.[5] One study found optimal performance with 1 µmol/L LwaCas13a and 0.5 µmol/L crRNA.[7]
Q2: How does the secondary structure of the target RNA affect LwCas13a cleavage efficiency?
A2: RNA secondary structure can significantly impact cleavage efficiency. LwCas13a prefers to bind to single-stranded RNA regions.[8][9] Strong secondary structures within the target site can hinder gRNA binding and reduce cleavage activity.[3][4] It is advisable to use RNA structure prediction tools to design gRNAs that target accessible, single-stranded regions of your RNA of interest.[1][10]
Q3: What is the ideal length for the spacer sequence in the LwCas13a guide RNA?
A3: LwCas13a can function with spacer lengths as short as 20 nucleotides.[1] In practice, spacer lengths are often designed to be around 28 nucleotides, which is similar to the native length found in the Leptotrichia wadei CRISPR array.[1][11]
Q4: What are the key components of the LwCas13a reaction buffer?
A4: A commonly used reaction buffer for LwCas13a consists of 40 mM Tris-HCl, 60 mM NaCl, and 6 mM MgCl2, at a pH of 7.3.[1] Another suggested 10x reaction buffer contains 200 mM HEPES (pH 7.0), 500 mM KCl, and 50 mM MgCl2.[5]
Q5: How can I improve the sensitivity of my LwCas13a-based detection assay?
A5: To enhance sensitivity, you can engineer the crRNA. Adding a uridinylate-rich 5'-overhang to the crRNA has been shown to increase the collateral cleavage activity of Cas13a.[12] Additionally, inserting RNA-binding domains into the LwCas13a protein can enhance its collateral activity.[13] Combining the LwCas13a assay with an upstream amplification step, such as recombinase polymerase amplification (RPA), can also significantly increase detection sensitivity.[14]
Experimental Protocols & Data
LwCas13a Reaction Condition Optimization
For optimal cleavage efficiency, it is crucial to fine-tune the reaction conditions. The following table summarizes recommended starting concentrations and ranges for key components, based on published data.
| Component | Recommended Starting Concentration | Optimization Range | Reference |
| LwCas13a Protein | 100 nM | 60 - 1000 nM | [2][7][15] |
| crRNA | 50 nM | 30 - 500 ng/µL or nM | [7][15] |
| Reporter (for collateral cleavage) | 125 nM | 1 - 10 µM | [1][7] |
| Incubation Temperature | 37°C | 25 - 42°C | [2][5][16] |
| Incubation Time | 30 minutes | 15 - 60 minutes | [2][5] |
Detailed Methodologies
Protocol 1: In Vitro LwCas13a Cleavage Assay
This protocol describes a standard in vitro cleavage assay to assess the activity of LwCas13a on a target RNA.
-
Reaction Assembly:
-
On ice, prepare a master mix containing 10x Cas13 Reaction Buffer (final concentration 1x), nuclease-free water, and RNase inhibitor.
-
In separate tubes, prepare the following components:
-
Purified LwCas13a protein (e.g., to a final concentration of 100 nM).
-
crRNA (e.g., to a final concentration of 50 nM).
-
Target RNA (e.g., to a final concentration of 10 nM).
-
(For collateral cleavage assays) A fluorescent RNA reporter (e.g., to a final concentration of 125 nM).[1]
-
-
-
RNP Complex Formation:
-
Combine the LwCas13a protein and crRNA.
-
Incubate at 37°C for 10 minutes to allow the formation of the ribonucleoprotein (RNP) complex.[17]
-
-
Cleavage Reaction:
-
Quenching and Analysis:
-
Stop the reaction by adding a proteinase K solution and incubating at 37°C for 15 minutes.[1]
-
Denature the RNA by adding a urea-based loading buffer and heating at 95°C for 5 minutes.[1]
-
Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE).[1] For collateral cleavage assays, measure the fluorescence signal using a plate reader.[5]
-
Protocol 2: LwCas13a Protein Purification
This protocol outlines the expression and purification of His-tagged LwCas13a from E. coli.
-
Expression:
-
Transform an E. coli expression strain (e.g., Rosetta 2 (DE3) pLysS) with a plasmid encoding His-tagged LwCas13a.[1]
-
Grow the cells in Terrific Broth (TB) medium at 37°C to an OD600 of 0.4-0.6.[18]
-
Induce protein expression with IPTG (e.g., 0.5 M) and continue to grow the culture at a lower temperature (e.g., 21°C) overnight.[18]
-
Harvest the cells by centrifugation.[18]
-
-
Lysis and Binding:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Bind the His-tagged LwCas13a to a StrepTactin Sepharose resin.[1]
-
-
Elution and Further Purification:
-
Concentration and Storage:
-
Pool the fractions containing pure LwCas13a and concentrate the protein.
-
Exchange the buffer to a storage buffer (e.g., 600 mM NaCl, 50 mM Tris-HCl pH 7.5, 5% Glycerol, 2 mM DTT) and store aliquots at -80°C.[1]
-
Visual Guides
The following diagrams illustrate key workflows and concepts related to LwCas13a functionality and experimental design.
Caption: Workflow for a typical LwCas13a in vitro cleavage experiment.
References
- 1. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA structure modulates Cas13 activity and enables mismatch detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. signalchemdx.com [signalchemdx.com]
- 6. Interview: Decoding Guide RNA Rules for Cas13 - CRISPR Medicine [crisprmedicinenews.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure-based design of gRNA for Cas13 [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. Improving trans-cleavage activity of CRISPR-Cas13a using engineered crRNA with a uridinylate-rich 5'-overhang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cas13a Reaction Kit: LwCas13a (LwaCas13a, LwC2c2) custom guide-RNA, reaction buffer, fluorescent ssRNA reporter • NUCLEUS BIOTECH [nucleusbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. genscript.com [genscript.com]
- 18. static.igem.wiki [static.igem.wiki]
troubleshooting low signal in LwCas13a assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LwCas13a assays.
Troubleshooting Guide
Low signal is a common issue in LwCas13a assays. This guide provides a systematic approach to identify and resolve the root cause of suboptimal assay performance.
Q1: I am observing a very low or no signal in my LwCas13a assay. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
A low or absent signal in your LwCas13a assay can stem from several factors, ranging from incorrect assay setup to degraded reagents. Follow these troubleshooting steps to pinpoint the issue:
1. Verify Assay Components and Setup:
-
Incorrect Reagent Concentrations: Optimal concentrations of LwCas13a, crRNA, and the fluorescent reporter are crucial for a robust signal. Prepare fresh dilutions and consider performing a titration experiment to determine the optimal concentration for each component in your specific assay conditions.[1]
-
Missing Components: Ensure that all essential components, including LwCas13a enzyme, crRNA, fluorescent reporter, and target RNA, have been added to the reaction mixture.[1] Running a control reaction with a known positive target can help verify that all components are active.
-
Improper Incubation Conditions: LwCas13a activity is temperature-dependent. Ensure the reaction is incubated at the optimal temperature, typically 37°C, for a sufficient duration, usually 15-30 minutes.[2]
2. Assess Reagent Quality and Integrity:
-
Enzyme Activity: LwCas13a is sensitive to degradation from repeated freeze-thaw cycles and improper storage.[3] Aliquot the enzyme into smaller volumes upon receipt and store at -70°C.[3] To check for enzyme activity, use a positive control with a known target RNA concentration.
-
crRNA Integrity: RNA is susceptible to degradation by RNases. Use RNase-free water, pipette tips, and tubes when preparing and handling crRNA. Store crRNA aliquots at -80°C.
-
Reporter Degradation: Fluorescent reporters can be sensitive to light. Store them protected from light and at the recommended temperature, typically -20°C or -80°C.[4]
3. Evaluate crRNA and Target RNA Interaction:
-
crRNA Design: The design of the crRNA is critical for efficient target recognition. The spacer sequence should be complementary to the target RNA. For LwaCas13a, a spacer length of 28 nucleotides is commonly used.[5] Avoid targeting regions with strong secondary structures in the target RNA, as this can hinder crRNA binding.
-
Target RNA Accessibility: Complex secondary structures in the target RNA can mask the crRNA binding site. Consider designing multiple crRNAs targeting different regions of the RNA of interest.
Troubleshooting Workflow for No/Low Signal
References
- 1. researchgate.net [researchgate.net]
- 2. signalchemdx.com [signalchemdx.com]
- 3. LwCas13a [signalchemdx.com]
- 4. Fluorescent ssRNA Reporter for Cas13 Assays • NUCLEUS BIOTECH [nucleusbiotech.com]
- 5. New design strategies for ultra-specific CRISPR-Cas13a-based RNA detection with single-nucleotide mismatch sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
LwCas13a Collateral Activity Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the collateral activity of Leptotrichia wadei Cas13a (LwCas13a) for diagnostic applications.
Frequently Asked Questions (FAQs)
Q1: What is LwCas13a collateral activity and why is it important for diagnostics?
A1: Upon recognizing and binding to a target RNA sequence guided by a CRISPR RNA (crRNA), LwCas13a enters an activated state. In this state, it not only cleaves the target RNA (cis-cleavage) but also exhibits "collateral activity" by indiscriminately cleaving nearby non-target RNA molecules (trans-cleavage).[1] This promiscuous cleavage of bystander RNA reporters, which are typically labeled with a fluorophore and a quencher, generates a detectable signal, forming the basis for highly sensitive nucleic acid diagnostics.[2][3]
Q2: What are the key components of an LwCas13a-based diagnostic assay?
A2: A typical LwCas13a diagnostic assay consists of the following core components:
-
LwCas13a protein: The RNase that exhibits collateral activity.[3]
-
crRNA (CRISPR RNA): A guide RNA that directs LwCas13a to the target RNA sequence.[2]
-
Target RNA: The nucleic acid sequence of interest to be detected.
-
Fluorescent RNA Reporter: A single-stranded RNA (ssRNA) molecule with a fluorophore and a quencher at its ends. Cleavage of this reporter generates a fluorescent signal.[4]
-
Reaction Buffer: Provides the optimal chemical environment for the enzymatic reaction.[2]
Q3: What are some strategies to enhance the sensitivity of LwCas13a diagnostic assays?
A3: Several strategies can be employed to boost the sensitivity of LwCas13a assays:
-
Protein Engineering: Engineering the LwCas13a protein, for instance by inserting RNA-binding domains, can enhance its collateral activity.[5][6]
-
crRNA Design: Optimizing the crRNA sequence and structure, such as by adding a uridinylate-rich 5'-overhang, can improve collateral cleavage efficiency.[7]
-
Nucleic Acid Preamplification: Combining the LwCas13a assay with an upstream isothermal amplification step, like Recombinase Polymerase Amplification (RPA), can significantly increase the concentration of the target RNA, thereby enhancing detection sensitivity.[8][9]
-
Reaction Condition Optimization: Fine-tuning the concentrations of LwCas13a, crRNA, and reporter molecules, as well as the composition of the reaction buffer, is crucial for optimal performance.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inefficient LwCas13a-crRNA complex formation: Incorrect concentrations or poor quality of components. | Verify the concentration and integrity of the LwCas13a protein and crRNA. Titrate the concentrations of both components to find the optimal ratio.[10] |
| Suboptimal crRNA design: The crRNA may not be efficiently guiding the Cas13a to the target. | Redesign the crRNA to target a different, more accessible region of the target RNA. Consider using model-directed algorithms for guide RNA design to improve activity.[11][12] | |
| Low target RNA concentration: The amount of target RNA in the sample is below the limit of detection. | Incorporate a pre-amplification step like RPA to increase the target concentration before the Cas13a reaction.[9][13] | |
| Incorrect reaction buffer composition: The buffer may be missing essential components or have the wrong pH. | Use a validated and optimized reaction buffer. A typical buffer contains components like Tris-HCl, NaCl, and MgCl2.[14] Ensure the pH is around 7.3.[14] | |
| Degraded RNA reporter: The fluorescent reporter may have been degraded due to improper storage or handling. | Use fresh, properly stored fluorescent reporters. Store them protected from light and avoid repeated freeze-thaw cycles.[4] | |
| High Background Signal | Non-specific activation of LwCas13a: The enzyme may be activated in the absence of the target RNA. | Optimize the LwCas13a and crRNA concentrations to minimize non-specific interactions.[10] |
| Contamination: The reaction components may be contaminated with target RNA or other nucleases. | Use nuclease-free water and consumables. Run no-target controls to check for contamination. | |
| Suboptimal reporter design: The reporter may be susceptible to degradation by other components in the reaction. | Test different reporter sequences and lengths to find one that is stable in the reaction environment.[15] | |
| Inconsistent Results | Pipetting errors: Inaccurate pipetting can lead to variability between replicates. | Use calibrated pipettes and ensure proper mixing of reaction components. |
| Temperature fluctuations: Variations in incubation temperature can affect enzyme activity. | Use a reliable incubator or thermal cycler to maintain a constant and optimal reaction temperature (typically 37°C).[14] | |
| Variability in sample preparation: Inconsistent extraction of nucleic acids can lead to different amounts of target RNA in each reaction. | Standardize the nucleic acid extraction protocol to ensure consistent yield and purity. |
Quantitative Data Summary
Table 1: Comparison of Wild-Type and Engineered LwCas13a Variants
| LwCas13a Variant | Modification | Reported Improvement in Sensitivity | Reference(s) |
| Wild-Type (WT) | - | Baseline | [5] |
| RBD#3L | Insertion of an RNA-binding domain | Enhanced collateral activity and improved sensitivity over WT. | [5][6] |
| RBD#4L | Insertion of an RNA-binding domain | Enhanced collateral activity and improved sensitivity over WT. | [5][6] |
Table 2: Optimized Concentrations of Reaction Components
| Component | Optimized Concentration Range | Reference(s) |
| LwCas13a Protein | 0.5 µmol/L - 1 µmol/L | [10] |
| crRNA | 0.25 µmol/L - 0.5 µmol/L | [10] |
| Fluorescent Reporter | 5 µmol/L - 10 µmol/L | [10] |
Experimental Protocols
Protocol 1: LwCas13a Collateral Activity Assay
This protocol is adapted from previously described methods.[14]
Materials:
-
Purified LwCas13a protein[3]
-
In vitro transcribed crRNA specific to the target
-
Target RNA
-
Fluorescent RNA reporter (e.g., RNase Alert v2)[14]
-
Nuclease Assay Buffer (40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl₂, pH 7.3)[14]
-
Murine RNase inhibitor
-
Nuclease-free water
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine the following components in the specified order:
-
Incubate the mixture at 37°C for 10 minutes to allow for the formation of the LwCas13a-crRNA complex.
-
Add the target RNA to the reaction mixture at the desired concentration.
-
Add the fluorescent RNA reporter (final concentration of 125 nM).[14]
-
Immediately place the reaction plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence signal at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 60 minutes).
-
Analyze the data by plotting fluorescence intensity over time.
Protocol 2: LwCas13a Protein Purification
This is a generalized protocol based on common protein purification strategies for Cas13a.[14][16][17]
Materials:
-
E. coli expression strain (e.g., Rosetta 2(DE3)pLysS) transformed with an LwCas13a expression vector (often with a His-tag or Strep-tag).[14]
-
Terrific Broth (TB) growth media
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA or StrepTactin Sepharose)[14]
-
Wash and elution buffers
-
Ion-exchange and size-exclusion chromatography columns (for further purification)[14]
-
Storage Buffer (e.g., 600 mM NaCl, 50 mM Tris-HCl pH 7.5, 5% Glycerol, 2 mM DTT)[14]
Procedure:
-
Inoculate a starter culture of the E. coli expression strain and grow overnight.
-
Use the starter culture to inoculate a larger volume of TB media and grow until the optimal OD₆₀₀ is reached.
-
Induce protein expression with IPTG and continue to grow the culture overnight.[14]
-
Harvest the cells by centrifugation and store the pellet at -80°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to the affinity chromatography resin.
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the LwCas13a protein.
-
For higher purity, perform subsequent purification steps using ion-exchange and size-exclusion chromatography.[14]
-
Pool the fractions containing pure LwCas13a, concentrate the protein, and exchange it into a storage buffer.
-
Aliquot the purified protein and store it at -80°C for long-term use.[14]
Visualizations
References
- 1. frontiersin.org [frontiersin.org]
- 2. Cas13a Reaction Kit: LwCas13a (LwaCas13a, LwC2c2) custom guide-RNA, reaction buffer, fluorescent ssRNA reporter • NUCLEUS BIOTECH [nucleusbiotech.com]
- 3. Cas13a Protein (Leptotrichia wadei), LwCas13a (LwaCas13a, LwC2c2) no NLS • NUCLEUS BIOTECH [nucleusbiotech.com]
- 4. Fluorescent ssRNA Reporter for Cas13 Assays • NUCLEUS BIOTECH [nucleusbiotech.com]
- 5. Engineered LwaCas13a with enhanced collateral activity for nucleic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving trans-cleavage activity of CRISPR-Cas13a using engineered crRNA with a uridinylate-rich 5'-overhang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR-Based Diagnostics: Challenges and Potential Solutions toward Point-of-Care Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. Model-directed generation of CRISPR-Cas13a guide RNAs designs artificial sequences that improve nucleic acid detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Model-directed generation of CRISPR-Cas13a guide RNAs designs artificial sequences that improve nucleic acid detection. | Broad Institute [broadinstitute.org]
- 13. SHERLOCK: Nucleic acid detection with CRISPR nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
LwCas13a reaction buffer components and optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on LwCas13a reaction buffer components, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the standard components of an LwCas13a reaction buffer?
A1: A typical 10x LwCas13a reaction buffer consists of a buffering agent (HEPES or Tris-HCl), a salt (KCl or NaCl), a magnesium source (MgCl₂), and occasionally a protein stabilizer like BSA.[1][2][3][4] The exact concentrations can vary between suppliers.
Q2: What is the role of each major component in the LwCas13a reaction buffer?
A2:
-
HEPES/Tris-HCl: This buffering agent maintains a stable pH for the reaction, which is crucial for optimal enzyme activity.[1][2] The pH is typically around 6.5-7.5.[2][3]
-
KCl/NaCl: These salts are included to ensure the proper ionic strength of the buffer, which is important for protein stability and function.[2]
-
MgCl₂: Magnesium chloride is a critical cofactor for the nuclease activity of LwCas13a.[1][2]
-
BSA (Bovine Serum Albumin): BSA is sometimes added to stabilize the enzyme and prevent it from adhering to reaction tubes.[1][4]
-
DTT (Dithiothreitol): DTT is a reducing agent that can be found in the storage buffer for the LwCas13a protein to prevent oxidation.[2][5][6]
Q3: Can I prepare my own LwCas13a reaction buffer?
A3: Yes, you can prepare a homemade reaction buffer. However, it is critical to use nuclease-free water and reagents to avoid RNase contamination, which can degrade your RNA target and guide RNA.
Q4: How should I store the LwCas13a reaction buffer?
A4: The 10x reaction buffer should be stored at -20°C.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the buffer into smaller working volumes.[1][4][5]
Q5: Is it necessary to add an RNase inhibitor to the reaction?
A5: Yes, it is highly recommended to always include an RNase inhibitor in your LwCas13a reactions to protect the RNA components from degradation.[1][2][5]
LwCas13a Reaction Buffer Formulations
The composition of LwCas13a reaction buffers can vary between different manufacturers and research protocols. Below is a table summarizing some common formulations.
| Component | Concentration (10x) | Concentration (1x) | Source |
| Formulation 1 | |||
| HEPES, pH 7.0 | 200 mM | 20 mM | [1][4] |
| KCl | 500 mM | 50 mM | [1][4] |
| MgCl₂ | 50 mM | 5 mM | [1][4] |
| BSA | 1 mg/mL | 0.1 mg/mL | [1][4] |
| Formulation 2 | |||
| Tris-HCl, pH 7.3 | 400 mM | 40 mM | [2] |
| NaCl | 600 mM | 60 mM | [2] |
| MgCl₂ | 60 mM | 6 mM | [2] |
| Formulation 3 | |||
| HEPES, pH 6.5 | 200 mM | 20 mM | [3] |
| NaCl | 1 M | 100 mM | [3] |
| MgCl₂ | 50 mM | 5 mM | [3] |
| EDTA | 1 mM | 0.1 mM | [3] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No LwCas13a Activity | Incorrect buffer composition or pH. | Verify the components and pH of your reaction buffer. Consider using a commercially available, optimized buffer. |
| Suboptimal MgCl₂ concentration. | Titrate the MgCl₂ concentration in your reaction, as it is a critical cofactor. | |
| RNase contamination. | Use nuclease-free reagents and consumables. Always add an RNase inhibitor to your reaction.[1][2][5] | |
| Degraded enzyme or guide RNA. | Aliquot reagents to avoid multiple freeze-thaw cycles.[1][5] Store at the recommended temperature (-70°C or -80°C for the enzyme).[1][5] | |
| High Background Signal | Non-specific enzyme activity. | Optimize the salt concentration (NaCl or KCl) in your buffer. |
| Contamination in buffer components. | Use high-purity, nuclease-free reagents for buffer preparation. | |
| Inconsistent Results | Variability in buffer preparation. | Prepare a large batch of buffer and aliquot it to ensure consistency across experiments. |
| Pipetting errors with viscous 10x buffer. | Ensure thorough mixing of the reaction components after adding the buffer. |
Logical Diagram for Troubleshooting Low LwCas13a Activity
References
- 1. signalchemdx.com [signalchemdx.com]
- 2. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mclab.com [mclab.com]
- 4. Cas13 Reaction Buffer, 10X [signalchemdx.com]
- 5. signalchemdx.com [signalchemdx.com]
- 6. Cas13a Protein (Leptotrichia wadei), LwCas13a (LwaCas13a, LwC2c2) no NLS • NUCLEUS BIOTECH [nucleusbiotech.com]
dealing with LwCas13a-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity associated with the use of Leptotrichia wadei Cas13a (LwCas13a) in cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during LwCas13a experiments, offering potential causes and solutions in a question-and-answer format.
1. Issue: Significant cell death or reduced cell viability is observed after transfecting cells with LwCas13a and a specific crRNA.
-
Potential Cause: The primary cause of cytotoxicity is the trans-collateral cleavage activity of LwCas13a.[1][2] Upon binding to the target RNA, LwCas13a can non-specifically degrade other single-stranded RNAs in the cell, leading to a global disruption of the transcriptome, cellular stress, and apoptosis.[1][3][4][5] This effect was initially debated but is now more widely acknowledged.[1]
-
Solutions:
-
Titrate LwCas13a and crRNA Dosage: High concentrations of the LwCas13a expression plasmid or ribonucleoprotein (RNP) complex can exacerbate cytotoxicity. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target knockdown with minimal cell death.
-
Optimize Guide RNA Design: The design of the CRISPR RNA (crRNA) can influence specificity and activity. While specific design rules for minimizing LwCas13a collateral activity are still being developed, general principles for guide RNA optimization, such as those for Cas9, may be adapted.[6][7] This includes ensuring high on-target activity to potentially reduce the required dose.
-
Consider a Different Cas13 Ortholog: Different Cas13 orthologs exhibit varying levels of collateral activity.[4] For instance, LbuCas13a has also been reported to have strong collateral activity.[3][4][5] Depending on the specific application and cell type, exploring other Cas13 variants might be beneficial.
-
Use a Catalytically Inactive dCas13a: For applications that do not require RNA cleavage, such as RNA tracking or binding, a catalytically inactive version of LwCas13a (dCas13a) can be used.[1] This mutant can bind to the target RNA without cleaving it or inducing collateral damage.
-
2. Issue: Cytotoxicity varies significantly between different cell lines.
-
Potential Cause: The cellular response to LwCas13a-induced RNA degradation can be cell-type specific.[3] Factors such as the endogenous levels of specific RNAs, the robustness of cellular stress response pathways, and the efficiency of the delivery method in a particular cell line can all contribute to the observed differences in cytotoxicity.
-
Solutions:
-
Perform Pilot Experiments: When working with a new cell line, it is crucial to conduct pilot experiments to establish the optimal experimental conditions, including transfection/transduction efficiency and the toxicity profile of LwCas13a.
-
Cell Line-Specific Titration: The optimal dosage of LwCas13a and crRNA may need to be determined empirically for each cell line.
-
Monitor Cellular Stress Markers: Assess the activation of stress and innate immune response pathways in your specific cell line to better understand the cellular response to LwCas13a.[4][5]
-
3. Issue: High off-target effects are observed in RNA-seq data, along with the desired on-target knockdown.
-
Potential Cause: This is a direct consequence of the trans-collateral cleavage activity of LwCas13a.[1][2] The enzyme, once activated by the target RNA, non-specifically degrades a wide range of transcripts.
-
Solutions:
-
Reduce Expression Levels: Lowering the amount of LwCas13a can help to limit the extent of collateral damage.
-
Time-Course Experiment: Conduct a time-course experiment to identify the earliest time point at which sufficient on-target knockdown is achieved before widespread off-target degradation and cytotoxicity become overwhelming.
-
Use Anti-CRISPR Proteins: Anti-CRISPR (Acr) proteins that inhibit Cas13a activity are being developed.[8][9] These can be used as an "off-switch" to control the duration of Cas13a activity and potentially mitigate collateral effects.
-
Alternative Delivery Methods: The method of delivery can impact the duration of LwCas13a expression. Transient delivery methods, such as RNP transfection, may be preferable to stable expression from a plasmid or viral vector to limit long-term toxicity.[3][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of LwCas13a-induced cytotoxicity?
A1: The primary mechanism is the "collateral cleavage" or "trans-activity" of the LwCas13a enzyme.[1][11][12] In its natural context in bacteria, once LwCas13a recognizes and cleaves its target RNA (guided by the crRNA), it becomes activated to non-specifically cleave any nearby single-stranded RNA.[1][2] In mammalian cells, this leads to widespread degradation of the transcriptome, triggering a cellular stress response, activation of the innate immune system, and ultimately, programmed cell death (apoptosis).[3][4][5]
Q2: Is LwCas13a-induced cytotoxicity always observed?
A2: While the potential for cytotoxicity exists, its manifestation and severity can be context-dependent. Initial reports suggested an absence of collateral activity in mammalian cells, but more recent studies have demonstrated that it can be a significant issue.[1][13] The level of cytotoxicity can be influenced by the cell line, the expression level of LwCas13a and the crRNA, the specific target RNA, and the experimental duration.[3][14]
Q3: How can I measure LwCas13a-induced cytotoxicity in my experiments?
A3: Several standard assays can be used to quantify cytotoxicity:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.[13]
-
-
Cell Death Assays:
-
Proliferation Assays:
-
Ki-67 Staining: Measures the expression of the Ki-67 protein, a cellular marker for proliferation.[15]
-
Q4: Are there alternatives to LwCas13a for RNA knockdown with potentially lower toxicity?
A4: Yes, several alternatives exist, each with its own set of advantages and disadvantages:
-
RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used for RNA knockdown. While generally considered to have lower cytotoxicity than active Cas13a, RNAi can have off-target effects.[17][18]
-
Other Cas13 Orthologs: As research progresses, other Cas13 variants with potentially improved specificity and lower collateral activity may be identified and characterized. However, some like LbuCas13a also show strong collateral effects.[3][4][5]
-
Catalytically Inactive dCas13: For applications not requiring RNA cleavage, dCas13 fused to effector domains can be used to modulate translation or splicing without degrading the target RNA.
Q5: Can I use LwCas13a for therapeutic applications given its cytotoxicity?
A5: The inherent cytotoxicity of LwCas13a presents a significant challenge for therapeutic applications that require specific RNA knockdown without harming the cells. However, this cytotoxic property can be harnessed for applications where cell killing is the desired outcome, such as in cancer therapy, where LwCas13a could be targeted to cancer-specific RNAs to induce selective cell death.[4][5] For other therapeutic uses, significant engineering of the LwCas13a protein or the development of robust control mechanisms (like potent Acrs) would be necessary to ensure safety and efficacy.
Quantitative Data Summary
Table 1: Comparison of Cytotoxicity and Collateral Activity of Different Cas13 Orthologs
| Cas13 Ortholog | Reported Collateral Activity in Mammalian Cells | Observed Cytotoxicity | Reference |
| LwCas13a | High | Significant | [1][2][14] |
| LbuCas13a | High | Significant, leading to apoptosis | [3][4][5] |
| LshCas13a | Low to undetectable | Minimal | [4] |
| RfxCas13d | Detectable, but lower than LwaCas13a | Modest impact on cell viability | [14] |
Note: The degree of collateral activity and cytotoxicity can be cell-type and context-dependent.
Experimental Protocols
Protocol 1: Assessing LwCas13a Cytotoxicity using an LDH Release Assay
This protocol provides a method for quantifying cell membrane damage as a result of LwCas13a activity.
-
Cell Seeding: Seed the target cell line in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the LwCas13a expression plasmid and the specific crRNA expression plasmid using a suitable transfection reagent. Include the following controls:
-
Untransfected cells
-
Cells transfected with a mock plasmid (e.g., empty vector)
-
Cells transfected with LwCas13a and a non-targeting crRNA
-
-
Incubation: Incubate the cells for 24, 48, and 72 hours post-transfection.
-
Sample Collection: At each time point, carefully collect a sample of the cell culture supernatant. Be careful not to disturb the cell monolayer.
-
LDH Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate that is converted into a colored or fluorescent product by LDH.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of LDH released by comparing the values from the experimental wells to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untransfected cells), as per the kit's instructions.
Protocol 2: Delivery of LwCas13a Ribonucleoprotein (RNP) to Reduce Plasmid-Related Toxicity
This protocol describes the formation and delivery of LwCas13a RNP complexes, which can provide transient activity and may reduce long-term cytotoxicity associated with plasmid expression.
-
Component Preparation:
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, mix the LwCas13a protein and the crRNA at a specific molar ratio (e.g., 1:1.2).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.
-
-
Cell Transfection:
-
Prepare cells for transfection in a 24-well plate.
-
Use a lipid-based transfection reagent suitable for RNP delivery or electroporation. Follow the manufacturer's protocol for complexing the RNP with the reagent.
-
Add the RNP-transfection reagent complexes to the cells.
-
-
Post-Transfection Analysis:
-
Incubate the cells for 24-72 hours.
-
Assess on-target RNA knockdown using RT-qPCR and evaluate cytotoxicity using a preferred assay (e.g., MTT, LDH release).
-
Visualizations
Caption: Signaling pathway of LwCas13a-induced cytotoxicity.
Caption: Troubleshooting workflow for LwCas13a cytotoxicity.
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. LwaCas13a indiscriminately targets the human transcriptome | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 8. CRISPR-Cas13 inhibitors block RNA-editing in bacteria and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted intracellular delivery of Cas13 and Cas9 nucleases using bacterial toxin-based platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. signalchemdx.com [signalchemdx.com]
- 12. LwCas13a [signalchemdx.com]
- 13. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterizing the collateral activity of CRISPR/Cas13 in mammalian cells: Implications for RNA editing and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gold nanoparticles induce cytotoxicity in the alveolar type-II cell lines A549 and NCIH441 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Advances in application of CRISPR-Cas13a system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
LwCas13a Technical Support Center: Single Nucleotide Mismatch Discrimination
Welcome to the technical support center for LwCas13a-based single nucleotide mismatch discrimination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to help you achieve high-fidelity single-nucleotide variant (SNV) detection.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during LwCas13a experiments, providing solutions and optimization strategies in a simple question-and-answer format.
Q1: Why am I seeing low or no signal in my LwCas13a detection assay?
A: A lack of signal typically points to an issue with one of the core components or reaction conditions. Consider the following:
-
Suboptimal crRNA Design: The crRNA spacer must be complementary to your target, and the Direct Repeat (DR) sequence must be correct for the specific Cas13 protein you are using (e.g., LwaCas13a).[1] Using the wrong DR will prevent the formation of a functional Cas13-crRNA complex.
-
Reagent Integrity: Ensure the LwCas13a protein and all RNA components (crRNA, target, and reporter) have not been degraded. Use RNase-free reagents and follow proper RNA handling procedures.
-
Low Target Concentration: The concentration of your target RNA may be below the limit of detection. For low-abundance targets, incorporating an isothermal amplification step, such as recombinase polymerase amplification (RPA), before Cas13a detection can significantly improve sensitivity.[2][3][4]
-
Incorrect Assay Conditions: Verify that the reaction buffer composition (especially MgCl2 concentration), incubation temperature (typically 37°C), and reaction time are optimal.[3][5]
Q2: My assay shows a high background signal and fails to discriminate between the wild-type and the SNP. How can I improve specificity?
A: Poor discrimination is a frequent challenge. LwCas13a has an intrinsic tolerance for some mismatches, but this can be overcome with careful crRNA design and assay optimization.[6][7]
-
Shorten the crRNA Spacer: While standard spacers are around 28 nucleotides (nt), shortening the spacer to 20-23 nt can increase its sensitivity to mismatches, thereby improving specificity.[6][8][9][10]
-
Optimize Mismatch Position: The position of the single nucleotide mismatch within the crRNA-target duplex is critical. Mismatches located in the central "seed region" of the spacer often have a more significant impact on LwCas13a activity.[5][10]
-
Introduce Synthetic Mismatches: A powerful, counter-intuitive strategy is to introduce one or two additional, intentional mismatches into the crRNA spacer. This can amplify the energetic penalty of binding to the wild-type target, leading to a much greater preferential activation by the SNP target.[6][7]
-
Adjust Target RNA Concentration: High concentrations of the target RNA can sometimes overwhelm the system and mask specificity issues.[8][9] Optimizing the input amount is crucial.
-
Consider Engineered Variants: Researchers have developed engineered Cas13a variants that exhibit higher fidelity and increased sensitivity to single-nucleotide mismatches.[8][9]
Q3: I am observing high cell toxicity or widespread off-target effects in my cell-based RNA knockdown experiment. What is the cause?
A: This phenomenon is likely due to the "collateral cleavage" activity of LwCas13a.[11][12] Upon binding its intended target RNA, the enzyme can become hyperactivated and non-specifically degrade other nearby RNA transcripts, leading to cellular stress and toxicity.[11][13] While initially thought to be absent in mammalian cells, multiple reports now confirm that collateral effects can be a significant issue.[12][14][15]
-
Mitigation Strategies: To reduce toxicity, try titrating down the amount of LwCas13a and crRNA delivered to the cells. Alternatively, consider using a different Cas13 ortholog, such as PspCas13b, which has been reported to have reduced off-target effects in some cellular contexts.[15]
Q4: What are the key principles for designing a crRNA for optimal SNP discrimination?
A: A well-designed crRNA is the most critical factor for success.
-
Use the Correct Direct Repeat (DR): The DR sequence is unique to each Cas13 ortholog. Ensure the DR in your crRNA construct corresponds specifically to LwCas13a.[1]
-
Select an Appropriate Spacer Length: Start with a spacer length of 22-28 nt. For high-specificity applications like SNP detection, shorter spacers (22-23 nt) are often preferable.[1][6]
-
Center the SNP: Position your crRNA so that the target SNP is located within the central part of the spacer sequence.
-
Scan for Other Variants: Check public databases (e.g., dbSNP) to ensure your crRNA's binding site does not contain other known polymorphisms that could interfere with your assay.[16]
-
Test Multiple crRNAs: Do not rely on a single crRNA. It is best practice to design and test at least three different crRNAs targeting your SNP to identify the one with the best performance.[1]
-
Always Use Controls: Include a non-targeting crRNA control in every experiment to establish a baseline and confirm that any observed activity is specific to your target.[1][16]
Quantitative Data & Performance Parameters
The following tables summarize key quantitative data from published research to guide your experimental setup.
Table 1: Effect of crRNA Spacer Length on LwCas13a Activity
| Spacer Length (nt) | In Vitro Cleavage Activity | Recommended Use |
| > 28 | High | General RNA targeting/knockdown |
| 22 - 28 | High | General RNA targeting/knockdown[1] |
| 20 | Retained Activity | Minimum length for cleavage activity[5][10] |
| < 20 | No Catalytic Activity | May retain binding activity for imaging applications |
Table 2: Recommended Reagent Concentrations for an In Vitro LwCas13a Detection Assay
| Reagent | Typical Concentration Range | Reference |
| LwCas13a Protein | 45 - 200 nM | [3][5] |
| crRNA | 22.5 - 100 nM | [3][5] |
| Target RNA | ≥ 1 nM (without pre-amplification) | [17] |
| RNA Reporter (e.g., RNase Alert) | 125 nM | [3] |
| T7 RNA Polymerase (for DNA targets) | ~0.6 µL per reaction | [3] |
Visualized Workflows and Logic
The following diagrams illustrate the LwCas13a mechanism, a standard experimental workflow, and a troubleshooting decision tree.
Caption: Mechanism of LwCas13a for SNP discrimination.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Recent advances in CRISPR-based single-nucleotide fidelity diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms Underlying CRISPR/Cas-Based Assays for Nucleic Acid Detection [mdpi.com]
- 5. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles of CRISPR-Cas13 mismatch intolerance enable selective silencing of point-mutated oncogenic RNA with single-base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles of CRISPR-Cas13 mismatch intolerance enable selective silencing of point-mutated oncogenic RNA with single-base precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New design strategies for ultra-specific CRISPR-Cas13a-based RNA detection with single-nucleotide mismatch sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | CRISPR-Cas13a system: A novel tool for molecular diagnostics [frontiersin.org]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Advances in application of CRISPR-Cas13a system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temporal dynamics of collateral RNA cleavage by LbuCas13a in human cells | bioRxiv [biorxiv.org]
- 15. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 17. researchgate.net [researchgate.net]
LwCas13a Specificity Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of Leptotrichia wadei Cas13a (LwCas13a) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LwCas13a is showing significant off-target effects. What are the primary strategies to increase its specificity?
A1: Off-target effects are a common concern when using CRISPR-Cas13 systems. Several strategies can be employed to enhance the specificity of LwCas13a, primarily focusing on guide RNA (crRNA) design, protein engineering, and strategic target selection.
-
Guide RNA (crRNA) Optimization:
-
Spacer Length: The length of the crRNA spacer is a critical determinant of specificity. Shorter spacers can lead to stricter mismatch sensitivity.[1][2][3]
-
Mismatch Introduction: Introducing mismatches between the crRNA and the target RNA at specific positions can enhance discrimination between on-target and off-target sequences.[1][3][4][5] The central region of the guide-target duplex is often particularly sensitive to mismatches.[5]
-
Direct Repeat (DR) Modification: Altering the direct repeat sequence of the crRNA can increase mismatch sensitivity.[1][2][3]
-
-
Protein Engineering:
-
Target Selection:
-
Secondary Structure: The secondary structure of the target RNA can influence Cas13a activity. Targeting regions with accessible single-stranded RNA may improve efficiency and specificity.[4][9][10] Conversely, leveraging target secondary structure can be a strategy to enhance mismatch discrimination.[9][10]
-
Q2: How does the length of the crRNA spacer affect LwCas13a specificity?
A2: The length of the crRNA spacer plays a crucial role in balancing on-target activity and specificity. While a longer spacer may provide stronger binding to the target, it can also tolerate more mismatches, potentially leading to increased off-target effects. Conversely, shortening the crRNA spacer can enhance specificity by making the Cas13a-crRNA complex more sensitive to mismatches.[1][2][3] Studies have shown that spacers around 20-23 nucleotides can offer a good balance of activity and specificity for LwCas13a.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies on strategies to improve LwCas13a specificity.
Table 1: Effect of crRNA Spacer Length on LwCas13a Specificity
| Spacer Length (nt) | On-Target Collateral Cleavage (ssRNA 1) | Off-Target Collateral Cleavage (ssRNA 2) | Specificity Ratio (On-Target / Off-Target) | Reference |
| 28 | High | Moderate | Moderate | [4] |
| 23 | High | Low | High | [4] |
| 20 | Moderate | Very Low | Very High | [4] |
Table 2: Impact of Single Mismatches on LwCas13a Knockdown Efficiency
| Mismatch Position in Spacer | Gene Targeted | Knockdown Efficiency (%) | Reference |
| No Mismatch (Wild-Type) | KRAS | ~80 | [4] |
| Position 5 | KRAS | ~75 | [4] |
| Position 10 | KRAS | ~40 | [4] |
| Position 15 | KRAS | ~20 | [4] |
| Position 20 | KRAS | ~70 | [4] |
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay to Assess LwCas13a Specificity
This protocol allows for the direct assessment of LwCas13a's ability to discriminate between on-target and off-target RNA sequences in a controlled environment.
Materials:
-
Purified LwCas13a protein
-
In vitro transcribed crRNAs (on-target and mismatched)
-
In vitro transcribed target RNAs (on-target and off-target), labeled with a fluorescent reporter and quencher
-
Cleavage buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol, pH 7.5)
-
RNase inhibitor
-
Fluorescence plate reader
Methodology:
-
Complex Formation:
-
In a microcentrifuge tube, assemble the LwCas13a-crRNA complex by incubating purified LwCas13a with the specific crRNA in cleavage buffer for 10 minutes at 37°C.
-
-
Cleavage Reaction:
-
Initiate the cleavage reaction by adding the fluorescently labeled target RNA to the LwCas13a-crRNA complex.
-
The final reaction volume should be around 20-100 µL.
-
Incubate the reaction at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence signal at regular intervals using a fluorescence plate reader. Cleavage of the target RNA will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Analysis:
-
Plot the fluorescence intensity over time for both on-target and off-target RNAs.
-
Calculate the initial reaction rates to quantify the cleavage efficiency for each target.
-
The specificity ratio can be determined by dividing the on-target cleavage rate by the off-target cleavage rate.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. New design strategies for ultra-specific CRISPR-Cas13a-based RNA detection with single-nucleotide mismatch sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Researchers design high-fidelity Cas13 variants to minimize collateral RNA targeting | EurekAlert! [eurekalert.org]
- 7. biorxiv.org [biorxiv.org]
- 8. addgene.org [addgene.org]
- 9. RNA structure modulates Cas13 activity and enables mismatch detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating LwCas13a On-Target Cleavage Activity: A Comparative Guide
This guide provides a comprehensive comparison of Leptotrichia wadei Cas13a (LwCas13a) with other RNA targeting technologies and detailed protocols for validating its on-target cleavage activity. Designed for researchers, scientists, and drug development professionals, this document offers objective data and methodologies to assess the performance of LwCas13a for specific RNA knockdown applications.
Introduction to LwCas13a
CRISPR-Cas13a is an RNA-guided RNase belonging to the Class 2 Type VI CRISPR-Cas system.[1] Upon recognition of a target RNA sequence complementary to its guide RNA (gRNA), Cas13a becomes activated, leading to cleavage of the target RNA (cis-cleavage).[2] The LwCas13a ortholog, in particular, was identified as a highly effective enzyme for RNA knockdown in mammalian cells, demonstrating comparable or superior knockdown efficiency to traditional RNA interference (RNAi) methods but with significantly improved specificity.[3]
However, a key characteristic of Cas13 enzymes is their potential for "collateral cleavage" or "trans-cleavage," where upon activation, the enzyme non-specifically degrades nearby non-targeted RNAs.[4][5] While initial studies in mammalian cells did not detect significant collateral activity for LwCas13a[3], subsequent research has suggested that this effect can occur under certain conditions, potentially leading to cellular toxicity.[4][6] Therefore, rigorous validation of both on-target efficiency and off-target effects is critical for any experiment utilizing LwCas13a.
Performance Comparison: LwCas13a vs. Alternatives
Objective evaluation of LwCas13a requires comparison against other common RNA knockdown tools. Below, we compare its performance against another Cas13 ortholog, LshCas13a, and the widely used RNAi technology.
Table 1: LwCas13a vs. LshCas13a
| Feature | LwCas13a (from Leptotrichia wadei) | LshCas13a (from Leptotrichia shahii) |
| Relative Activity | Identified as more active in initial bacterial screens.[3] | Less active compared to LwCas13a in bacterial assays.[3] |
| Cleavage Efficiency | Demonstrates dramatically higher cleavage efficiency in vitro.[3] | Lower in vitro cleavage efficiency.[3] |
| PFS Preference | Minimal protospacer flanking site (PFS) preference, generally depleted for Guanine (G).[3] | Minimal PFS preference.[3] |
| Collateral Activity | Reports are conflicting; initially reported as absent in mammalian cells[3], but other studies suggest it can occur.[4][6] | Collateral activity has been observed biochemically in vitro and in bacteria.[3] |
Table 2: LwCas13a vs. RNA Interference (shRNA)
| Feature | LwCas13a | RNA Interference (shRNA) |
| Mechanism | RNA-guided single-stranded RNA cleavage by the Cas13a protein.[1] | Dicer-processed small hairpin RNA incorporated into the RISC complex to guide mRNA cleavage.[3] |
| Specificity | High specificity; RNA-sequencing experiments showed no sequence-specific off-target effects.[3] | Prone to off-target effects, leading to higher variability in gene expression.[3] |
| Knockdown Efficiency | Comparable to shRNA. (e.g., Gluc: 62.6%, KRAS: 27.1%, PPIB: 29.2%).[3] | Comparable to LwCas13a. (e.g., Gluc: 30.5%, KRAS: 43.5%, PPIB: 64.7%).[3] |
| Off-Target Profile | Significantly fewer off-target transcripts detected compared to shRNA in RNA-seq analysis.[3] | A greater number of off-target transcripts are typically affected.[3] |
| Cellular Stress | Did not lead to an observable cell stress response at the transcriptomic level.[3] | Can induce off-target effects that cause higher variability between samples.[3] |
Experimental Workflows and Mechanisms
Visualizing the experimental process and the underlying biological mechanism is crucial for understanding and implementing LwCas13a technology.
Caption: Workflow for validating LwCas13a on-target activity.
Caption: Mechanism of LwCas13a target recognition and cleavage.
Experimental Protocols
Accurate validation relies on robust and reproducible experimental protocols. The following sections detail methodologies for key assays.
Protocol 1: In Vitro RNA Cleavage Assay
This assay biochemically characterizes the direct cleavage of a target RNA by the LwCas13a-gRNA complex.
1. Reagents and Materials:
-
Purified LwCas13a Protein
-
In vitro transcribed crRNA (guide RNA)
-
In vitro transcribed, end-labeled target single-stranded RNA (ssRNA)
-
Nuclease Assay Buffer: 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl₂, pH 7.3[3]
-
Nuclease-free water
-
Urea-PAGE gels for analysis
2. Procedure:
-
Complex Formation: Pre-assemble the LwCas13a-crRNA complex by incubating purified LwCas13a (e.g., 200 nM final concentration) with crRNA (e.g., 100 nM final concentration) in Nuclease Assay Buffer at 37°C for 10 minutes.[3]
-
Cleavage Reaction: Initiate the reaction by adding the end-labeled target ssRNA (e.g., 160 nM final concentration) to the LwCas13a-crRNA complex.[3]
-
Incubation: Incubate the reaction at 37°C. For time-course experiments, take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a 2x RNA loading dye containing urea and EDTA.
-
Analysis: Denature the samples by heating and resolve the cleavage products on a denaturing Urea-PAGE gel. Visualize the labeled RNA fragments by autoradiography or fluorescence imaging. On-target cleavage will be indicated by the appearance of smaller RNA fragments over time.
Protocol 2: Cell-Based Dual-Luciferase Reporter Assay
This assay measures LwCas13a's ability to knock down a target transcript within mammalian cells.
1. Reagents and Materials:
-
Mammalian cells (e.g., HEK293FT)
-
LwCas13a expression vector
-
gRNA expression vector
-
Dual-luciferase reporter vector expressing a target luciferase (e.g., Gaussia luciferase, Gluc) and a control luciferase (e.g., Cypridinia luciferase, Cluc).[3]
-
Transfection reagent
-
Luciferase assay reagents
2. Procedure:
-
Cell Plating: Plate HEK293FT cells in a multi-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with three plasmids:
-
LwCas13a expression vector
-
gRNA vector (targeting the Gluc transcript or a non-targeting control)
-
Dual-luciferase reporter vector
-
-
Incubation: Culture the cells for 48-72 hours post-transfection to allow for expression of Cas13a, gRNA, and subsequent target knockdown.
-
Lysis and Measurement: Lyse the cells and measure the activity of both Gluc and Cluc using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Analysis: Normalize the target Gluc activity to the control Cluc activity for each sample. Calculate the knockdown efficiency by comparing the normalized luciferase activity in cells with the targeting gRNA to those with the non-targeting control gRNA.
Protocol 3: In Vitro Collateral Cleavage Assay (Fluorescent Reporter)
This assay detects the non-specific RNase activity of LwCas13a after target recognition, which is a measure of collateral cleavage.[5][7]
1. Reagents and Materials:
-
Purified LwCas13a Protein
-
crRNA (targeting and non-targeting controls)
-
Target RNA activator (a short ssRNA complementary to the targeting crRNA)
-
Fluorescent RNA Reporter: A short ssRNA labeled with a fluorophore (e.g., FAM) and a quencher (e.g., Iowa Black® FQ).[5][7]
-
Nuclease Assay Buffer (as described in Protocol 1)
-
Fluorescence plate reader
2. Procedure:
-
Prepare Reactions: In a multi-well microplate, prepare the following reactions in Nuclease Assay Buffer:
-
Test Reaction: LwCas13a + targeting crRNA + target RNA activator + fluorescent reporter.
-
No Target Control: LwCas13a + targeting crRNA + fluorescent reporter (no activator).
-
No Guide Control: LwCas13a + non-targeting crRNA + target RNA activator + fluorescent reporter.
-
Blank: Assay buffer + fluorescent reporter only.
-
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the fluorescence signal at regular intervals (e.g., every 5 minutes for 1-2 hours) using a plate reader.[5]
-
Analysis: Collateral activity is indicated by an increase in fluorescence over time, which occurs as the activated LwCas13a cleaves the reporter, separating the fluorophore from the quencher.[7] Compare the signal from the test reaction to the control reactions. A significant increase in fluorescence only in the presence of both the specific gRNA and the target activator confirms on-target-dependent collateral cleavage.
References
- 1. Cas13 [LwCas13a (LwC2c2)] Kit [signalchemdx.com]
- 2. researchgate.net [researchgate.net]
- 3. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 5. signalchemdx.com [signalchemdx.com]
- 6. researchgate.net [researchgate.net]
- 7. Cas13a Reaction Kit: LwCas13a (LwaCas13a, LwC2c2) custom guide-RNA, reaction buffer, fluorescent ssRNA reporter • NUCLEUS BIOTECH [nucleusbiotech.com]
LwCas13a vs. LbuCas13a: A Comparative Guide for RNA Detection
For researchers, scientists, and drug development professionals navigating the landscape of CRISPR-based diagnostics, the choice of Cas13a ortholog is a critical determinant of assay performance. This guide provides an objective comparison of two prominent Cas13a enzymes, Leptotrichia wadei Cas13a (LwCas13a) and Leptotrichia buccalis Cas13a (LbuCas13a), for RNA detection, supported by experimental data and detailed protocols.
At a Glance: Key Performance Differences
| Feature | LwCas13a | LbuCas13a | Key Insights |
| Collateral Cleavage Activity | Moderate | High | LbuCas13a exhibits the strongest in vitro collateral cleavage activity among six tested Cas13 orthologs, suggesting a potential for higher signal amplification in detection assays.[1] |
| Catalytic Efficiency (kcat/KM) | ~10^6 M-1s-1 | ~10^6 M-1s-1 | Both enzymes exhibit comparable and high catalytic efficiencies for reporter cleavage upon activation. |
| Amplification-Free Limit of Detection (LoD) | Picomolar range | Picomolar range | Both enzymes can achieve picomolar sensitivity without a pre-amplification step. |
| Specificity & Mismatch Tolerance | Sensitive to mismatches, but can exhibit off-target effects in cellular contexts. | Can distinguish single-nucleotide mismatches, with specificity influenced by crRNA spacer length and target concentration.[2][3][4] | LbuCas13a has been shown to have a remarkable 98-fold increase in single-nucleotide specificity when targeting DNA compared to RNA.[5] |
| Common Applications | SHERLOCK (Specific High-Sensitivity Enzymatic Reporter Unlocking) platform. | Various RNA detection platforms, including amplification-free methods.[6][7] | LwCas13a is well-established in the widely used SHERLOCK protocol. |
Signaling Pathways and Experimental Workflows
The fundamental principle behind Cas13a-based RNA detection is the target-RNA-dependent activation of its collateral RNase activity. Upon binding to the target RNA sequence specified by the guide RNA (crRNA), the Cas13a enzyme undergoes a conformational change, activating its HEPN domains. This activation leads to the indiscriminate cleavage of nearby non-target RNA molecules, including a quenched fluorescent reporter, resulting in a detectable signal.
A common workflow for Cas13a-based diagnostics, particularly exemplified by the SHERLOCK protocol using LwCas13a, often involves an initial amplification step to enhance sensitivity, followed by Cas13a-mediated detection.
Quantitative Data Summary
Collateral Cleavage Activity
A direct comparison of the in vitro collateral RNA cleavage activity of six different CRISPR-Cas13 systems revealed that LbuCas13a exhibited the strongest activity.[1]
| Cas13 Ortholog | Relative Collateral Cleavage Activity |
| LbuCas13a | Highest |
| LwaCas13a | Moderate |
| LshCas13a | Low |
| BzCas13b | Moderate |
| PspCas13b | Moderate |
| RspCas13d | Low |
Table adapted from a study comparing multiple Cas13 orthologs.[1]
Kinetic Parameters and Limit of Detection (Amplification-Free)
The following table summarizes the kinetic parameters for the trans-cleavage activity of LwCas13a and LbuCas13a and their amplification-free limits of detection (LoD).
| Enzyme | kcat (s⁻¹) | KM (nM) | kcat/KM (M⁻¹s⁻¹) | Endpoint LoD (pM) | Velocity LoD (pM) |
| LwaCas13a | 1 - 10 | ~1000 | ~10^6 | 0.37 - 130 | 0.041 - 210 |
| LbuCas13a | 1 - 10 | ~1000 | ~10^6 | 0.37 - 130 | 0.041 - 210 |
Data from a study on the fundamental limits of amplification-free CRISPR diagnostics.
Experimental Protocols
LwCas13a RNA Detection (SHERLOCK Protocol)
This protocol is adapted from the SHERLOCK protocol for nucleic acid detection.[8][9]
1. Reagent Preparation:
-
LwaCas13a Dilution: Dilute LwaCas13a protein to a working concentration of 63.3 µg/ml in protein storage buffer.[9]
-
crRNA Dilution: Dilute the crRNA to 10 ng/µl in nuclease-free water.[9]
-
Reporter RNA: Prepare a 2 µM solution of RNase Alert v2 reporter.[9]
2. Reaction Assembly (on ice):
-
Prepare a master mix in an Eppendorf tube with the following components per 20 µl reaction:
-
Nuclease-free water: to final volume
-
HEPES (pH 6.8, 1M): 1 µl
-
MgCl₂ (1M): 0.45 µl
-
rNTP mix (25mM each): 2 µl
-
LwaCas13a (63.3 µg/ml): 5 µl
-
Murine RNase inhibitor (40 U/µl): 2.5 µl
-
T7 RNA polymerase: 1.25 µl
-
crRNA (10 ng/µl): 2.5 µl
-
RNase Alert v2 (2µM): 3.13 µl
-
-
Add 2.3 µl of the pre-amplified sample (e.g., from an RPA reaction) to the master mix.
3. Incubation and Detection:
-
Transfer 20 µl of the reaction mix to an opaque 384-well plate.
-
Incubate at 37°C in a fluorescence plate reader.
-
Monitor fluorescence (excitation: 490 nm, emission: 520 nm) every 5 minutes for at least 1.5 hours.[9]
LbuCas13a RNA Detection Protocol
This is a general protocol for LbuCas13a-based RNA detection.
1. Reagent Preparation:
-
LbuCas13a-crRNA Complex Formation: Pre-incubate LbuCas13a protein with crRNA at a molar ratio of approximately 1:1 to 1:2 for 10-15 minutes at 37°C.
2. Reaction Assembly:
-
Prepare the detection reaction in a suitable buffer, typically containing:
-
Tris-HCl (pH ~7.5)
-
NaCl
-
MgCl₂ (typically 5-10 mM)
-
-
Add the target RNA sample to the reaction mixture.
-
Add a quenched fluorescent RNA reporter.
3. Incubation and Detection:
-
Incubate the reaction at 37°C.
-
Measure fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
Conclusion
Both LwCas13a and LbuCas13a are highly effective enzymes for RNA detection, each with distinct characteristics that may favor one over the other depending on the specific application.
LbuCas13a stands out for its superior collateral cleavage activity, which can translate to faster and more robust signal generation in detection assays. This makes it a compelling choice for the development of rapid, amplification-free diagnostic tests. Its demonstrated high single-nucleotide specificity, particularly when targeting DNA, also opens up possibilities for highly precise genotyping applications.[5]
LwCas13a , on the other hand, is the cornerstone of the well-established and extensively validated SHERLOCK platform. For researchers seeking to leverage a proven and reliable system with a wealth of supporting literature and protocols, LwCas13a is an excellent choice. While its collateral activity may be more moderate than that of LbuCas13a, its performance within the optimized SHERLOCK workflow is well-documented to achieve high sensitivity.
Ultimately, the selection between LwCas13a and LbuCas13a should be guided by the specific requirements of the RNA detection assay, including the need for speed, the desired level of sensitivity, and the importance of single-nucleotide discrimination. For novel assay development, the higher intrinsic activity of LbuCas13a may offer advantages, while for established platforms, the reliability of LwCas13a is a significant asset.
References
- 1. researchgate.net [researchgate.net]
- 2. New design strategies for ultra-specific CRISPR-Cas13a-based RNA detection with single-nucleotide mismatch sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Amplification-free RNA detection with CRISPR–Cas13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerated RNA detection using tandem CRISPR nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHERLOCK: Nucleic acid detection with CRISPR nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
A Head-to-Head Battle of CRISPR Diagnostics: LwCas13a vs. Cas12a
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas technology has revolutionized the field of molecular diagnostics, offering rapid, specific, and sensitive detection of nucleic acids. Among the diverse Cas enzymes, Cas12a and LwCas13a have emerged as powerful tools for the development of novel diagnostic platforms. This guide provides an objective comparison of LwCas13a and Cas12a for diagnostic applications, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal system for their needs.
At a Glance: Key Differences and Performance Metrics
Both LwCas13a and Cas12a exhibit collateral cleavage activity upon target recognition, a feature harnessed for signal amplification in diagnostic assays. However, they differ fundamentally in their target preference, guide RNA requirements, and reported performance metrics. LwCas13a is an RNA-guided RNase that targets single-stranded RNA (ssRNA), while Cas12a is an RNA-guided DNase that targets double-stranded DNA (dsDNA).[1] This inherent difference dictates their direct applicability to different types of nucleic acid targets.
The following table summarizes the key quantitative performance data for LwCas13a and Cas12a-based diagnostic assays as reported in various studies. It is important to note that performance can vary depending on the specific assay design, amplification strategy, and target sequence.
| Feature | LwCas13a | Cas12a |
| Native Target | ssRNA[2] | dsDNA[3] |
| Guide RNA | crRNA[2] | crRNA[3] |
| Collateral Cleavage Target | ssRNA[2][4] | ssDNA[3][5] |
| Reported Limit of Detection (LoD) | Attomolar (aM) to femtomolar (fM) range[4][6][7] | Attomolar (aM) to picomolar (pM) range[8][9] |
| Specificity | High, capable of single-base mismatch discrimination[6][10] | High, with lower tolerance for mismatches compared to Cas9[9] |
| Typical Reaction Time (post-amplification) | 20 - 40 minutes[11][12] | 15 - 30 minutes[13][14] |
| Common Upstream Amplification | RT-RPA, RT-LAMP, RT-PCR[15][16][17] | RPA, LAMP, PCR[18][19] |
Mechanism of Action and Diagnostic Workflow
The diagnostic utility of both LwCas13a and Cas12a hinges on their "collateral" or "trans-cleavage" activity. Upon binding to the target nucleic acid guided by a specific CRISPR RNA (crRNA), the Cas enzyme becomes activated and indiscriminately cleaves nearby reporter molecules, leading to a detectable signal.
LwCas13a Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. LwCas13a [signalchemdx.com]
- 3. Lambert-GA | CRISPR-Cas12a [2025.igem.wiki]
- 4. Frontiers | CRISPR-Cas13a system: A novel tool for molecular diagnostics [frontiersin.org]
- 5. Sensitive and rapid RT-RPA-Cas12a-mediated detection method capable of human rhinovirus A and/or C species by targeting VP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CRISPR-Cas13a as a next-generation tool for rapid and precise plant RNA virus diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rapid, point-of-care molecular diagnostics with Cas13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News: CRISPR Diagnostics Update: Cas12a-based SARS-CoV-2 Detection - CRISPR Medicine [crisprmedicinenews.com]
- 14. Clinical validation of engineered CRISPR/Cas12a for rapid SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR-Cas13a-Based Lateral Flow Assay for Detection of Bovine Leukemia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Scalable, Easy-to-Deploy Protocol for Cas13-Based Detection of SARS-CoV-2 Genetic Material - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rational Design of CRISPR/Cas12a-RPA Based One-Pot COVID-19 Detection with Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
LwCas13a in the Spotlight: A Comparative Analysis of Sensitivity and Specificity for Nucleic Acid Detection
For researchers, scientists, and drug development professionals at the forefront of molecular diagnostics, the quest for rapid, sensitive, and specific detection platforms is paramount. Among the burgeoning CRISPR-based technologies, LwCas13a has emerged as a powerful tool for RNA detection. This guide provides an objective comparison of LwCas13a's performance against other diagnostic alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the evaluation and adoption of this technology.
The CRISPR-Cas13a system, particularly the ortholog from Leptotrichia wadei (LwCas13a), has garnered significant attention for its RNA-guided RNase activity. Upon recognition of a target RNA sequence, LwCas13a unleashes a "collateral cleavage" activity, indiscriminately degrading nearby non-target RNA molecules. This unique feature has been ingeniously harnessed for signal amplification in diagnostic assays, enabling the detection of minute amounts of specific RNA sequences.
Performance Benchmark: LwCas13a vs. Alternatives
The sensitivity and specificity of a diagnostic assay are its most critical performance metrics. Sensitivity, often defined by the Limit of Detection (LoD), indicates the lowest concentration of a target that can be reliably detected. Specificity refers to the ability to distinguish the target from closely related sequences, thereby avoiding false-positive results.
LwCas13a-based assays, often coupled with isothermal amplification methods like Recombinase Polymerase Amplification (RPA) in platforms such as SHERLOCK (Specific High-sensitivity Enzymatic Reporter unLOCKing), have demonstrated exceptional sensitivity, reaching attomolar (10-18 M) and even single-molecule levels.[1] In the context of viral diagnostics, such as the detection of SARS-CoV-2, these assays have achieved sensitivities in the range of 1 to 100 copies of viral RNA per microliter of input sample.[2]
Here is a comparative overview of the sensitivity of LwCas13a-based methods against other common nucleic acid detection technologies:
| Technology | Target | Typical Limit of Detection (LoD) | Key Advantages | Key Limitations |
| LwCas13a (SHERLOCK) | RNA | 1-100 copies/µL; Attomolar (aM) range | High sensitivity and specificity; single-base mismatch discrimination; potential for point-of-care use. | Requires upstream amplification for highest sensitivity; potential for off-target effects. |
| Cas12a (DETECTR) | DNA | 10-100 copies/µL; Attomolar (aM) range | High sensitivity and specificity; directly targets DNA. | Slower trans-cleavage kinetics compared to Cas13a. |
| RT-qPCR | RNA | 1-100 copies/µL | "Gold standard" for quantification; high sensitivity. | Requires thermal cycler; longer turnaround time; susceptible to inhibition. |
| RT-LAMP | RNA | 10-100 copies/µL | Isothermal amplification; rapid results. | Prone to non-specific amplification; multiplexing can be challenging. |
In terms of specificity, LwCas13a demonstrates a high degree of precision, capable of discriminating between single-nucleotide mismatches.[3] This is a crucial advantage for applications such as genotyping and identifying viral variants. However, it is important to note that the specificity of Cas13 effectors can be influenced by factors like the expression level of the target RNA and the cellular context, with some studies indicating potential for off-target effects.[4][5] Careful design of the CRISPR RNA (crRNA) is therefore essential to maximize on-target activity and minimize off-target cleavage.
The Mechanism: Visualizing the LwCas13a-based Detection Workflow
The power of LwCas13a in diagnostics lies in its two-stage activity: target recognition followed by collateral cleavage. This process can be visualized as a clear signaling pathway.
References
- 1. Multiplexed and portable nucleic acid detection platform with Cas13, Cas12a, and Csm6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthego.com [synthego.com]
- 3. SHERLOCK: Nucleic acid detection with CRISPR nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Assessing Cross-Reactivity in LwCas13a-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-based diagnostics has revolutionized molecular detection, offering rapid, sensitive, and specific identification of nucleic acids. Among the various CRISPR effectors, Leptotrichia wadei Cas13a (LwCas13a) has emerged as a powerful tool for RNA detection due to its robust collateral cleavage activity. However, a critical aspect of any diagnostic assay is its specificity and the potential for cross-reactivity with non-target sequences. This guide provides an objective comparison of the cross-reactivity of LwCas13a-based assays with other alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of LwCas13a and Other CRISPR-Based Diagnostic Platforms
LwCas13a has been demonstrated to be a highly effective enzyme for RNA knockdown and detection.[1] Its high degree of specificity is crucial for diagnostic applications to prevent false-positive results.[2][3] In the context of SARS-CoV-2 detection, LwCas13a-based assays have been shown to have high specificity with no cross-reactivity against other respiratory viruses like Influenza A and B, MERS-CoV, and respiratory syncytial virus.[2][3]
The following tables summarize the performance of LwCas13a-based assays in comparison to other CRISPR-based systems, focusing on sensitivity and specificity.
| Assay Platform | Target | Limit of Detection (LoD) | Specificity | Reference |
| LwCas13a-based | SARS-CoV-2 RNA | 4,000 viral copies/mL | 100% (no cross-reactivity with Influenza A/B, MERS-CoV, RSV) | [2][3] |
| LwCas13a-based | Bovine Viral Diarrhea Virus (BVDV) | 10³ pM | No cross-reaction with HEK293T and MDBK cells | [4] |
| Multiplexed LwaCas13a and PsmCas13b | SARS-CoV-2 variants (Delta) | Ct ~37 | No cross-reactivity toward wild-type, Alpha, and Omicron variants | [2] |
| Cas12a-based | SARS-CoV-2 (N1 and S genes) | Not specified | 100% | [5] |
| Cas12a-based | SARS-CoV-2 (E gene) | Not specified | 84.1% | [5] |
Experimental Protocols for Cross-Reactivity Assessment
A rigorous assessment of cross-reactivity is paramount for the validation of any diagnostic assay. The following outlines a general experimental protocol for evaluating the specificity of LwCas13a-based assays, synthesized from various studies.
In Silico Analysis
-
Target and Non-Target Selection:
-
Sequence Alignment:
In Vitro Validation
-
Preparation of LwCas13a RNP Complex:
-
Incubate purified LwCas13a protein with the specific crRNA to form the ribonucleoprotein (RNP) complex. A typical buffer for this reaction is 40 mM Tris-HCl, 60 mM NaCl, and 6 mM MgCl₂, pH 7.3.[1]
-
-
Preparation of Target and Non-Target RNA:
-
Synthesize or in vitro transcribe the target RNA and a panel of non-target RNA sequences identified during the in silico analysis.
-
-
Collateral Cleavage Assay:
-
Combine the LwCas13a-RNP complex with the target or non-target RNA and a fluorescent RNA reporter in a reaction buffer.
-
Incubate the reaction at a specified temperature (e.g., 37°C).[1]
-
Monitor the fluorescence signal over time. An increase in fluorescence indicates collateral cleavage of the reporter, triggered by the recognition of the target RNA.
-
-
Data Analysis:
-
Compare the fluorescence signals from reactions with the target RNA to those with non-target RNAs. A significant increase in fluorescence only in the presence of the target RNA indicates high specificity.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of LwCas13a and a typical workflow for assessing cross-reactivity.
Caption: LwCas13a signaling pathway for RNA detection.
Caption: Experimental workflow for cross-reactivity assessment.
Considerations for LwCas13a Specificity
While LwCas13a-based assays generally exhibit high specificity, several factors can influence their performance:
-
crRNA Design: The design of the crRNA is critical for target specificity. Mismatches between the crRNA and the target RNA can reduce or abolish the collateral cleavage activity.[9]
-
Target Abundance: High concentrations of the target RNA can potentially lead to increased off-target effects.[10]
-
Cellular Environment: The in vivo environment of mammalian cells may present challenges, with some studies reporting non-specific targeting and cell toxicity, while others have not observed significant collateral activity.[1][9][11] It is important to note that the trans-collateral activity is exploited for in vitro diagnostics.[9]
-
Cas13 Orthologs: Different Cas13 orthologs may exhibit varying levels of activity and specificity. For instance, some studies have compared LwaCas13a with PsmCas13b for multiplexed detection.[2][3]
Conclusion
LwCas13a-based assays represent a highly sensitive and specific platform for RNA diagnostics. Through careful in silico design and rigorous in vitro validation, the cross-reactivity of these assays can be thoroughly assessed to ensure reliable and accurate results. While LwCas13a demonstrates excellent performance, ongoing research into protein engineering and the exploration of other Cas13 orthologs continue to refine and expand the capabilities of CRISPR-based diagnostics. For researchers and drug development professionals, a comprehensive understanding of the factors influencing specificity is essential for the successful implementation of this technology.
References
- 1. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multiplexed Cas13-based assay with point-of-care attributes for simultaneous COVID-19 diagnosis and variant surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Comparative performance of CRISPR-Cas12a assays for SARS-CoV-2 detection tested with RNA extracted from clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity and inclusivity analysis of CRISPR-based diagnostic assays of coronavirus SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivity and inclusivity analysis of CRISPR-based diagnostic assays of coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 10. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
LwCas13a in the Spotlight: A Comparative Guide to Cas13 Orthologs for RNA Targeting
For researchers, scientists, and drug development professionals navigating the expanding landscape of CRISPR-based RNA targeting technologies, the selection of the optimal Cas13 effector is a critical decision. This guide provides an objective, data-driven comparison of Leptotrichia wadei Cas13a (LwCas13a) against other widely used Cas13 orthologs, focusing on key performance metrics to inform your experimental design and therapeutic development.
This comparative analysis delves into the on-target efficiency, collateral activity, and specificity of LwCas13a in relation to prominent orthologs such as Leptotrichia buccalis Cas13a (LbuCas13a), Ruminococcus flavefaciens XPD3002 Cas13d (RfxCas13d or CasRx), and Prevotella sp. P5-125 Cas13b (PspCas13b). The information presented is synthesized from multiple studies to provide a comprehensive overview.
Performance Benchmarking: LwCas13a and Other Cas13 Orthologs
The efficacy of a Cas13 ortholog is multifaceted, primarily defined by its ability to efficiently cleave the target RNA (on-target activity) while minimizing off-target effects, including the indiscriminate cleavage of bystander RNAs (collateral activity).
On-Target RNA Knockdown Efficiency
The primary function of Cas13 in many applications is the targeted knockdown of specific RNA molecules. The efficiency of this process can vary significantly between different orthologs and is often dependent on the target sequence and cellular context.
| Cas13 Ortholog | Target Gene/Reporter | Cell Type | Knockdown Efficiency (%) | Reference |
| LwaCas13a | GhCLA | Cotton | ~35-65 | [1] |
| LwaCas13a | Endogenous transcripts | Rice protoplasts | >50, up to 78 | [1] |
| PbuCas13b | GhCLA | Cotton | ~53 | [1] |
| RfxCas13d (CasRx) | GhCLA | Cotton | ~64 | [1] |
| RfxCas13d (CasRx) | VEGFA | Human cells | ~34-46 | [2] |
| Cas13x.1 | GhCLA | Cotton | ~70 | [1] |
| Cas13x.2 | GhCLA | Cotton | ~68 | [1] |
| Cas13y.1 | GhCLA | Cotton | ~65 | [1] |
| Cas13y.2 | GhCLA | Cotton | ~60 | [1] |
Note: Knockdown efficiency can be influenced by factors such as guide RNA design, delivery method, and expression levels of the Cas13 protein and guide RNA. The data presented here is for comparative purposes and may not be directly transferable to all experimental systems.
Collateral Cleavage Activity
Upon recognition of a target RNA, some Cas13 enzymes exhibit "collateral" or "trans" cleavage activity, degrading nearby non-target RNA molecules. While this property is harnessed for diagnostic applications, it can be a significant concern for therapeutic applications due to potential cytotoxicity.
| Cas13 Ortholog | Assay Type | Key Findings | Reference |
| LbuCas13a | In vitro RNaseAlert assay | Highest collateral activity among tested orthologs. | [3] |
| LwaCas13a | In vitro RNaseAlert assay | Moderate collateral activity. | [3] |
| LshCas13a | In vitro RNaseAlert assay | Low to undetectable collateral activity. | [3] |
| PspCas13b | In vitro RNaseAlert assay | Moderate collateral activity. | [3] |
| RfxCas13d (CasRx) | In human cells | Exhibits strong collateral activity. | [4] |
| BzCas13b | In vitro RNaseAlert assay | Moderate collateral activity. | [3] |
| RspCas13d | In vitro RNaseAlert assay | Moderate collateral activity. | [3] |
Note: The level of collateral activity can be influenced by the concentration of the Cas13-gRNA complex and the abundance of the target RNA. Some studies suggest that RfxCas13d has the strongest collateral activity in mammalian cells.[4]
Experimental Protocols
To ensure reproducibility and aid in the design of your own benchmarking studies, detailed methodologies for key experiments are provided below.
Recombinant Cas13 Protein Expression and Purification
A reliable supply of high-purity recombinant Cas13 protein is essential for in vitro assays. This protocol outlines a general procedure for the expression and purification of His-tagged Cas13 orthologs from E. coli.
a. Transformation and Expression:
-
Transform a suitable E. coli expression strain (e.g., Rosetta 2(DE3)pLysS) with a plasmid encoding the desired His-tagged Cas13 ortholog.[5]
-
Grow a starter culture and then inoculate a larger volume of Terrific Broth (TB) or Luria-Bertani (LB) medium.[5][6]
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at mid-log phase (OD600 ≈ 0.6-0.8) and continue to culture at a lower temperature (e.g., 18-21°C) overnight.[6][7]
b. Lysis and Affinity Chromatography:
-
Harvest the bacterial cells by centrifugation and resuspend the pellet in a lysis buffer containing protease inhibitors.[7]
-
Clarify the lysate by centrifugation and apply the supernatant to a His-trap affinity column (e.g., Ni-NTA or Cobalt resin).[8]
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the Cas13 protein using an elution buffer containing a high concentration of imidazole.[8]
c. Further Purification (Optional but Recommended):
-
For higher purity, perform additional purification steps such as ion-exchange chromatography and size-exclusion chromatography (SEC).[6][7]
-
Pool the fractions containing the purified Cas13 protein and concentrate using a centrifugal filter unit.[6]
-
Assess protein purity by SDS-PAGE.
In Vitro Transcription of Guide RNA (gRNA)
This protocol describes the generation of gRNAs for in vitro experiments using T7 RNA polymerase.
-
Template Generation: A DNA template containing a T7 promoter, the 20-30 nucleotide guide sequence, and the Cas13-specific direct repeat (DR) sequence is required. This can be generated by PCR amplification from a plasmid or by annealing and extending synthetic oligonucleotides.[9][10]
-
In Vitro Transcription Reaction:
-
Set up the reaction with the DNA template, T7 RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and a transcription buffer.[10]
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment: Add DNase I to the reaction to digest the DNA template and incubate for a further 15-30 minutes at 37°C.[11]
-
gRNA Purification: Purify the transcribed gRNA using a column-based RNA cleanup kit or by phenol-chloroform extraction and ethanol precipitation.
-
Quality Control: Assess the integrity and concentration of the purified gRNA using denaturing polyacrylamide gel electrophoresis (PAGE) and a spectrophotometer.
Cell Culture and Transfection for In Vivo Knockdown Studies
HEK293T cells are a commonly used cell line for assessing Cas13 activity in a mammalian system.
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[12][13]
-
Seeding: Seed the cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.[14]
-
Transfection:
-
Prepare a mixture of the Cas13-expressing plasmid and the gRNA-expressing plasmid (or in vitro transcribed gRNA) with a suitable transfection reagent (e.g., Lipofectamine) in a serum-free medium like Opti-MEM.[14][15]
-
Incubate the mixture to allow for complex formation.
-
Add the transfection complexes to the cells and incubate for 48-72 hours.[14]
-
Measurement of On-Target RNA Knockdown by RT-qPCR
Quantitative reverse transcription PCR (RT-qPCR) is a standard method to quantify the reduction in target RNA levels.[16][17]
-
RNA Extraction: 48-72 hours post-transfection, lyse the cells and extract total RNA using a suitable kit or TRIzol reagent.[17][18]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and random primers or oligo(dT) primers.[18]
-
qPCR:
-
Set up the qPCR reaction with the cDNA, target-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).[17]
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative knockdown of the target gene by normalizing its expression to a stable housekeeping gene (e.g., GAPDH, ACTB) using the ΔΔCt method.[17]
In Vitro Collateral Cleavage Assay Using a Fluorescent Reporter
This assay quantifies the non-specific RNase activity of Cas13 upon target recognition.
-
Reaction Setup:
-
Pre-incubate the purified Cas13 protein with the specific gRNA to form the ribonucleoprotein (RNP) complex.[19][20]
-
In a microplate well, combine the RNP complex, a fluorescent RNA reporter (e.g., RNaseAlert™), and the target RNA activator.[3][20]
-
Include a no-target RNA control to measure background fluorescence.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time at 37°C using a plate reader.[19]
-
-
Data Analysis: The rate of increase in fluorescence is proportional to the collateral cleavage activity. Calculate the initial reaction velocity to compare the activities of different Cas13 orthologs.
Visualizing the Workflow
To better illustrate the experimental processes and the underlying mechanism of Cas13 action, the following diagrams are provided.
References
- 1. Systemic evaluation of various CRISPR/Cas13 orthologs for knockdown of targeted transcripts in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methods for in vitro CRISPR/CasRx-Mediated RNA Editing [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Collateral activity of the CRISPR/RfxCas13d system in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Recombinant Cas13a/C2c2 protein sequence, expression and purification NovoPro [novoprolabs.com]
- 8. Bacterial Expression, Purification, and Initial Characterization of a Full-length Cas13b Protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro transcription of guide RNAs [protocols.io]
- 10. takarabio.com [takarabio.com]
- 11. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 12. Culture and transfection of HEK293T cells [protocols.io]
- 13. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 14. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 15. hek293.com [hek293.com]
- 16. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. qiagen.com [qiagen.com]
- 18. mcgill.ca [mcgill.ca]
- 19. biorxiv.org [biorxiv.org]
- 20. signalchemdx.com [signalchemdx.com]
comparative analysis of LwCas13a and RNAi for gene silencing
In the dynamic field of functional genomics and drug development, the ability to precisely silence gene expression is paramount. For years, RNA interference (RNAi) has been the cornerstone of this research, enabling scientists to knock down messenger RNA (mRNA) and study the resulting phenotypes. However, the advent of CRISPR-based technologies has introduced new, powerful tools for RNA manipulation. Among these, the Class 2 Type VI CRISPR effector LwCas13a has emerged as a promising alternative for programmable RNA targeting.
This guide provides an objective, data-driven comparison of the LwCas13a system and traditional RNAi methods (specifically focusing on siRNA and shRNA) for gene silencing. We will delve into their mechanisms of action, comparative performance metrics, and detailed experimental protocols to assist researchers in selecting the optimal tool for their specific needs.
Mechanism of Action
The fundamental difference between LwCas13a and RNAi lies in how they recognize and degrade target mRNA.
LwCas13a: This system employs a single effector protein, LwCas13a, guided by a CRISPR RNA (crRNA) to a specific mRNA target. The crRNA contains a spacer sequence complementary to the target RNA.[1] Upon binding, the LwCas13a's two Higher Eukaryotes and Prokaryotes Nucleotide-binding (HEPN) domains are activated, leading to the cleavage of the target RNA.[2][3] In bacteria, activated Cas13a also exhibits collateral activity, degrading nearby non-target RNAs.[1] However, several studies in mammalian cells have reported a lack of this collateral effect, suggesting high specificity.[4][5]
-
siRNA: A synthetic double-stranded RNA (~21 bp) is introduced into the cell.
-
shRNA: A DNA vector is used to express a short hairpin RNA, which is then processed by the cell.
Both pathways converge when the enzyme Dicer cleaves the double-stranded RNA into siRNAs.[7][8] One strand of the siRNA is loaded into the RNA-Induced Silencing Complex (RISC).[8][9] This siRNA-loaded RISC then binds to and cleaves the complementary target mRNA, leading to gene silencing.[9][10]
Performance Comparison: LwCas13a vs. shRNA
Experimental data reveals key differences in the performance of LwCas13a and RNAi, particularly when comparing LwCas13a to vector-based shRNA.
Knockdown Efficiency
Both platforms are capable of achieving robust gene knockdown. Studies directly comparing the two show that LwCas13a can achieve knockdown levels that are comparable to, and sometimes exceed, those of position-matched shRNAs.[4][11]
| Target Gene | Cell Line | LwCas13a Knockdown (%) | shRNA Knockdown (%) | Reference |
| Gaussia Luciferase | HEK293FT | ~76% | ~78% | [4] |
| CXCR4 | HEK293FT | ~84% | ~74% | [4] |
| KRAS | HEK293FT | ~58% | ~44% | [4] |
| PPIB | HEK293FT | ~40% | ~63% | [4] |
| EML4-ALK (protein) | H3122 | >80% | ~50% (siRNA) | [12] |
Table 1: Comparative knockdown efficiencies of LwCas13a and shRNA/siRNA for various endogenous and reporter genes.
Specificity and Off-Target Effects
Specificity is a critical parameter where LwCas13a demonstrates a significant advantage. RNAi is known to be prone to off-target effects, where the siRNA/shRNA silences unintended genes with partial sequence complementarity.[4][12][13] In contrast, LwCas13a exhibits dramatically improved specificity.[4][11][13]
A key study performed RNA sequencing on cells treated with either LwCas13a or shRNAs targeting three different genes. The results were striking:
| Technology | Target Gene | On-Target Knockdown (%) | Significant Off-Target Genes Detected | Reference |
| LwCas13a | Gluc | 62.6% | 0 | [4] |
| KRAS | 27.1% | 0 | [4] | |
| PPIB | 29.2% | 0 | [4] | |
| shRNA | Gluc | 30.5% | Hundreds | [4] |
| KRAS | 43.5% | Hundreds | [4] | |
| PPIB | 64.7% | Hundreds | [4] |
Table 2: Comparison of on-target knockdown and off-target effects determined by differential gene expression analysis. LwCas13a showed no detectable off-target gene silencing, unlike shRNA.
Experimental Workflow and Protocols
The workflows for implementing LwCas13a and RNAi share general steps but differ in their specific components and design considerations.
Detailed Methodologies
1. LwCas13a-Mediated Gene Silencing Protocol
This protocol is a generalized procedure based on successful experiments in mammalian cells.[4][12]
-
Design of crRNA:
-
Identify the target mRNA sequence.
-
Select a 24-30 nucleotide spacer sequence within the target mRNA.[12] Studies show that spacer lengths as short as 20 nt can retain activity.[4]
-
Ensure the selected sequence is unique to the target to minimize potential off-targets, although the system is inherently highly specific.
-
Synthesize DNA oligos encoding the spacer for cloning into a crRNA expression vector, often under a U6 promoter.
-
-
Vector Preparation:
-
Obtain a mammalian expression vector for LwCas13a. A mammalian codon-optimized Leptotrichia wadei Cas13a is recommended.[4]
-
For optimal activity, use a construct that includes a nuclear localization sequence (NLS), such as LwaCas13a-msfGFP-NLS.[4]
-
Clone the designed spacer sequence into the crRNA expression vector according to the manufacturer's protocol.
-
-
Delivery into Mammalian Cells:
-
Culture cells (e.g., HEK293FT) in appropriate media. For transfection, it is recommended to use media without antibiotics.[8]
-
Co-transfect the LwCas13a expression vector and the crRNA expression vector using a suitable transfection reagent (e.g., lipofection-based) or electroporation.
-
A non-targeting crRNA should be used as a negative control.
-
-
Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
For mRNA analysis: Extract total RNA, perform reverse transcription, and quantify target transcript levels using quantitative real-time PCR (qRT-PCR).[4]
-
-
Design and Synthesis of siRNA:
-
Select a target site on the mRNA, typically 50-200 bases downstream of the start codon.[10]
-
Perform a BLAST search to ensure the siRNA sequence is specific to the target gene.
-
Chemically synthesize the siRNA duplexes.
-
-
Delivery into Mammalian Cells:
-
Plate cells to achieve 30-50% confluency at the time of transfection.
-
Dilute the siRNA and a lipid-based transfection reagent in serum-free medium, then combine and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Validation of Knockdown:
Summary and Recommendations
Both LwCas13a and RNAi are powerful and effective tools for post-transcriptional gene silencing. The choice between them depends on the specific requirements of the experiment.
| Feature | LwCas13a | RNAi (siRNA/shRNA) |
| Mechanism | CRISPR-based; crRNA-guided protein | Endogenous cellular pathway (Dicer/RISC) |
| Target | Single-stranded RNA | Single-stranded RNA |
| Specificity | Very High; minimal to zero off-targets detected in mammalian cells.[4][11] | Moderate to High; prone to off-target effects.[4][12][13] |
| Efficiency | High; comparable to RNAi.[4] | High; can achieve >90% knockdown.[14] |
| Multiplexing | Easily achievable by delivering a CRISPR array with multiple guide RNAs.[4] | Possible but can be more complex to implement and optimize. |
| Delivery | Plasmids, viral vectors, RNP complexes.[15] | Synthetic duplexes (siRNA), plasmids, viral vectors (shRNA).[16] |
Choose LwCas13a when:
-
High specificity is paramount: For validating drug targets or studying signaling pathways where off-target effects could confound results.
-
Targeting nuclear transcripts: Cas13a can be engineered with an NLS to efficiently target RNAs within the nucleus, an area where RNAi can be less effective.[4][12]
-
Multiplexed knockdown is required: The ability to express multiple crRNAs from a single array simplifies the simultaneous knockdown of several genes.[4]
Choose RNAi when:
-
A transient effect is desired: Synthetic siRNAs provide a temporary knockdown without the need for continuous expression of foreign proteins.
-
High-throughput screening: Well-established protocols and extensive libraries make RNAi a common choice for large-scale loss-of-function screens, provided that hits are carefully validated to rule out off-target effects.
-
Existing validated reagents are available: For many common gene targets, effective and validated siRNAs or shRNAs are commercially available, saving time on initial design and testing.
Ultimately, both technologies represent valuable assets in the researcher's toolkit. By understanding their distinct advantages and limitations, scientists can make an informed decision to advance their research with precision and confidence.
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. LwCas13a [signalchemdx.com]
- 3. signalchemdx.com [signalchemdx.com]
- 4. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Programmable CRISPR interference for gene silencing using Cas13a in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAi: Mechanisms, Applications, and Comparative Insights - CD Genomics [rna.cd-genomics.com]
- 7. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference [frontiersin.org]
- 8. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How RNAi Works | Alnylam® Pharmaceuticals [alnylam.com]
- 10. promega.com [promega.com]
- 11. RNA targeting with CRISPR-Cas13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective RNA Knockdown Using CRISPR-Cas13a and Molecular Targeting of the EML4-ALK Transcript in H3122 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA targeting with CRISPR-Cas13. | Broad Institute [broadinstitute.org]
- 14. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. idtdna.com [idtdna.com]
- 16. RNAi mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
LwCas13a vs. RNAi: A Comparative Guide to RNA Knockdown Efficiency and Specificity Confirmed by RNA-seq
For researchers, scientists, and drug development professionals navigating the landscape of RNA knockdown technologies, this guide provides a comprehensive comparison of LwCas13a and traditional RNA interference (RNAi) methods, such as shRNA and siRNA. We delve into the experimental data from RNA sequencing (RNA-seq) to objectively assess their performance in on-target efficiency and off-target effects.
The ability to specifically silence gene expression at the RNA level is a cornerstone of modern biological research and therapeutic development. While RNAi has long been the standard, the CRISPR-based RNA-targeting effector, LwCas13a, has emerged as a powerful alternative. This guide synthesizes key findings to help you make an informed decision for your research needs.
At a Glance: LwCas13a vs. shRNA/siRNA
| Feature | LwCas13a | shRNA/siRNA (RNAi) |
| Mechanism | CRISPR-based RNA-guided ribonuclease activity. | Utilizes the endogenous Dicer and RISC cellular machinery. |
| On-Target Efficiency | Comparable to RNAi, with knockdown levels often exceeding 70%.[1][2][3] | Generally high, but can be variable depending on the target and delivery. |
| Specificity & Off-Target Effects | Dramatically improved specificity with significantly fewer off-target transcripts identified by RNA-seq.[1] | Prone to off-target effects through miRNA-like seed region binding.[1][4][5] |
| Collateral Activity | Generally low in mammalian cells, though some studies suggest potential for non-specific RNA degradation under certain conditions.[2][6][7][8] | Does not exhibit collateral RNA degradation. |
| Targeting Flexibility | Can target nuclear and cytoplasmic RNAs.[1] | Primarily targets cytoplasmic mRNAs. |
| Design Complexity | Requires design of a specific CRISPR RNA (crRNA). | Requires design and validation of short hairpin or small interfering RNAs. |
On-Target Knockdown Efficiency: A Close Race
Both LwCas13a and RNAi can achieve potent and specific knockdown of target transcripts. Studies have demonstrated that LwCas13a can mediate comparable, and in some cases superior, levels of RNA degradation to that of shRNA and siRNA. For instance, in HEK293FT cells, LwCas13a has been shown to achieve knockdown efficiencies of over 70% for various target genes, similar to levels observed with optimized shRNAs.[1][3]
The efficiency of LwCas13a is dependent on factors such as the choice of guide RNA, with optimal guide lengths typically between 24 and 30 base pairs.[3]
The Decisive Factor: Specificity and Off-Target Effects
A key advantage of LwCas13a lies in its enhanced specificity. RNA-seq analyses have consistently revealed that LwCas13a-mediated knockdown results in a significantly cleaner transcriptome profile compared to RNAi.
One study directly comparing LwCas13a and shRNA targeting the same three genes (Gluc, KRAS, and PPIB) found that while both methods achieved comparable on-target knockdown, the shRNA-treated cells exhibited a much higher number of differentially expressed off-target genes.[1] This highlights the propensity of shRNAs to induce widespread, unintended changes in gene expression, a well-documented limitation of RNAi technologies.[4][5]
The improved specificity of LwCas13a is attributed to its different mechanism of target recognition, which relies on a longer guide RNA sequence, making it less prone to the miRNA-like off-target effects that plague RNAi.
The Collateral Activity Debate
A point of discussion in the field has been the potential for "collateral activity" or "trans-cleavage" by Cas13 enzymes, where upon recognizing its target, the enzyme non-specifically degrades other nearby RNA molecules. While this phenomenon is well-established in prokaryotic systems, its prevalence in mammalian cells is more nuanced.
Initial studies with LwCas13a in mammalian cells did not observe significant collateral damage.[1] However, more recent research suggests that some Cas13 orthologs, such as LbuCas13a, can exhibit robust collateral cleavage in human cells.[2][6] For LwCas13a, some studies have reported a low level of collateral activity that can lead to mild cellular toxicity, while others maintain its high specificity.[7][8] This discrepancy may be due to experimental conditions, the specific Cas13 ortholog used, and the abundance of the target transcript. Researchers should be mindful of this potential and may need to optimize their experimental setup to minimize any off-target effects.
Experimental Workflow & Methodologies
To validate the knockdown efficiency and specificity of LwCas13a, a robust experimental workflow culminating in RNA-seq analysis is crucial.
Key Experimental Steps:
-
crRNA Design and Cloning: Design CRISPR RNAs (crRNAs) with a 28-30 nucleotide spacer sequence complementary to the target RNA. Clone the crRNA expression cassette into a suitable vector, often under the control of a U6 promoter.
-
Cell Culture and Transfection: Culture the desired mammalian cell line and co-transfect the LwCas13a expression plasmid and the crRNA plasmid. Include appropriate controls, such as a non-targeting crRNA.
-
RNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract total RNA using a reliable method like TRIzol reagent.
-
Quantitative RT-PCR (qRT-PCR): Before proceeding to RNA-seq, validate the knockdown of the target gene using qRT-PCR.
-
RNA Library Preparation and Sequencing: For global transcriptome analysis, prepare RNA-seq libraries from the extracted RNA. This typically involves rRNA depletion, fragmentation, reverse transcription, and adapter ligation. Perform high-throughput sequencing.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels (e.g., as transcripts per million - TPM), and perform differential gene expression analysis to identify both on-target knockdown and off-target effects.
Caption: Mechanism of LwCas13a-mediated RNA knockdown.
Caption: Experimental workflow for confirming knockdown with RNA-seq.
Conclusion
For researchers requiring highly specific RNA knockdown with minimal off-target effects, LwCas13a presents a compelling alternative to traditional RNAi methods. The validation of its specificity through RNA-seq provides strong evidence for its utility in sensitive applications where a clean genetic background is paramount. While both technologies can achieve effective on-target knockdown, the significantly reduced off-target profile of LwCas13a marks a substantial advancement in the field of targeted gene silencing. As with any molecular tool, careful experimental design and validation are essential to ensure robust and reliable results.
References
- 1. RNA targeting with CRISPR-Cas13a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effective RNA Knockdown Using CRISPR-Cas13a and Molecular Targeting of the EML4-ALK Transcript in H3122 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing the collateral activity of CRISPR/Cas13 in mammalian cells: Implications for RNA editing and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
Safety Operating Guide
Proper Disposal of Lw13: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The following procedures are based on available safety data for the compound identified as LW3, N'-(4-(trifluoromethyl)phenyl)isoquinoline-3-carbohydrazide. It is critical to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for Lw13 to ensure full compliance and safety.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent research chemical. Adherence to these procedural steps is crucial for the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All waste containing this compound, including unused product, contaminated labware, and personal protective equipment, must be treated as hazardous waste. Based on data for structurally similar compounds, this compound should be handled with caution due to its potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation.
Table 1: Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE):
To minimize exposure risks, the following PPE is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used in poorly ventilated areas or when handling powders.[1]
Experimental Protocols: Step-by-Step Disposal Procedure
The primary directive for this compound disposal is to prevent its release into the environment.[1] All waste materials containing this compound must be managed as hazardous waste.
1. Waste Segregation:
-
Isolate all this compound waste from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, gloves, weighing papers), and spill cleanup materials.[1][2]
2. Waste Containment:
-
Solid Waste: Collect all solid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container. This container should also be clearly labeled as hazardous waste and include the chemical name.[2]
3. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: N'-(4-(trifluoromethyl)phenyl)isoquinoline-3-carbohydrazide (or the specific name for this compound if different).
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").[2]
-
4. Storage:
-
Store sealed and labeled waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials.[2]
5. Final Disposal:
-
Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Do not under any circumstances dispose of this compound down the drain or in the regular trash.
Spill Management:
In the event of a spill, prompt and safe cleanup is essential to prevent environmental contamination.
-
Small Spills: For minor spills, use an appropriate absorbent material to contain and collect the substance. Dispose of the absorbent material as hazardous waste.
-
Large Spills: In the case of a significant spill, evacuate the immediate area and alert your supervisor and the EHS department. Do not attempt to clean up a large spill without proper training and equipment.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Logistical Information for Handling Lw13 (Sodium Polytungstate)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This document provides comprehensive, immediate safety and logistical guidance for the handling of Lw13, identified as Sodium Polytungstate (Sigma-Aldrich product number 71913). The following procedures and data are derived from the product's Safety Data Sheet (SDS) to ensure safe operational and disposal plans.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields | Must be worn at all times in the laboratory. |
| Face shield | Use when there is a splash hazard. | |
| Skin Protection | Chemical-resistant gloves | Compatible gloves should be worn. Consult with glove manufacturer for specific breakthrough times. |
| Laboratory coat | A properly fastened lab coat is mandatory. | |
| Protective clothing | Consider additional protection for larger quantities or potential for significant exposure. | |
| Respiratory Protection | NIOSH approved respirator | Required when engineering controls are not sufficient to maintain airborne concentrations below exposure limits. |
| Hand Protection | Change gloves immediately if contaminated. Wash hands thoroughly after handling. |
Hazard Identification and First Aid
Understanding the potential hazards and appropriate first aid measures is critical for immediate and effective response in case of an incident.
| Hazard | GHS Classification | First Aid Measures |
| Acute Oral Toxicity | Category 4 | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Serious Eye Damage | Category 1 | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| Skin Contact | Not classified as a skin irritant | In case of skin contact, wash with soap and water. Remove contaminated clothing. |
| Inhalation | Not classified as an inhalation hazard | If inhaled, move person into fresh air. If not breathing, give artificial respiration. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the chemical and the safety of the laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. |
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is a critical component of laboratory safety.
| Procedure | Description |
| Spill Cleanup | Wear appropriate PPE. For dry spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container. |
| Waste Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. Do not dispose of down the drain. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Detailed Methodologies
As "this compound" is a product identifier rather than a specific reactant in a named reaction, detailed experimental protocols are not available in public literature. The methodologies for using Sodium Polytungstate will be highly dependent on the specific application, such as density gradient centrifugation or as a catalyst. Researchers should consult relevant scientific literature for protocols specific to their experimental needs. The information provided herein is for the safe handling of the material in a general laboratory context.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
